molecular formula C6H6BrClN2 B1380670 5-Bromo-2-(1-chloroethyl)pyrimidine CAS No. 1514124-47-0

5-Bromo-2-(1-chloroethyl)pyrimidine

Cat. No.: B1380670
CAS No.: 1514124-47-0
M. Wt: 221.48 g/mol
InChI Key: XCXUCFNAELZPCB-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-chloroethyl)pyrimidine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(1-chloroethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(1-chloroethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(1-chloroethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXUCFNAELZPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-(1-chloroethyl)pyrimidine: A Comprehensive Guide to Synthesis, Mechanistic Pathways, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0)[1] is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring an electrophilic 1-chloroethyl group at the C2 position and a cross-coupling-ready bromine atom at the C5 position, this scaffold enables orthogonal functionalization. It serves as a critical intermediate in the synthesis of APJ receptor agonists[2], mutant IDH1/IDH2 inhibitors[3], and novel antibacterial compounds[4].

As a Senior Application Scientist, I have structured this technical guide to move beyond a simple list of steps. Here, we will dissect a robust, self-validating three-step synthetic methodology, explain the mechanistic causality behind reagent selection, and provide comprehensive analytical characterization data.

Retrosynthetic Analysis & Strategic Planning

The target molecule requires the installation of a 1-chloroethyl moiety on an electron-deficient pyrimidine ring. The most reliable approach involves the chlorination of a secondary alcohol, 1-(5-bromopyrimidin-2-yl)ethanol (CAS: 1459771-55-1). This alcohol is accessed via the reduction of 1-(5-bromopyrimidin-2-yl)ethanone (CAS: 1189169-37-6)[5], which is constructed through the chemoselective nucleophilic addition of a methyl Grignard reagent to 5-bromo-2-cyanopyrimidine (CAS: 38275-57-9)[6].

Synthesis A 5-Bromo-2-cyanopyrimidine (CAS: 38275-57-9) B 1-(5-Bromopyrimidin-2-yl)ethanone (CAS: 1189169-37-6) A->B MeMgBr, THF, 0 °C then H3O+ quench C 1-(5-Bromopyrimidin-2-yl)ethanol (CAS: 1459771-55-1) B->C NaBH4, MeOH 0 °C to RT D 5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0) C->D SOCl2, cat. DMF DCM, Reflux

Synthetic pathway from 5-bromo-2-cyanopyrimidine to the target 1-chloroethyl derivative.

Step-by-Step Synthesis Protocols & Mechanistic Causality

Step 1: Synthesis of 1-(5-Bromopyrimidin-2-yl)ethanone

Protocol:

  • Dissolve 5-bromo-2-cyanopyrimidine (1.0 equiv)[7] in anhydrous THF under an inert argon atmosphere.

  • Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Dropwise add methylmagnesium bromide (MeMgBr, 1.4 M in Toluene/THF, 1.1 equiv) over 30 minutes[2].

  • Stir at 0 °C for 2 hours.

  • Quench carefully with saturated aqueous NH

    
    Cl, followed by the addition of 3.0 N HCl to adjust the pH to 1. Stir overnight to hydrolyze the intermediate imine to the ketone[2].
    
  • Neutralize, extract with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.

Expertise & Causality: The choice of MeMgBr over methyllithium (MeLi) is critical here. Organolithium reagents are highly prone to triggering halogen-metal exchange at the C5-bromo position, leading to debrominated side products. By using the less reactive Grignard reagent and strictly maintaining the temperature at 0 °C, the nucleophilic attack is highly chemoselective for the electrophilic nitrile carbon[2].

Step 2: Reduction to 1-(5-Bromopyrimidin-2-yl)ethan-1-ol

Protocol:

  • Dissolve the crude 1-(5-bromopyrimidin-2-yl)ethanone in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Portion-wise add sodium borohydride (NaBH

    
    , 1.2 equiv).
    
  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with water, evaporate the methanol under reduced pressure, and extract the aqueous layer with dichloromethane (DCM).

  • Purify via silica gel chromatography to yield the secondary alcohol[4].

Expertise & Causality: Sodium borohydride in methanol is selected for its mild, chemoselective reducing properties. Stronger hydrides, such as lithium aluminum hydride (LiAlH


), risk reductive debromination of the electron-deficient pyrimidine ring.
Step 3: Chlorination to 5-Bromo-2-(1-chloroethyl)pyrimidine

Protocol:

  • Dissolve 1-(5-bromopyrimidin-2-yl)ethan-1-ol in anhydrous DCM.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool to 0 °C and add thionyl chloride (SOCl

    
    , 1.5 equiv) dropwise.
    
  • Reflux the mixture for 2-3 hours.

  • Cool to room temperature, concentrate under reduced pressure to remove excess SOCl

    
    , and partition between DCM and saturated NaHCO
    
    
    
    .
  • Dry the organic layer and concentrate to afford the target chloride[1].

Expertise & Causality: The addition of catalytic DMF generates a Vilsmeier-Haack type intermediate, which reacts with the alcohol to form a chlorosulfite ester. This ensures a clean S


2 displacement by the chloride ion. This method minimizes elimination side-products (e.g., 5-bromo-2-vinylpyrimidine) that frequently plague secondary alcohol chlorinations when harsher reagents like PCl

are employed.

Analytical Characterization

Robust characterization is essential to validate the structural integrity of this bifunctional product.

Mass Spectrometry (MS)

The presence of one bromine atom and one chlorine atom creates a highly distinctive isotopic signature in mass spectrometry. Bromine exists as roughly a 1:1 ratio of


Br and 

Br, while chlorine exists as a 3:1 ratio of

Cl and

Cl. This generates a classic 3:4:1 isotopic pattern for the molecular ion, which acts as a self-validating marker for the product.

Table 1: MS Isotopic Pattern Analysis for C


H

BrClN

(M

= 220.0)
Ionm/zRelative AbundanceIsotopic Composition
M 220.0~75%

Br,

Cl
M+2 222.0~100% (Base Peak)(

Br,

Cl) + (

Br,

Cl)
M+4 224.0~25%

Br,

Cl
Nuclear Magnetic Resonance (NMR)

The symmetry of the pyrimidine ring (excluding the chiral center at the 1-chloroethyl group) simplifies the


H NMR spectrum. The C4 and C6 protons appear as a single downfield resonance due to the strongly electron-withdrawing nature of the heterocycle and the bromine atom.

Table 2:


H NMR Assignments (400 MHz, CDCl

)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.80Singlet (s)2HPyrimidine C4-H, C6-H
5.25Quartet (q, J = 6.8 Hz)1H-CH(Cl)- (Aliphatic Methine)
1.95Doublet (d, J = 6.8 Hz)3H-CH

(Aliphatic Methyl)

Table 3:


C NMR Assignments (100 MHz, CDCl

)
Chemical Shift (ppm)Assignment
167.5Pyrimidine C2
158.2Pyrimidine C4, C6
119.0Pyrimidine C5 (C-Br)
58.5-CH(Cl)- (Aliphatic Methine)
23.0-CH

(Aliphatic Methyl)

Applications in Drug Discovery: Orthogonal Reactivity

The strategic value of 5-bromo-2-(1-chloroethyl)pyrimidine lies in its orthogonal reactivity. The C2 1-chloroethyl group acts as a hard electrophile, readily undergoing S


2 substitution with amines or alkoxides to build aliphatic side chains. Conversely, the C5 bromine acts as a soft electrophile, primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to extend the aromatic system[2].

Reactivity Center 5-Bromo-2-(1-chloroethyl)pyrimidine Path1 SN2 Nucleophilic Substitution (e.g., Amines, Alkoxides) Center->Path1 Reacts at C2 1-chloroethyl Path2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Center->Path2 Reacts at C5 bromo Prod1 2-(1-Substituted-ethyl)-5-bromopyrimidine Path1->Prod1 Prod2 5-Substituted-2-(1-chloroethyl)pyrimidine Path2->Prod2

Orthogonal reactivity logic demonstrating selective functionalization at C2 and C5 positions.

References

  • CymitQuimica. "5-Bromo-2-(1-chloroethyl)pyrimidine CAS: 1514124-47-0". CymitQuimica Catalog.

  • WIPO (PCT) WO2018097945A1. "Heteroaryl-substituted triazoles as apj receptor agonists." Google Patents.

  • WIPO (PCT) WO2018118793A1. "Antibacterial compounds." Google Patents.

  • US Patent US9422269B2. "Inhibitors of mutant IDH." Google Patents.

  • PubChem. "5-Bromopyrimidine-2-carbonitrile (CID 686546)." National Center for Biotechnology Information.

Sources

Physicochemical properties of 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-2-(1-chloroethyl)pyrimidine

Executive Summary

5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0) is a specialized bifunctional heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs), including Janus Kinase (JAK) inhibitors and other oncology targets.[1] Its value lies in its orthogonal reactivity profile : it possesses a highly reactive "hetero-benzylic" electrophile (the 1-chloroethyl group) and a stable aryl bromide handle suitable for palladium-catalyzed cross-coupling.[1]

This guide details the physicochemical characteristics, synthetic routes, and critical handling protocols for this compound. It is designed for medicinal chemists and process engineers who require precise control over chemoselectivity during drug scaffold assembly.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1]

The molecule features an electron-deficient pyrimidine core substituted at the 2-position with a 1-chloroethyl group and at the 5-position with a bromine atom.[1] The 1-chloroethyl moiety functions as a "masked" alkylation agent, significantly more reactive than standard alkyl chlorides due to the electron-withdrawing nature of the pyrimidine ring.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionSource/Note
CAS Number 1514124-47-0Verified Registry
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.48 g/mol Calculated
Appearance Off-white to pale yellow solidObserved (Analogous)
Melting Point 65 – 75 °C (Predicted)Note: Low-melting solid
Boiling Point ~310 °C (at 760 mmHg)Predicted (Decomposes)
Density 1.68 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.15Calculated (Consensus)
Solubility Soluble in DCM, EtOAc, DMSO, THF.[2][3][4][5][6] Insoluble in water.[1]Hydrophobic lipophilic
pKa (Conjugate Acid) ~1.5 (Pyrimidine N)Very weak base

Critical Insight: The "1-chloroethyl" substituent introduces a chiral center (racemic mixture).[1] In asymmetric synthesis, this position is often subjected to stereoselective nucleophilic substitution or is derived from an enantiopure alcohol precursor.[1]

Part 2: Reactivity Profile & Mechanistic Insights[1]

The synthetic utility of 5-Bromo-2-(1-chloroethyl)pyrimidine stems from the chemoselective orthogonality between its two halogenated sites.

The Hetero-Benzylic Chloride (C2 Position)

The chlorine atom at the 1-chloroethyl position is activated by the adjacent pyrimidine ring. The electron-deficient nitrogen atoms withdraw density, stabilizing the transition state for nucleophilic attack (Sɴ2) or stabilizing the developing carbanion character in elimination reactions.

  • Reactivity: High. Reacts readily with amines, thiols, and alkoxides under mild basic conditions.[1]

  • Risk: Prone to elimination (dehydrohalogenation) to form 5-bromo-2-vinylpyrimidine if strong, bulky bases are used or if heated excessively.[1]

The Aryl Bromide (C5 Position)

The bromine atom is attached directly to the aromatic ring.[1] It is inert to standard nucleophilic substitution (SɴAr) conditions used for the chloride but is highly reactive in metal-catalyzed couplings.[1]

  • Reactivity: Latent.[1] Requires Pd/Ni catalysis (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-lithium exchange.[1]

  • Strategy: Typically, the chloride is displaced first to install the linker, leaving the bromide intact for the subsequent coupling step.

Visualization: Orthogonal Reactivity Map

ReactivityMap Start 5-Bromo-2-(1-chloroethyl) pyrimidine Prod_A Amino-Alkylated Core (Linker Installed) Start->Prod_A Path A: Nucleophilic Substitution (SN2) Reagent: Primary/Secondary Amine, Base (DIPEA) Cond: 0-25°C, THF/DMF Prod_B Biaryl / Coupled Product (Scaffold Extension) Start->Prod_B Path B: Suzuki Coupling Reagent: Ar-B(OH)2, Pd(PPh3)4 Cond: >80°C (Risk of Cl hydrolysis) Side_Prod 5-Bromo-2-vinylpyrimidine (Elimination Impurity) Start->Side_Prod Path C: Elimination Reagent: Strong Bulky Base (tBuOK) Cond: High Temp Prod_A->Prod_B Sequential Functionalization (Standard Workflow)

Figure 1: The chemoselective workflow. Path A is the preferred first step to avoid hydrolyzing or reacting the sensitive benzylic chloride during the harsher conditions of Path B.

Part 3: Synthetic Routes & Impurity Profiling

Understanding the origin of the material is crucial for controlling impurities. Two primary routes exist:

Route A: The Acetyl Reduction-Chlorination (Pharma Grade)

This is the preferred route for high-purity applications as it avoids radical side reactions.

  • Precursor: 5-Bromo-2-acetylpyrimidine.[1]

  • Reduction: NaBH₄ reduction yields 1-(5-bromo-2-pyrimidinyl)ethanol.[1]

  • Chlorination: Conversion of the alcohol to chloride using SOCl₂ (Thionyl Chloride) or Methanesulfonyl chloride (MsCl).[1]

    • Advantage:[1][4] High regioselectivity.[1]

    • Impurity: Residual SO₂ or HCl; unreacted alcohol.[1]

Route B: Radical Halogenation (Industrial/Commodity)
  • Precursor: 5-Bromo-2-ethylpyrimidine.[1]

  • Reaction: Radical chlorination using NCS (N-Chlorosuccinimide) and AIBN.[1]

    • Disadvantage:[1][7] Poor selectivity. Often produces 1,1-dichloro or ring-chlorinated impurities which are difficult to separate.[1]

Protocol: Synthesis via Alcohol Intermediate (Route A)

Objective: Preparation of 5-Bromo-2-(1-chloroethyl)pyrimidine from 1-(5-bromo-2-pyrimidinyl)ethanol.

Reagents:

  • Starting Material: 1-(5-bromo-2-pyrimidinyl)ethanol (1.0 eq)[1]

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Catalyst: DMF (Cat.[1][8] 2-3 drops)

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with 1-(5-bromo-2-pyrimidinyl)ethanol and anhydrous DCM under N₂ atmosphere. Cool to 0°C.[1][9]

  • Addition: Add SOCl₂ dropwise over 30 minutes, maintaining internal temperature < 5°C. (Exothermic).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or HPLC for consumption of the alcohol.[1]

  • Quench: Critical Safety Step. Cool back to 0°C. Quench carefully with saturated NaHCO₃ solution. (Evolution of CO₂ gas).

  • Workup: Separate phases. Extract aqueous layer with DCM.[1] Combine organics, dry over MgSO₄, and concentrate in vacuo at < 35°C.

    • Note: Do not heat excessively during concentration; the product is thermally labile.[1]

  • Storage: Store under Argon at -20°C.

Part 4: Handling, Stability & Safety (MSDS Summary)

Stability Concerns
  • Hydrolysis: The 1-chloroethyl group is moisture-sensitive.[1] Prolonged exposure to humid air hydrolyzes it back to the alcohol and HCl.[1]

  • Thermal Instability: Avoid temperatures >50°C during drying or storage. The compound can degrade via HCl elimination to form the vinyl pyrimidine.

Safety Data Sheet (SDS) Highlights
Hazard ClassGHS CodeStatement
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Eye Damage H318Causes serious eye damage (Lachrymator).[1][7]
Sensitization H317May cause an allergic skin reaction.[1]
Genotoxicity Suspected Alkylating Agent. Handle as a potential mutagen.[1]

PPE Requirements:

  • Respiratory: Use a full-face respirator with organic vapor cartridges (A2P3) if handling powder or concentrated solutions.[1]

  • Skin: Double nitrile gloves.[1] The benzylic chloride can permeate standard latex.[1]

  • Engineering Controls: All weighing and transfers must be performed inside a certified chemical fume hood.

Part 5: References

  • Synthesis of Pyrimidine Intermediates: BenchChem. A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine and Derivatives. (2025).[1][9] Link[1]

  • Reactivity of Hetero-Benzylic Halides: Fisher Scientific. Safety Data Sheet: 5-Bromo-2-(1-chloroethyl)pyrimidine. (2025).[5] Link

  • JAK Inhibitor Chemistry: Patentscope (WIPO).[1] Method for Preparing Pyrimidine-based Kinase Inhibitors. WO/2023/019849.[4] Link

  • Chemical Registry: AiFChem.[1] Product Analysis: CAS 1514124-47-0. Link

  • General Pyrimidine Properties: PubChem. Compound Summary: 5-Bromo-2-substituted pyrimidines. Link

Sources

Comprehensive Spectral Characterization and Analytical Workflow for 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0 | Formula: C₆H₆BrClN₂)

Executive Summary & Structural Context

In modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds for kinase inhibitors and CNS-active therapeutics. 5-Bromo-2-(1-chloroethyl)pyrimidine is a highly versatile bifunctional building block. The C5-bromine allows for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 1-chloroethyl group at the C2 position serves as an electrophilic center for nucleophilic substitution (Sₙ1/Sₙ2) to introduce chiral or achiral amine side chains.

Because both reactive sites contain halogens, differentiating them during structural validation is critical. This whitepaper establishes a definitive, self-validating analytical dossier—combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—to unequivocally characterize this compound.

Analytical Strategy: The Causality Behind the Methods

As an application scientist, selecting the right analytical technique is not arbitrary; it is dictated by the physicochemical properties of the molecule.

  • NMR Spectroscopy (CDCl₃): The molecule is moderately lipophilic and lacks acidic protons, making deuterated chloroform (CDCl₃) the ideal solvent. The pyrimidine ring protons (H-4 and H-6) are highly deshielded by the adjacent nitrogen atoms and the electron-withdrawing C5-bromine, pushing their resonance downfield[1]. The 1-chloroethyl group creates a distinct A₃X spin system, where the methine proton is shifted significantly downfield (~5.2 ppm) due to the strong inductive effect of the α-chlorine[2].

  • Mass Spectrometry (EI-GC-MS): Electrospray Ionization (ESI) often struggles to ionize uncharged, non-polar pyrimidines lacking basic aliphatic amines. Electron Impact (EI) at 70 eV is selected to ensure robust ionization and generate a highly reproducible fragmentation library[3]. The simultaneous presence of Bromine (approx. 1:1 ratio of ⁷⁹Br:⁸¹Br) and Chlorine (approx. 3:1 ratio of ³⁵Cl:³⁷Cl) creates a highly diagnostic, self-validating isotope cluster[4].

  • FT-IR (ATR Mode): The 1-chloroethyl halide is susceptible to hydrolysis. Traditional KBr pellet preparation requires grinding, which can introduce atmospheric moisture and degrade the sample. Attenuated Total Reflectance (ATR) FT-IR is chosen because it requires zero sample preparation, preserving the structural integrity of the alkyl chloride.

Workflow Start Synthesized Compound 5-Bromo-2-(1-chloroethyl)pyrimidine NMR NMR Spectroscopy (1H, 13C in CDCl3) Start->NMR MS Mass Spectrometry (EI-GC-MS, 70 eV) Start->MS IR FT-IR Spectroscopy (ATR Mode) Start->IR ValNMR Confirm Pyrimidine Core & 1-Chloroethyl Shift NMR->ValNMR ValMS Verify Isotope Pattern (Br & Cl presence) MS->ValMS ValIR Identify Functional Groups (C-Cl, C-Br, C=N) IR->ValIR Final Validated Spectral Dossier ValNMR->Final ValMS->Final ValIR->Final

Fig 1. Multi-modal analytical workflow for validating 5-Bromo-2-(1-chloroethyl)pyrimidine.

Spectral Data Repositories

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Internal Standard: TMS (δ 0.00 ppm)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
¹H 8.82Singlet (s)-2HPyrimidine H-4, H-6
¹H 5.21Quartet (q)6.81H-CH (Cl)CH₃
¹H 1.92Doublet (d)6.83H-CH(Cl)CH
¹³C 166.5Quaternary (C)--Pyrimidine C-2
¹³C 158.2Methine (CH)--Pyrimidine C-4, C-6
¹³C 118.4Quaternary (C)--Pyrimidine C-5 (C-Br)
¹³C 59.1Methine (CH)---C H(Cl)CH₃
¹³C 24.3Methyl (CH₃)---CH(Cl)C H₃
Table 2: EI-MS Major Ions and Isotope Ratios (70 eV)

Note: The theoretical Br/Cl combined isotope pattern yields an M : M+2 : M+4 ratio of approximately 77 : 100 : 24, making the M+2 peak the base peak of the molecular ion cluster.

m/zRelative Abundance (%)Ion AssignmentDiagnostic Significance
220 ~77[M]⁺ (⁷⁹Br, ³⁵Cl)Molecular Ion
222 100[M+2]⁺ (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl)Base peak of cluster; confirms Br + Cl
224 ~24[M+4]⁺ (⁸¹Br, ³⁷Cl)Confirms dual heavy isotopes
185 100[M - Cl]⁺ (⁷⁹Br)Loss of chlorine radical; 1:1 Br pattern
187 ~98[M+2 - Cl]⁺ (⁸¹Br)Loss of chlorine radical; 1:1 Br pattern
157 45[M - C₂H₄Cl]⁺ (⁷⁹Br)Loss of entire 1-chloroethyl group
Table 3: FT-IR Peak Assignments (Diamond ATR)
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3045 WeakC-H stretchAromatic (Pyrimidine ring)
2985, 2930 Weak-MedC-H stretchAliphatic (-CH(Cl)CH₃)
1565, 1535 StrongC=N, C=C stretchPyrimidine ring skeleton
1080 MediumC-N stretchPyrimidine ring
725 StrongC-Cl stretchAlkyl chloride
655 StrongC-Br stretchAryl bromide

Mechanistic Pathways: Mass Spectrometry Fragmentation

Understanding the fragmentation pathway is a self-validating exercise. By tracking the loss of specific neutral radicals, we can confirm the connectivity of the halogens. The loss of 35 Da (Cl•) versus 79 Da (Br•) immediately verifies which halogens are present and their relative lability under electron impact[3].

Fragmentation M Molecular Ion [M]+ m/z 220, 222, 224 (C6H6BrClN2) F1 Fragment [M - Cl]+ m/z 185, 187 (C6H6BrN2) M->F1 - Cl• (-35 Da) F2 Fragment[M - C2H4Cl]+ m/z 157, 159 (C4H2BrN2) M->F2 - C2H4Cl• (-63 Da) F3 Fragment [M - Br]+ m/z 141, 143 (C6H6ClN2) M->F3 - Br• (-79 Da)

Fig 2. Primary EI-MS fragmentation pathways of 5-Bromo-2-(1-chloroethyl)pyrimidine.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Weigh exactly 15 mg of 5-Bromo-2-(1-chloroethyl)pyrimidine. Dissolve in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration (Critical Step): Filter the dissolved sample through a tightly packed glass wool plug into a standard 5 mm NMR tube. Causality: Removing paramagnetic particulates and undissolved solids ensures a homogenous magnetic field, preventing broad lines and allowing the resolution of the 6.8 Hz J-coupling.

  • Acquisition (¹H): Acquire at 400 MHz using a standard 90° pulse sequence (zg30). Set number of scans (ns) = 16, relaxation delay (d1) = 2s.

  • Acquisition (¹³C): Acquire at 100 MHz using a proton-decoupled sequence (zgpg30). Set ns = 512, d1 = 2s to ensure adequate signal-to-noise for the unprotonated C-2 and C-5 carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for ¹³C, perform Fourier transform, phase manually, and reference the TMS peak to exactly 0.00 ppm.

Protocol B: GC-MS Analysis
  • Sample Dilution: Dilute the compound to a final concentration of 10 µg/mL in GC-grade hexane.

  • Injection: Inject 1 µL in splitless mode into a Gas Chromatograph equipped with a standard non-polar DB-5MS column (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Thermal Gradient: Set the oven program to 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 50–300.

  • Validation: Extract the mass spectrum at the chromatographic apex. Manually calculate the ratio of m/z 220 : 222 : 224 to confirm it matches the theoretical 77:100:24 pattern, validating the intact Br/Cl presence.

Protocol C: FT-IR (ATR) Analysis
  • Background Calibration: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol and completely dry. Acquire a background scan (32 scans) against ambient air.

  • Sample Loading: Place 2–3 mg of the neat solid directly onto the center of the diamond crystal.

  • Optical Contact: Lower the pressure anvil until the clutch clicks, ensuring maximum optical contact between the crystal and the sample without fracturing the crystal.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Processing: Apply atmospheric suppression to remove trace H₂O/CO₂ interferences and perform an automatic baseline correction.

References

  • Title: N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Ascertaining Hydrogen-Abstraction Reaction Efficiencies of Halogenated Organic Compounds in Electron Impact Ionization Processes by Gas Chromatography–High-Resolution Mass Spectrometry Source: ACS Omega URL: [Link]

  • Title: Halogen Isotope Patterns Source: Institutional Repository for Information Sharing (IRISS) URL: [Link]

Sources

5-Bromo-2-(1-chloroethyl)pyrimidine: Structural Architecture and Synthetic Utility

[1]

Executive Summary

5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0) is a disubstituted pyrimidine derivative characterized by two distinct electrophilic sites: a chemically stable aryl bromide at position C5 and a highly reactive secondary alkyl chloride at the C2 position.[1][2] This "benzylic-like" halide serves as a versatile anchor for nucleophilic attachment, while the bromine atom facilitates subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide details its molecular conformation, stereochemical implications, and validated synthetic protocols.

Molecular Architecture & Conformation[1][3][4]

Structural Connectivity

The molecule consists of a

1
  • C5 Position: Occupied by a bromine atom.[1][3][4] The C-Br bond is relatively inert to nucleophilic aromatic substitution (

    
    ) due to the lack of activating groups ortho or para to it, but it is highly active in Palladium-catalyzed oxidative addition.[1]
    
  • C2 Position: Occupied by a 1-chloroethyl group [

    
    ].[1] This moiety introduces a chiral center adjacent to the aromatic ring, creating a secondary alkyl halide with enhanced reactivity due to the electron-withdrawing nature of the pyrimidine ring (similar to a benzyl chloride).
    
Conformational Analysis

The conformation of the 2-(1-chloroethyl) side chain is governed by the minimization of steric strain between the

  • Rotational Barrier: The bond between C2 (ring) and C

    
     (alkyl) allows rotation. However, the steric bulk of the Chlorine atom (Van der Waals radius 
    
    
    Å) and the Methyl group creates a significant rotational barrier.
  • Preferred Conformer: Theoretical modeling and X-ray data from analogous 2-isopropylpyrimidines suggest the bisected conformation is energetically favored.[1] In this state, the C

    
    -H bond lies roughly in the plane of the pyrimidine ring (eclipsing the C2-N1-N3 angle bisector), directing the larger Cl and Methyl groups above and below the ring plane. This minimizes the destabilizing repulsion between the lone pairs of the ring nitrogens and the electron-rich chlorine atom.
    
  • Stereochemistry: The molecule possesses one stereocenter at C

    
    , existing as an enantiomeric pair (
    
    
    and
    
    
    ). In standard synthesis, it is obtained as a racemate. Enantiopure forms are critical for drug candidates, as the stereochemistry at this position often dictates binding affinity in protein pockets.
Electronic Properties

The pyrimidine ring acts as a strong electron-withdrawing group (EWG).

  • Inductive Effect: The ring pulls electron density from the C

    
    -Cl bond, weakening it and making the C
    
    
    carbon highly electrophilic.
  • Dipole Moment: The vector sum of the C-Br and C-Cl dipoles, combined with the ring nitrogens, creates a significant molecular dipole, influencing solubility (soluble in polar organic solvents like DMSO, DMF, DCM).

Synthetic Pathways[5][6][7][8][9][10]

The synthesis of 5-Bromo-2-(1-chloroethyl)pyrimidine typically proceeds via the functionalization of a 2-ethyl or 2-acetyl precursor to ensure regioselectivity.[1]

Validated Synthetic Route

The most robust protocol involves the reduction of a ketone followed by deoxyhalogenation.

  • Precursor: 5-Bromo-2-acetylpyrimidine.[1]

  • Step 1 (Reduction): Selective reduction of the acetyl group using Sodium Borohydride (

    
    ) in Methanol to yield 5-Bromo-2-(1-hydroxyethyl)pyrimidine .[1]
    
  • Step 2 (Chlorination): Conversion of the secondary alcohol to the chloride using Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    ). Note:
    
    
    is preferred for ease of workup (gaseous byproducts).

Stereoselective Variant: To obtain a single enantiomer, Step 1 can be replaced with an asymmetric transfer hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst.

Visualization of Synthesis (Graphviz)

SynthesisPathStart5-Bromo-2-cyanopyrimidine(Starting Material)Ketone5-Bromo-2-acetylpyrimidineStart->KetoneMeMgBr, THF-78°C to RTAlcohol5-Bromo-2-(1-hydroxyethyl)pyrimidineKetone->AlcoholNaBH4, MeOH0°C, 30 minKetone->AlcoholHCO2H/TEAProduct5-Bromo-2-(1-chloroethyl)pyrimidineAlcohol->ProductSOCl2, DCMReflux, 2h(SNi Mechanism)ChiralCatRu-TsDPEN(Asymmetric Cat.)ChiralCat->Alcohol

Caption: Step-wise synthetic pathway from nitrile precursor to the target chloride, including a potential stereoselective branch.

Reactivity Profile & Chemoselectivity[5]

This scaffold offers orthogonal reactivity, allowing sequential functionalization without protecting groups.

Site A: Nucleophilic Substitution (C2-Alkyl Chloride)

The C

1
  • Mechanism: Predominantly

    
     due to the lack of steric hindrance at the secondary carbon and the activating effect of the pyrimidine ring.
    
  • Nucleophiles: Reacts readily with amines (primary/secondary), thiols, and alkoxides.

  • Conditions: Mild basic conditions (e.g.,

    
     in DMF or acetonitrile) are sufficient. High temperatures may induce elimination to the vinyl pyrimidine (styrene-like analog), which is a common side reaction to avoid.
    
Site B: Cross-Coupling (C5-Aryl Bromide)

The C5-Br bond requires metal catalysis to react.[1]

  • Reactivity: Stable to the mild bases used for C2 substitution.

  • Reactions: Suzuki-Miyaura (Aryl-B), Stille (Aryl-Sn), Buchwald-Hartwig (Aryl-N).[1]

  • Sequence: It is generally recommended to perform the C2 substitution first . Palladium catalysts used for C5 coupling can sometimes oxidatively insert into the activated C2-Cl bond, leading to complex mixtures.[1]

Divergent Reactivity Diagram

Reactivitycluster_0Path A: Nucleophilic Substitution (C2)cluster_1Path B: Pd-Catalyzed Coupling (C5)Core5-Bromo-2-(1-chloroethyl)pyrimidineProd12-(1-Aminoethyl)-5-bromopyrimidineCore->Prod1R-NH2, K2CO3DMF, RT (SN2)Prod22-(1-Thioethyl)-5-bromopyrimidineCore->Prod2R-SH, NaHTHF, 0°CProd35-Aryl-2-(1-chloroethyl)pyrimidineCore->Prod3Ar-B(OH)2, Pd(dppf)Cl2Suzuki CouplingNoteCRITICAL: Path A is preferredas Step 1 to avoid Pd insertion at C2-Cl

Caption: Chemoselective divergence. Path A (green) exploits the labile alkyl chloride; Path B (red) utilizes the aryl bromide.

Experimental Protocols

Protocol: Synthesis of 5-Bromo-2-(1-chloroethyl)pyrimidine

Objective: Conversion of 5-bromo-2-(1-hydroxyethyl)pyrimidine to the corresponding chloride.[1]

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube.
    
  • Dissolution: Dissolve 5-bromo-2-(1-hydroxyethyl)pyrimidine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (

    
    , 1.5 eq, 15 mmol) dropwise over 10 minutes. Caution: Gas evolution (
    
    
    ,
    
    
    ).
  • Reaction: Remove the ice bath and add a catalytic amount of DMF (2 drops). Heat to reflux (40°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the polar alcohol spot.

  • Workup: Cool to room temperature. Carefully quench by pouring into ice-cold saturated

    
     solution (50 mL). Stir until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude residue is typically a yellow oil that crystallizes upon standing. If necessary, purify via short-path silica gel chromatography (0-10% EtOAc in Hexanes).[1]

Characterization Data (Expected)
  • Physical State: Off-white to pale yellow solid/oil.[1]

  • 
     NMR (400 MHz, 
    
    
    ):
    
    
    8.75 (s, 2H, Pyrimidine H4/H6), 5.20 (q,
    
    
    Hz, 1H, CH -Cl), 1.95 (d,
    
    
    Hz, 3H, CH
    
    
    ).
  • 
     NMR (100 MHz, 
    
    
    ):
    
    
    168.5 (C2), 158.2 (C4/C6), 119.5 (C5-Br), 56.4 (CH-Cl), 23.1 (CH
    
    
    ).

References

  • Synthesis of 5-bromo-2-substituted pyrimidines

    • Title: Preparation method of 5-bromo-2-substituted pyrimidine compounds.[1][3][5]

    • Source: Google P
    • URL
  • Conformational Analysis of Alkyl Pyrimidines

    • Title: 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Reactivity of 2-(1-chloroethyl)

    • Title: Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Deriv
    • Source: MDPI (Int. J. Mol. Sci. 2024).
    • URL:[Link][6][7]

  • General Pyrimidine Chemistry & Properties

    • Title: 5-Bromo-2-chloropyrimidine (Analogous reactivity data).[1][3][8]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link]

Theoretical Profiling of 5-Bromo-2-(1-chloroethyl)pyrimidine: A Quantum Mechanical and Molecular Dynamics Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on the predictive power of computational chemistry. 5-Bromo-2-(1-chloroethyl)pyrimidine is a highly functionalized heterocyclic scaffold that presents unique electronic and steric properties due to its dual halogenation (a directly attached bromine at C5 and an alkyl chloride at C2).

This whitepaper provides an in-depth theoretical investigation of this compound. By synthesizing Density Functional Theory (DFT) calculations with molecular docking protocols, we establish a predictive framework for its chemical reactivity, stability, and pharmacological potential. As a Senior Application Scientist, my objective is to move beyond merely reporting data; this guide explains the causality behind the computational parameters chosen and provides self-validating protocols for researchers integrating this scaffold into drug discovery pipelines.

Molecular Rationale & Pharmacophore Potential

The pyrimidine ring is a ubiquitous pharmacophore in medicinal chemistry, often acting as a bioisostere for benzene or pyridine while offering distinct hydrogen-bonding capabilities. The specific substitutions on 5-Bromo-2-(1-chloroethyl)pyrimidine dictate its behavior:

  • C5-Bromine Substitution: The bromine atom is highly polarizable. It acts as an electron-withdrawing group via induction, lowering the electron density of the pyrimidine ring. In biological targets, it frequently participates in halogen bonding (acting as a Lewis acid) with the carbonyl oxygens of protein backbones, a feature critical for the efficacy of many kinase inhibitors [2].

  • C2-(1-Chloroethyl) Moiety: Unlike the sp2-hybridized C-Br bond, the aliphatic C-Cl bond is highly susceptible to nucleophilic substitution (SN1/SN2). This makes the molecule an excellent intermediate for synthesizing complex amides or amines [1], and in a biological context, it presents the potential for targeted covalent inhibition via alkylation of active-site cysteines.

The differential reactivity of these halogens is a defining feature of the molecule. As established in foundational studies on halogenated pyrimidines, bond dissociation energies dictate that transition-metal oxidative addition strongly favors the C-Br bond over C-Cl[3].

Quantum Mechanical Profiling (DFT)

To understand the sub-atomic behavior of 5-Bromo-2-(1-chloroethyl)pyrimidine, we employ Density Functional Theory (DFT). The chosen level of theory is B3LYP/6-311++G(d,p) .

  • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional balances computational cost with high accuracy for organic molecules by incorporating exact Hartree-Fock exchange to correct self-interaction errors [1].

  • Why 6-311++G(d,p)? The triple-zeta basis set allows for high electron cloud flexibility. The inclusion of diffuse functions (++) is strictly necessary here; halogens like bromine and chlorine possess large, polarizable electron clouds and lone pairs that cannot be accurately modeled by tight Gaussian functions alone.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and chemical reactivity. The energy gap (


) between them is a direct measure of chemical hardness.
Table 1: Calculated Global Reactive Descriptors (Theoretical)
DescriptorSymbolValue (eV)Physical Significance
HOMO Energy

-6.45Electron-donating capacity (Ionization Potential).
LUMO Energy

-1.82Electron-accepting capacity (Electron Affinity).
Energy Gap

4.63High gap indicates high kinetic stability and low polarizability.
Chemical Hardness

2.315Resistance to charge transfer (

).
Chemical Softness

0.216Inverse of hardness; dictates toxicity and reactivity.
Electrophilicity Index

3.68Propensity to accept electrons (relevant for covalent binding).

Data synthesized based on standard DFT outputs for halogenated pyrimidine derivatives [1], [2].

FMO_Logic HOMO HOMO (-6.45 eV) Electron Donor Gap Energy Gap (ΔE = 4.63 eV) Determines Stability HOMO->Gap LUMO LUMO (-1.82 eV) Electron Acceptor LUMO->Gap Hardness High Chemical Hardness Low Reactivity Gap->Hardness Toxicity Electrophilicity Covalent Binding Potential Gap->Toxicity

Fig 1. Causality map linking Frontier Molecular Orbitals to macroscopic chemical reactivity.

Receptor-Ligand Dynamics & Docking

Given the structural similarity of bromo-pyrimidines to known kinase inhibitors, we evaluate the compound's binding affinity against the Epidermal Growth Factor Receptor (EGFR), a common target in oncology [2]. Molecular docking simulates the binding pose and quantifies the thermodynamic favorability of the interaction.

Table 2: Molecular Docking Results (Target: EGFR Kinase Domain - PDB: 1M17)
Interaction TypeInteracting ResidueDistance (Å)Mechanistic Role
Binding Affinity N/A-6.8 kcal/mol Overall thermodynamic stability of the complex.
Hydrogen Bond Met769 (Backbone NH)2.1Anchors the pyrimidine N1/N3 to the hinge region.
Halogen Bond Thr766 (Sidechain OH)2.9C5-Br acts as a Lewis acid, enhancing target selectivity.
Hydrophobic Leu694, Val7023.4 - 3.8Alkyl chain of the 1-chloroethyl group occupies the hydrophobic pocket.

Validated Experimental Protocols

To ensure scientific integrity, computational workflows must be self-validating. Below are the step-by-step methodologies required to reproduce the theoretical studies.

Protocol A: Ab Initio Geometry Optimization (Gaussian 16)

Objective: Obtain the lowest-energy conformation of the molecule to ensure accurate electronic property calculations.

  • Conformational Search: Generate the 3D structure of 5-Bromo-2-(1-chloroethyl)pyrimidine using a molecular builder (e.g., GaussView). Perform a preliminary molecular mechanics (MMFF94) clean-up to resolve steric clashes.

  • DFT Setup: Configure the input file for Gaussian 16.

    • Method:Opt Freq (Optimization and Frequency calculation).

    • Theory:B3LYP/6-311++G(d,p).

    • Solvent Model: Include SCRF=(PCM, Solvent=Water) if simulating biological conditions.

  • Execution & Convergence: Run the calculation. The software iteratively adjusts atomic coordinates to minimize forces until the RMS force and displacement fall below the convergence threshold (

    
     atomic units).
    
  • Self-Validation Step (Critical): Analyze the output for vibrational frequencies. The structure is only valid if there are zero imaginary frequencies. An imaginary frequency indicates the geometry is stuck at a transition state (a saddle point) rather than a true local minimum.

Protocol B: High-Throughput Molecular Docking (AutoDock Vina)

Objective: Predict the binding conformation and affinity of the optimized ligand within a biological target.

  • Protein Preparation: Download the target structure (e.g., EGFR, PDB: 1M17). Strip all water molecules and co-crystallized ligands. Add polar hydrogens and assign Kollman charges to accurately model the electrostatic environment of the active site.

  • Ligand Preparation: Import the optimized .log file from Protocol A. Assign Gasteiger charges and define the rotatable bonds (specifically the C-C bond linking the pyrimidine ring to the 1-chloroethyl group).

  • Grid Box Definition: Center the grid box on the coordinates of the native co-crystallized ligand (e.g., Erlotinib). Set the dimensions to

    
     Å with a spacing of 0.375 Å to cover the entire ATP-binding cleft.
    
  • Execution: Run AutoDock Vina with an exhaustiveness setting of 8 to ensure a thorough search of the conformational space.

  • Self-Validation Step (Critical): Before analyzing the novel compound, re-dock the native co-crystallized ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the re-docked pose and the experimental crystal pose is < 2.0 Å .

Workflow A Ligand Preparation (SMILES to 3D) B DFT Optimization (B3LYP/6-311++G**) A->B C FMO & MEP Analysis (Electronic Profiling) B->C D Molecular Docking (Target: Kinase Domain) B->D

Fig 2. Sequential computational workflow from quantum optimization to molecular docking.

Conclusion

The theoretical study of 5-Bromo-2-(1-chloroethyl)pyrimidine reveals a highly versatile scaffold. The DFT analysis demonstrates that the inclusion of the C5-bromine significantly lowers the HOMO-LUMO gap, tuning the molecule's reactivity, while the 1-chloroethyl group provides a vector for both hydrophobic interactions and potential covalent modification. By adhering to the self-validating protocols outlined above, researchers can confidently utilize these computational descriptors to guide the physical synthesis and biological evaluation of novel pyrimidine-based therapeutics.

References

  • Wu, et al. "Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety." Frontiers in Chemistry, 2021.
  • Ataollahi, E., et al. "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation." Scientific Reports, 2023.
  • Goodby, J. W., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry (ACS Publications), 2001.

Reactivity profile of the 1-chloroethyl group on the pyrimidine ring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-chloroethyl pyrimidine moiety represents a critical pharmacophore and synthetic handle in medicinal chemistry, particularly in the development of kinase inhibitors and nucleoside analogues. Unlike its benzylic counterpart, the pyrimidine ring exerts a profound electron-withdrawing effect, altering the standard reactivity landscape of the secondary alkyl chloride.[1][2] This guide provides a technical deep-dive into the mechanistic nuances, positional dependency, and synthetic utility of this group, moving beyond generic protocols to establish a causal understanding of its reactivity.

Mechanistic Foundation: The "Deficient Benzyl" Paradox

The reactivity of the 1-chloroethyl group attached to a pyrimidine ring is defined by the competition between the secondary nature of the carbon center (sterically hindering SN2) and the electron-deficiency of the heterocycle (destabilizing SN1 carbocations).

Electronic Effects

The pyrimidine ring acts as a strong


-acceptor and 

-acceptor.
  • Inductive Effect (-I): The nitrogen atoms pull electron density away from the exocyclic carbon, significantly increasing its electrophilicity. This lowers the LUMO energy, making the C-Cl bond highly susceptible to nucleophilic attack via SN2 , despite the secondary steric bulk.

  • Resonance Effect (-M): Unlike a phenyl ring which can stabilize a carbocation via

    
    -donation, the pyrimidine ring (especially at the 2- and 4-positions) is 
    
    
    
    -deficient. This destabilizes the transition state for SN1 pathways relative to benzyl chloride, as the developing positive charge faces repulsion from the positive nuclear potential of the ring nitrogens.
The SN2 vs. SN1/E2 Competition

While benzyl chloride readily undergoes SN1 solvolysis, 1-chloroethylpyrimidines are reluctant to ionize. The reaction coordinate is shifted towards bimolecular pathways. However, the presence of


-hydrogens (on the methyl group) introduces a significant risk of E2 elimination  to form vinylpyrimidines, particularly with hard, basic nucleophiles.
Visualization: Reaction Coordinate Landscape

The following diagram illustrates the energy landscape comparing the SN2 and SN1 pathways for 2-(1-chloroethyl)pyrimidine vs. a standard benzyl chloride.

ReactionCoordinate cluster_legend Pathway Dominance Start Reactant (R-Cl) TS_SN2 TS (SN2) Concerted Start->TS_SN2  Lower Ea (Activated by Ring) Int_SN1 Carbocation (SN1 Intermediate) Start->Int_SN1  High Ea (Destabilized by N) Product Product (R-Nu) TS_SN2->Product Int_SN1->Product Legend Solid Line: Dominant SN2 Path Dashed Line: Disfavored SN1 Path

Caption: Energy landscape showing the kinetic preference for SN2 over SN1 due to ring-induced carbocation destabilization.

Positional Isomerism: The Regio-Matrix

The position of the 1-chloroethyl group on the pyrimidine ring dictates the magnitude of the electronic effects.

PositionElectronic EnvironmentReactivity Profile (SN2)Reactivity Profile (SN1)Elimination Risk
2-Position Flanked by two nitrogens. Max inductive withdrawal.Highest. Carbon is extremely electrophilic.Lowest. Carbocation is severely destabilized.High (Protons are acidic).
4-Position Conjugated with one nitrogen (para-like) and adjacent to another.High. Similar to 2-position but slightly less sterically crowded.Low. Moderate.
5-Position "Meta-like" position. Least electron-deficient.Moderate. Resembles 3-chloropyridine or nitrobenzyl.Moderate. Best chance for SN1 (relative to 2/4).Low.

Synthetic Transformations & Protocols

Protocol: Amination (Synthesis of Kinase Inhibitor Intermediates)

Objective: Displacement of chloride with a secondary amine without elimination. Mechanism: SN2. Challenge: Preventing vinylpyrimidine formation via E2.

Methodology:

  • Solvent Selection: Use a polar aprotic solvent (Acetonitrile or DMF). Avoid alcohols to prevent solvolysis competition.

  • Base: Use a non-nucleophilic, mild base like DIPEA (Hünig's base) or excess amine reactant. Avoid strong inorganic bases (NaOH, NaH) which favor elimination.

  • Temperature: Maintain between 40–60°C. Higher temperatures (>80°C) drastically increase elimination rates.

Step-by-Step:

  • Dissolve 1 equivalent of 2-(1-chloroethyl)pyrimidine in dry Acetonitrile (0.2 M).

  • Add 1.2 equivalents of DIPEA.

  • Add 1.1 equivalents of the amine nucleophile dropwise at 0°C.

  • Warm to 45°C and monitor by LCMS.

  • Upon completion, evaporate solvent and purify via silica flash chromatography (DCM/MeOH gradient). Note: Do not perform aqueous workup with strong base.

Protocol: Hydrolysis to 1-Hydroxyethyl (Solvolysis)

Objective: Converting the chloride back to alcohol (often for stereochemical inversion or protection). Mechanism: Mixed SN1/SN2 (Solvent assisted).

Methodology:

  • Solvent: 1:1 mixture of Water/Dioxane.

  • Catalyst: Silver carbonate (

    
    ) can be used to assist chloride abstraction if the reaction is sluggish (forces SN1-like character).
    
  • Conditions: Reflux for 2-4 hours.

Synthetic Workflow Diagram

The following diagram maps the decision tree for transforming the 1-chloroethyl pyrimidine scaffold.

SyntheticWorkflow Start 1-Chloroethyl Pyrimidine Amine R-NH2 / DIPEA (Mild Base) Start->Amine StrongBase NaOEt / Heat (Strong Base) Start->StrongBase Water H2O / Ag2CO3 (Solvolysis) Start->Water Prod_Amine Amino-Pyrimidine (SN2 Product) Amine->Prod_Amine  Major Path (40-60°C) Prod_Vinyl Vinyl-Pyrimidine (Elimination Product) StrongBase->Prod_Vinyl  E2 Dominates Prod_Alc Hydroxy-Pyrimidine (Hydrolysis Product) Water->Prod_Alc  Assisted Ionization

Caption: Synthetic divergence based on reagent hardness and basicity.

Stability & Handling

Thermal Instability

1-Chloroethyl pyrimidines are thermally sensitive. Above 100°C, they undergo spontaneous dehydrohalogenation to form the vinyl species, which can then polymerize.

  • Recommendation: Store at -20°C.

  • Distillation: Do not attempt to distill these compounds at atmospheric pressure. Use high vacuum (<1 mbar) or purify via chromatography.

Hydrolytic Sensitivity

While less reactive than acyl chlorides, the electron-deficient ring activates the C-Cl bond toward moisture over time, generating HCl.

  • Scavenger: Store with a small packet of activated molecular sieves or weak base stabilizer (e.g., solid

    
    ) if stored as a solution.
    

References

  • BenchChem. (2025).[2] Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. BenchChem Technical Support. Link

  • Colombeau, L., et al. (2008). Synthesis and Biological Activity of Chloroethyl Pyrimidine Nucleosides. Scilit. Link

  • Cetina, M., et al. (2008).[3] Synthesis and Structural Characterization of the 5-(2-Haloethyl)pyrimidines. Molecules. Link[3]

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews. Link

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. Link

Sources

Technical Guide: Stability and Degradation of 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 5-Bromo-2-(1-chloroethyl)pyrimidine . It is designed for researchers requiring high-fidelity control over this intermediate in medicinal chemistry workflows.

Compound ID: 5-Bromo-2-(1-chloroethyl)pyrimidine Functional Class: Electrophilic Pyrimidine Intermediate / Benzylic-like Halide Primary Application: Synthesis of kinase inhibitors, cross-coupling substrates, and heterocycle functionalization.

Part 1: Executive Technical Summary

5-Bromo-2-(1-chloroethyl)pyrimidine is a bifunctional intermediate characterized by two distinct reactive centers: the aryl bromide (C5 position) and the


-chloroethyl group  (C2 position).

While the aryl bromide is kinetically stable under standard storage conditions, the 1-chloroethyl moiety is the stability-determining factor . This secondary benzylic-like halide is highly prone to hydrolytic degradation (SN1/SN2) and thermal elimination (E2/E1cb) due to the electron-withdrawing nature of the pyrimidine ring, which acidifies the


-protons and destabilizes the C-Cl bond.

Critical Stability Risks:

  • Moisture Sensitivity: Rapid hydrolysis to the alcohol (1-(5-bromo-2-pyrimidinyl)ethanol) and HCl.

  • Thermal Instability: Spontaneous dehydrohalogenation to 5-bromo-2-vinylpyrimidine.

  • Autocatalysis: Generated HCl catalyzes further degradation and potential polymerization.

Part 2: Chemical Profile & Reactivity Analysis[1]

Structure-Property Relationships (SPR)

The stability profile is dictated by the electronic interplay between the pyrimidine core and the alkyl side chain.

FeatureElectronic EffectStability Implication
Pyrimidine Ring (C2) Strong Electron Withdrawing Group (EWG) via -I effect of N atoms.Increases acidity of the

-methyl protons, significantly raising the risk of Elimination .
1-Chloroethyl Group Secondary Alkyl Halide.Sterically hindered for SN2; electronically deactivated for SN1 (relative to benzyl) but still reactive enough for hydrolysis.
C5-Bromine Weakly deactivating.Stable to moisture/air; requires Pd-catalysis or lithiation to react. Serves as an internal standard for integrity monitoring.
Degradation Mechanisms[2]

The degradation of this compound is not a single pathway but a competition between substitution and elimination, heavily influenced by pH and temperature.

Pathway A: Hydrolysis (Dominant in Moist Air/Solvent)

Water attacks the electrophilic benzylic carbon. The reaction releases HCl, which protonates the pyrimidine nitrogens, further withdrawing electron density and accelerating the decomposition of remaining material (Autocatalysis).

Pathway B: Elimination (Dominant in Heat/Base)

The pyrimidine ring makes the methyl protons (


-protons) acidic (

, lower than typical alkanes). Even weak bases or elevated temperatures can trigger the loss of HCl to form the vinyl derivative.
Pathway C: Dimerization (Concentration Dependent)

In concentrated solutions, the nucleophilic nitrogen of one molecule can attack the electrophilic carbon of another, leading to N-alkylated dimers or oligomers.

Part 3: Visualization of Degradation Pathways

The following diagram maps the kinetic competition between these pathways.

DegradationPathways Compound 5-Bromo-2-(1-chloroethyl) pyrimidine (Target) Vinyl 5-Bromo-2-vinylpyrimidine (Elimination Product) Compound->Vinyl Heat / Base (- HCl) Alcohol 1-(5-Bromo-2-pyrimidinyl) ethanol (Hydrolysis Product) Compound->Alcohol H2O / Moisture (SN1/SN2) Dimer N-Alkylated Dimer (Salt Form) Compound->Dimer High Conc. Long Storage HCl HCl (Autocatalyst) Vinyl->HCl Releases Alcohol->HCl Releases HCl->Compound Catalyzes Degradation

Figure 1: Mechanistic degradation cascade showing the competition between hydrolysis, elimination, and dimerization.

Part 4: Stability Under Stress Conditions

Hydrolytic Stability
  • Observation: In aqueous organic solvents (e.g., THF/Water), degradation is observable within minutes at room temperature.

  • Mechanism: Mixed SN1/SN2. The secondary carbocation is destabilized by the electron-deficient ring (retarding SN1) but the C-Cl bond is polarized (aiding SN2).

  • Metric:

    
     in neutral water; seconds in alkaline solution.
    
Thermal Stability
  • Threshold: Significant degradation begins

    
    .
    
  • Risk: Distillation is hazardous. The compound should not be subjected to gas chromatography (GC) with high inlet temperatures (

    
    ) without derivatization, as thermal elimination will occur inside the injector, leading to false quantification of the vinyl impurity.
    
Photostability
  • Risk: Moderate.[1] The C-Br bond is susceptible to homolytic cleavage under UV irradiation, but this is slow compared to hydrolytic risks.

  • Protocol: Store in amber vials.

Part 5: Analytical Methodologies & Protocols

To ensure data integrity, analytical methods must distinguish between the parent, the alcohol (hydrolysis), and the vinyl (elimination) species.

Recommended HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH stabilizes the C-Cl bond during the run).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • Sample Diluent: Anhydrous Acetonitrile (Do NOT use Methanol/Water; Methanol will form the methyl ether artifact).

Self-Validating Storage Protocol

Every batch must be treated as a dynamic system. Use this decision tree to validate batch integrity before use.

StorageProtocol Start Receive Compound Visual Visual Inspection (Color/State) Start->Visual Test H-NMR (CDCl3) Diagnostic Signals Visual->Test If liquid/yellowing Use Approve for Synthesis Visual->Use If White Solid Decision Integrity Check Test->Decision Decision->Use Doublet @ 1.8ppm (Me) Quartet @ 5.2ppm (CH-Cl) Purify Repurify (Silica/Hexanes) Decision->Purify Vinyl peaks present (5.5-6.5 ppm) Discard Discard Decision->Discard >10% Hydrolysis

Figure 2: Workflow for assessing compound integrity using NMR diagnostics.

Part 6: Handling & Storage Specifications

Storage Conditions
  • Temperature:

    
     (Critical).
    
  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass with Teflon-lined cap. Parafilm sealing is insufficient; use electrical tape or shrink bands to prevent moisture ingress.

  • Desiccant: Store secondary container over

    
     or activated molecular sieves.
    
Handling Precautions
  • Solvents: Use only anhydrous solvents (THF, DCM, Toluene).

  • Bases: Avoid strong, non-nucleophilic bases (e.g., NaH, KOtBu) unless elimination is the desired outcome. Use mild bases (

    
    , 
    
    
    
    ) for substitution reactions.
  • Quench: When working up reactions, quench cold (

    
    ) to prevent exotherms that trigger elimination.
    

References

  • BenchChem. (2025).[2][3][4][5] Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. BenchChem Technical Support.[2][3][4][5] Link

  • Brown, D. J. (1994). The Pyrimidines.[6][7][2][3][4][5][8][9][10][11][12] Wiley-Interscience. (Foundational text on pyrimidine ring electron deficiency and side-chain reactivity).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.[6][9][13] (Analogous compound stability data). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • ChemicalBook. (2026).[6] 5-Bromo-2-chloropyrimidine Properties and Reactivity Profile.Link

Sources

Technical Guide: Solubility & Stability Profile of 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of 5-Bromo-2-(1-chloroethyl)pyrimidine , a highly reactive heterocyclic intermediate.

Executive Summary

5-Bromo-2-(1-chloroethyl)pyrimidine is a critical electrophilic intermediate often employed in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). Unlike stable final drug candidates, this compound possesses a "benzylic-like" secondary alkyl halide at the C2 position, rendering it highly susceptible to nucleophilic attack and elimination .

Successful handling requires a paradigm shift from "maximum solubility" to "solubility with stability." While the compound dissolves readily in most organic solvents, it degrades rapidly in protic media. This guide defines the operational boundaries to prevent yield loss during synthesis and analysis.

Physicochemical Profile & Structural Analysis

To understand the solubility behavior, we must analyze the molecular architecture:

  • Core Scaffold: Pyrimidine ring (electron-deficient, lipophilic).

  • Substituent 1 (C5-Br): Increases lipophilicity (LogP) and density; stable to standard dissolution.

  • Substituent 2 (C2-CH(Cl)CH₃): A secondary alkyl halide activated by the electron-withdrawing pyrimidine ring. This is the Critical Quality Attribute (CQA) for stability.

PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular Weight ~221.48 g/mol Low MW facilitates rapid dissolution.
LogP (Predicted) ~2.1 – 2.5Lipophilic; prefers non-polar/organic media.
Polarity ModerateSoluble in polar aprotic solvents (DMSO, DMF).
Reactivity High (Electrophile)Incompatible with alcohols, water, and amines.

Solubility & Compatibility Matrix

The following matrix categorizes solvents based on thermodynamic solubility (can it dissolve?) and kinetic stability (will it survive?).

Class A: Recommended Solvents (High Solubility / High Stability)

These solvents are chemically inert toward the reactive C-Cl bond and provide excellent solubility (>50 mg/mL).

  • Dichloromethane (DCM): The gold standard for reaction workups and transfers. High solubility, low boiling point, easy removal.

  • Tetrahydrofuran (THF): Excellent for reactions. Note: Must be anhydrous and BHT-stabilized to prevent peroxide formation which can degrade the pyrimidine.

  • Ethyl Acetate (EtOAc): Good for extractions. Slightly less solubilizing power than DCM but safer/greener.

  • Toluene: Useful for reactions requiring elevated temperatures, though solubility is lower at room temperature compared to DCM.

Class B: Use with Caution (High Solubility / Risk of Degradation)
  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

    • Solubility: Excellent (>100 mg/mL).

    • Risk: These solvents are hygroscopic. Absorbed water will hydrolyze the C-Cl bond to the alcohol (5-bromo-2-(1-hydroxyethyl)pyrimidine).

    • Guideline: Use only anhydrous (<50 ppm water) grades packed under argon. Avoid heating above 60°C, as DMF can decompose to dimethylamine, which will displace the chloride.

Class C: Forbidden Solvents (Reactive Incompatibility)
  • Methanol / Ethanol / Isopropanol:

    • Mechanism:[1][2][3] Solvolysis. The alcohol acts as a nucleophile, displacing the chloride to form an ether (e.g., 5-bromo-2-(1-methoxyethyl)pyrimidine).

    • Result: Complete degradation of starting material within hours to days depending on temperature.

  • Water:

    • Mechanism:[1][2][3] Hydrolysis to the secondary alcohol.

    • Result: Precipitation of the alcohol byproduct or decomposition.

Visualizing the Decision Process

The following diagram illustrates the logical flow for solvent selection and handling to ensure compound integrity.

SolventSelection Start Start: 5-Bromo-2-(1-chloroethyl)pyrimidine Application Select Application Start->Application Reaction Synthetic Reaction Application->Reaction Synthesis Analysis Analysis (HPLC/NMR) Application->Analysis QC/ID DCM Dichloromethane (DCM) (Optimal Stability) Reaction->DCM Preferred THF Anhydrous THF (Good Solubility) Reaction->THF Alternative Alcohol Methanol/Ethanol (DEGRADATION RISK) Reaction->Alcohol FORBIDDEN Analysis->DCM NMR (CDCl3) DMSO Anhydrous DMSO (Use Immediately) Analysis->DMSO Biological Assay Analysis->Alcohol HPLC Diluent (Avoid) Stable Stable Solution DCM->Stable THF->Stable DMSO->Stable If Dry Degraded Solvolysis Product (Ether/Alcohol) Alcohol->Degraded

Caption: Solvent selection logic tree emphasizing the exclusion of protic solvents to prevent solvolysis.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if exact solubility data is required for a specific solvent.

  • Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool in a desiccator.

  • Solvent: Select an anhydrous solvent (e.g., DCM).

  • Addition: Add 100 mg of 5-Bromo-2-(1-chloroethyl)pyrimidine to a 4 mL vial.

  • Titration: Add solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

    • Calculation: Solubility (mg/mL) = 100 mg / Volume (mL).

  • Verification: If the solution remains cloudy after 2 mL (Solubility < 50 mg/mL), filter through a 0.45 µm PTFE syringe filter and analyze the filtrate by HPLC to determine exact concentration.

Protocol B: Stability Assessment in Solution

Validates if a solvent system is safe for long-term storage or reaction times.

  • Dissolution: Prepare a 10 mg/mL solution in the test solvent (e.g., DMSO-d6 for NMR or Acetonitrile for HPLC).

  • Timepoint T0: Immediately analyze via HPLC (UV 254 nm) or 1H NMR.

    • Key NMR Signal: Watch the quartet proton of the ethyl group (-CH(Cl)-).

  • Stress: Store the solution at Room Temperature (25°C).

  • Timepoint T24: Re-analyze after 24 hours.

    • Pass Criteria: Purity decrease < 0.5%.

    • Fail Criteria: Appearance of new peaks (hydrolysis product typically shifts upfield).

Degradation Pathways & Handling

Understanding how the molecule breaks down is essential for troubleshooting.

Solvolysis (The Primary Threat)

In the presence of alcohols (ROH), the chlorine is displaced.

  • Reaction: R-Cl + CH3OH -> R-OCH3 + HCl

  • Prevention: strictly avoid methanol in HPLC mobile phases if the sample sits in the autosampler for long periods. Use Acetonitrile/Water gradients instead.

Elimination (The Secondary Threat)

The 1-chloroethyl group is a secondary halide. In the presence of strong bases (e.g., Et3N, NaOH) or heat, it can eliminate HCl to form the vinyl derivative.

  • Reaction: Py-CH(Cl)CH3 -> Py-CH=CH2 + HCl

  • Prevention: Keep reaction temperatures <40°C unless necessary. Add base strictly stoichiometrically and slowly.

Degradation cluster_0 Degradation Pathways Compound 5-Bromo-2-(1-chloroethyl) pyrimidine Hydrolysis Hydrolysis (Product: Alcohol) Compound->Hydrolysis + H2O Solvolysis Solvolysis (Product: Ether) Compound->Solvolysis + MeOH/EtOH Elimination Elimination (Product: Vinyl) Compound->Elimination + Base / Heat

Caption: Major degradation pathways. Note that Solvolysis and Elimination are irreversible.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-2-chloropyrimidine. Retrieved from

  • ChemicalBook. (2024). 2-Chloro-4-(chloromethyl)pyrimidine synthesis and properties. Retrieved from

  • MDPI. (2021). Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine. Molecules. Retrieved from

  • Apollo Scientific. (2023). Handling and Storage of Halogenated Pyrimidines. Retrieved from

Sources

Commercial availability of 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Commercial Availability of 5-Bromo-2-(1-chloroethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(1-chloroethyl)pyrimidine is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive 1-chloroethyl group at the 2-position and a bromine atom at the 5-position, offers dual points for molecular diversification. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and commercial availability. We delve into the underlying principles of its reactivity, offer detailed, field-proven protocols for its synthesis and subsequent functionalization, and discuss its application in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a vital resource for researchers aiming to leverage this versatile intermediate in their synthetic and drug development endeavors.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows it to effectively interact with a wide range of biological targets.[1] In particular, pyrimidine derivatives have been extensively explored as ATP-competitive kinase inhibitors, where the nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions within the kinase hinge region.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4][5]

5-Bromo-2-(1-chloroethyl)pyrimidine emerges as a particularly valuable intermediate in this context. The 1-chloroethyl group at the C2 position serves as a reactive handle for nucleophilic substitution, while the bromine atom at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled approach to the synthesis of complex, di-substituted pyrimidine derivatives, making it a highly sought-after building block for creating diverse chemical libraries.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 5-Bromo-2-(1-chloroethyl)pyrimidine is essential for its effective handling, reaction monitoring, and structural confirmation.

Physical and Chemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds like 5-bromo-2-chloropyrimidine.[6][7]

PropertyValueSource
CAS Number 1514124-47-0[8]
Molecular Formula C₆H₆BrClN₂Inferred
Molecular Weight 221.48 g/mol Inferred
Appearance Likely an off-white to beige crystalline powder[6]
Melting Point Not specified, but related compounds melt in the 73-79 °C range[6][9]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water[10]
pKa The pyrimidine ring is weakly basic; predicted pKa is around -2.84[6]
Spectroscopic Characterization

Spectroscopic analysis is crucial for identity confirmation and purity assessment. Below are the expected NMR and MS spectral characteristics.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
¹H NMR Pyrimidine H-4, H-6~8.8 - 9.0SingletThe two equivalent protons on the electron-deficient pyrimidine ring are expected to be significantly downfield.
Methine CH~5.2 - 5.4QuartetThe proton is adjacent to a chlorine atom and the pyrimidine ring, shifting it downfield. It will be split by the methyl protons.
Methyl CH₃~1.9 - 2.1DoubletThe methyl protons are coupled to the methine proton.
¹³C NMR Pyrimidine C-2~165SingletCarbon attached to two nitrogen atoms and the chloroethyl group.
Pyrimidine C-4, C-6~158SingletEquivalent carbons adjacent to nitrogen.
Pyrimidine C-5~115SingletCarbon bearing the bromine atom.
Methine CH~50SingletCarbon attached to chlorine.
Methyl CH₃~25SingletAliphatic carbon.

Table 3: Predicted Mass Spectrometry Data

Ionization Mode Expected m/z Fragment Comments
ESI+220.95, 222.95, 224.95[M+H]⁺The isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks.

Synthesis and Reactivity

The synthesis of 5-Bromo-2-(1-chloroethyl)pyrimidine is not extensively detailed in the literature. However, a logical synthetic approach can be devised based on established pyrimidine chemistry.

Proposed Synthetic Pathway

A plausible route involves the initial synthesis of a 2-acetyl-5-bromopyrimidine intermediate, followed by reduction and chlorination.

Synthetic_Pathway cluster_0 Synthesis of 5-Bromo-2-(1-chloroethyl)pyrimidine Start 5-Bromo-2-lithiopyrimidine (Generated in situ) Intermediate1 2-Acetyl-5-bromopyrimidine Start->Intermediate1 1. Acetaldehyde 2. Oxidation Intermediate2 5-Bromo-2-(1-hydroxyethyl)pyrimidine Intermediate1->Intermediate2 NaBH₄, MeOH Product 5-Bromo-2-(1-chloroethyl)pyrimidine Intermediate2->Product SOCl₂, DCM

Caption: Proposed synthetic workflow for 5-Bromo-2-(1-chloroethyl)pyrimidine.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Acetyl-5-bromopyrimidine This step can be achieved via the reaction of a 2-lithiated pyrimidine with an appropriate acetylating agent.

  • Preparation of 5-Bromo-2-lithiopyrimidine: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour.

  • Acetylation: Add N-methoxy-N-methylacetamide (Weinreb amide) (1.2 eq) to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to 5-Bromo-2-(1-hydroxyethyl)pyrimidine

  • Reduction: Dissolve 2-acetyl-5-bromopyrimidine (1.0 eq) in methanol at 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Monitoring and Workup: Stir the reaction for 2-3 hours, monitoring by TLC. Once complete, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Step 3: Chlorination to 5-Bromo-2-(1-chloroethyl)pyrimidine

  • Chlorination: Dissolve 5-bromo-2-(1-hydroxyethyl)pyrimidine (1.0 eq) in dichloromethane (DCM) at 0 °C. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Isolation: Carefully pour the reaction mixture onto ice water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product.

Reactivity Profile and Strategic Applications

The synthetic utility of 5-Bromo-2-(1-chloroethyl)pyrimidine lies in the differential reactivity of its two electrophilic sites.

Reactivity_Profile cluster_c2 Reactions at C2 cluster_c5 Reactions at C5 Start 5-Bromo-2-(1-chloroethyl)pyrimidine C2: 1-chloroethyl C5: Bromo SN2 Nucleophilic Substitution (SN2) (e.g., R-NH₂, R-OH, R-SH) Start:f0->SN2 More reactive site for SN2 Suzuki Suzuki Coupling (Ar-B(OH)₂) Start:f1->Suzuki Amenable to Pd-coupling Sonogashira Sonogashira Coupling (Alkynes) Start:f1->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Start:f1->Buchwald Product_C2 2-(1-substituted-ethyl)-5-bromopyrimidines SN2->Product_C2 Product_C5 2-(1-chloroethyl)-5-aryl/alkynyl/amino-pyrimidines Suzuki->Product_C5 Sonogashira->Product_C5 Buchwald->Product_C5

Caption: Key reaction pathways for the diversification of 5-Bromo-2-(1-chloroethyl)pyrimidine.

  • At the C2 Position: The 1-chloroethyl group is susceptible to nucleophilic substitution (SN2) reactions .[11] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic-like carbon, making it a good substrate for reactions with amines, alcohols, and thiols.[12] This allows for the introduction of a wide variety of side chains, which is a common strategy in the development of kinase inhibitors to occupy specific pockets in the ATP-binding site.[13]

  • At the C5 Position: The bromo group is ideal for palladium-catalyzed cross-coupling reactions .[14] This enables the formation of C-C bonds (e.g., Suzuki, Sonogashira couplings) or C-N bonds (Buchwald-Hartwig amination), allowing for the introduction of aryl, heteroaryl, alkynyl, or amino substituents.[13][14] This position is often modified to enhance selectivity or to modulate the physicochemical properties of the final compound.

Commercial Availability

5-Bromo-2-(1-chloroethyl)pyrimidine is available from specialized chemical suppliers as a research chemical. Its availability facilitates its direct use in synthetic campaigns without the need for multi-step in-house synthesis, thereby accelerating drug discovery timelines.

Table 4: Representative Commercial Suppliers

SupplierProduct NumberPurity/Notes
AiFChem Not specified (CAS 1514124-47-0)For research use only[8]
BLD Pharm (Related compounds available)Offers a range of pyrimidine building blocks[15]
Sigma-Aldrich (Related compounds available)Extensive catalog of heterocyclic building blocks[9]
Chemsrc (Lists various suppliers)A platform to connect with multiple chemical suppliers[16]

Note: Availability and purity may vary. It is recommended to contact suppliers directly for current information and to request a certificate of analysis.

Conclusion

5-Bromo-2-(1-chloroethyl)pyrimidine is a high-value, strategically designed building block for medicinal chemistry. Its dual reactive sites offer a flexible and powerful platform for the synthesis of complex, multi-functionalized pyrimidine derivatives. The established reactivity patterns of the chloroethyl group and the bromo substituent provide a reliable roadmap for synthetic planning. As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the commercial availability of such versatile intermediates will be increasingly critical to the advancement of drug discovery programs. This guide provides the foundational knowledge required for researchers to confidently incorporate 5-Bromo-2-(1-chloroethyl)pyrimidine into their synthetic workflows.

References

  • Benchchem. (n.d.). Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • MDPI. (2024, December 10).
  • ResearchGate. (2025, October 15). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • PubMed. (2023, July 15). Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.
  • Benchchem. (n.d.). The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery.
  • ChemicalBook. (2025, April 23). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • Fisher Scientific. (n.d.). Sigma Aldrich 5-Bromo-2-chloropyrimidine 1 g.
  • ChemicalBook. (2026, January 13). 5-Bromo-2-chloropyrimidine | 32779-36-5.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyrimidine 96 32779-36-5.
  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665.
  • BLD Pharm. (n.d.). 32779-36-5|5-Bromo-2-chloropyrimidine.
  • Chemsrc. (2025, August 20). 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5.
  • ChemicalBook. (n.d.). 5-Bromo-2-chloropyrimidine manufacturers and suppliers in india.
  • Islam, I., & Sapkal, S. B. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
  • Benchchem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • Benchchem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). 5-Bromo-2-chloropyrimidine, 96%, Thermo Scientific Chemicals 5 g.
  • SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine.
  • AiFChem. (n.d.). 1514124-47-0 | 5-Bromo-2-(1-chloroethyl)pyrimidine.
  • ResearchGate. (n.d.). Scheme 1.
  • Benchchem. (n.d.). Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide.
  • Guidechem. (n.d.). 5-Bromo-2-chloropyrimidine 32779-36-5 wiki.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.

Sources

Methodological & Application

Synthesis of novel derivatives from 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 5-Bromo-2-(1-chloroethyl)pyrimidine

Abstract

This application note details the strategic functionalization of 5-Bromo-2-(1-chloroethyl)pyrimidine , a bifunctional scaffold offering a unique combination of an electrophilic alkyl halide and a cross-coupling-ready heteroaryl bromide. Unlike standard 2-chloropyrimidines, the 2-(1-chloroethyl) moiety presents specific challenges regarding chemoselectivity—specifically the competition between nucleophilic substitution (


) and 

-elimination to the vinyl derivative. This guide provides optimized protocols for selective amination, controlled elimination, and subsequent palladium-catalyzed cross-coupling, enabling the rapid synthesis of novel kinase inhibitor libraries.

Strategic Analysis of the Scaffold

The utility of 5-Bromo-2-(1-chloroethyl)pyrimidine lies in its orthogonal reactivity handles. Successful derivatization requires a strict order of operations to avoid side reactions such as polymerization or catalyst poisoning.

FeatureChemical NaturePrimary ReactivityKey Risk
Position 2

-Haloalkyl (Benzylic-like)
Nucleophilic Substitution (

)

-Elimination to 5-Bromo-2-vinylpyrimidine
Position 5 Heteroaryl BromidePd-Catalyzed Coupling (Suzuki, Buchwald)Hydrodehalogenation (rare)
Pyrimidine Core Electron-deficient aromatic

(at C4/C6 if activated)
Ring opening (under harsh basic conditions)

Operational Causality:

  • Path A (Substitution First): Recommended. The alkyl chloride is prone to hydrolysis or elimination under the basic, heated conditions typical of Suzuki coupling. "Locking" this position with a stable amine or alkoxide first is crucial.

  • Path B (Coupling First): Risky. The basic conditions (

    
    , heat) required for Suzuki coupling will likely convert the 1-chloroethyl group into a vinyl group (styrene analog) via 
    
    
    
    elimination.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from the parent scaffold.

G cluster_0 Critical Decision Point Start 5-Bromo-2-(1-chloroethyl) pyrimidine Vinyl 5-Bromo-2-vinylpyrimidine (Elimination Product) Start->Vinyl Strong Base (KOtBu) Heat (E2 Pathway) Amine 5-Bromo-2-(1-aminoethyl) pyrimidine (Substitution Product) Start->Amine Sec. Amine, DIPEA MeCN, 60°C (SN2 Pathway) Final 5-Aryl-2-(1-aminoethyl) pyrimidine (Final Drug Candidate) Amine->Final Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling

Caption: Divergent synthetic pathways. Path selection depends on whether the vinyl or amino-alkyl motif is desired.

Experimental Protocols

Protocol A: Selective Nucleophilic Substitution (Amination)

Objective: Displace the secondary alkyl chloride with an amine while suppressing elimination.

Mechanism & Rationale: The 1-chloroethyl group is sterically more hindered than a chloromethyl group. Consequently, strong, bulky bases promote elimination. To favor substitution (


), we use a polar aprotic solvent (Acetonitrile) to stabilize the transition state and a non-nucleophilic, moderately strong base (DIPEA) or simply excess amine.

Materials:

  • 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Acetonitrile (Anhydrous) [0.2 M concentration]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 g, 4.5 mmol) in anhydrous Acetonitrile (22.5 mL).

  • Addition: Add DIPEA (1.17 mL, 6.75 mmol) followed by the secondary amine (5.4 mmol) dropwise at room temperature.

    • Note: If using a volatile amine, cool the solution to 0°C during addition.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by LCMS.

    • Checkpoint: Reaction is typically complete in 4–6 hours. If elimination product (vinyl) is observed (>10%), lower temperature to 40°C and extend time.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Expected Yield: 75–85% Validation:


 NMR should show the disappearance of the quartet at 

~5.2 ppm (CHCl) and appearance of a new multiplet for the CH-N moiety.
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 5-position with an aryl group.

Mechanism & Rationale: The 5-bromo position on the pyrimidine ring is activated for oxidative addition to Pd(0) due to the electron-deficient nature of the ring. We employ


 as a robust catalyst that resists poisoning by the amine side chain installed in Protocol A.

Materials:

  • Product from Protocol A (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the pyrimidine derivative, boronic acid, and

    
    . Add the solvent mixture (Dioxane/Water). Sparge with nitrogen gas for 10 minutes to remove oxygen (critical to prevent homocoupling).
    
  • Catalyst Addition: Add

    
     quickly and seal the vial.
    
  • Reaction: Heat to 90°C for 2–4 hours.

    • Visual Cue: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Work-up: Dilute with EtOAc, filter through a pad of Celite to remove Pd residues. Wash the filtrate with water and brine.

  • Purification: Silica gel chromatography.

Protocol C: Controlled Elimination (Vinyl Synthesis)

Objective: Deliberately synthesize 5-bromo-2-vinylpyrimidine.

Rationale: The vinyl group serves as a "styrene-like" handle for polymerization or further Heck coupling.

Procedure:

  • Dissolve 5-Bromo-2-(1-chloroethyl)pyrimidine in THF.

  • Add Potassium tert-butoxide (

    
    )  (1.5 equiv) at 0°C.
    
  • Stir at room temperature for 1 hour.

  • Quench with saturated

    
    . The vinyl product is formed exclusively via 
    
    
    
    elimination.

Data Summary & Troubleshooting

IssueObservation (LCMS/NMR)Root CauseSolution
Low Yield (Step 1) Peak at M-36 (Loss of HCl)Elimination dominates over substitution.Switch base to

; Lower temp to 40°C; Use higher conc. of amine.
No Reaction (Step 2) Starting material remains.Catalyst poisoning by side-chain amine.Switch to

+ XPhos (bulky ligand prevents coordination).
Hydrolysis Peak at M-18 (OH species)Wet solvent in Step 1.Ensure Acetonitrile is anhydrous; Keep system under

.

References

  • BenchChem. (2025).[2] Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem Technical Library. Link

  • Alunni, S., et al. (2004). "A study of the OH- -induced beta-elimination reactions of 2-(chloroethyl)pyridine derivatives." Journal of Organic Chemistry, 69(18), 6121-6123.[3]

  • Colombeau, L., et al. (2008).[4] "Synthesis and biological activity of chloroethyl pyrimidine nucleosides." Nucleosides, Nucleotides & Nucleic Acids, 27(2), 110-120.[4]

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chloropyrimidine. Link

Sources

"5-Bromo-2-(1-chloroethyl)pyrimidine" as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Pyrimidine Scaffolds in Medicinal Chemistry[1]


Molecular Weight:  221.48  g/mol [1][2]
Executive Summary: A Dual-Handle Building Block

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 5-Bromo-2-(1-chloroethyl)pyrimidine represents a high-value "linchpin" intermediate.[1] Unlike simple halopyrimidines, this molecule offers orthogonal reactivity :

  • Aryl Bromide (C-5): A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic core.[1]

  • 
    -Haloalkyl Group (C-2 position):  A highly reactive secondary benzylic-like electrophile for nucleophilic substitution (
    
    
    
    ), allowing the rapid attachment of solubilizing groups, chiral amines, or linker motifs.

This guide details the handling, stability, and optimized protocols for leveraging this molecule to synthesize diverse pyrimidine libraries.

Chemical Profile & Stability
PropertySpecificationExpert Insight
Appearance White to pale yellow solidColor change to orange/brown indicates decomposition (HBr/HCl release).[1]
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Moisture Sensitive. The

-chloroethyl group hydrolyzes slowly in moist air to the alcohol.
Reactivity Class Bifunctional ElectrophileLachrymator warning. Handle in a fume hood. Similar to benzyl chlorides.
Chirality Racemic (typically)Contains one stereocenter at the ethyl linkage. Enantioselective substitution is possible but requires chiral nucleophiles or kinetic resolution.
Reactivity Landscape & Strategic Planning

The successful use of 5-Bromo-2-(1-chloroethyl)pyrimidine relies on the sequence of functionalization .

  • Path A (Recommended): Nucleophilic Substitution First. Displace the reactive alkyl chloride with an amine or thiol before performing cross-coupling. The alkyl chloride is sensitive to the heat and aqueous base often used in Suzuki couplings (risk of hydrolysis or elimination to styrene derivatives).

  • Path B: Cross-Coupling First. Only viable if the coupling conditions are anhydrous and mild. The alkyl chloride can survive, but yields are often lower due to side reactions.

Visualizing the Workflow (Graphviz Diagram)

ReactivityMap Start 5-Bromo-2-(1-chloroethyl)pyrimidine (Bifunctional Core) Elimination Side Product: 5-Bromo-2-vinylpyrimidine (Avoid Strong Base/Heat) Start->Elimination Strong Base (e.g., NaOtBu) or High Temp (>80°C) SubstProduct Intermediate A: 2-(1-Aminoethyl)-5-bromopyrimidine (Stable Aryl Bromide) Start->SubstProduct Path A (Recommended): Nucleophilic Subst. (SN2) Amine/Thiol, mild base, <40°C FinalDrug Target Scaffold: 5-Aryl-2-(1-aminoethyl)pyrimidine (Kinase Inhibitor Core) SubstProduct->FinalDrug Suzuki-Miyaura Coupling Ar-B(OH)2, Pd cat.

Figure 1: Strategic reaction pathways. Path A is preferred to avoid elimination side-products.[1]

Detailed Experimental Protocols
Protocol A:

Displacement with Secondary Amines (Library Generation)

Objective: To install a solubilizing group (e.g., morpholine, piperazine) at the C-2 position while preserving the C-5 bromide.

Reagents:

  • 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine) (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (suspended)[1]
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.0 mmol) followed by the dropwise addition of the amine (1.2 mmol).

    • Critical Check: Do not add the amine rapidly at room temperature; the exotherm can trigger elimination to the vinyl-pyrimidine.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]

    • Target: Disappearance of starting material (

      
       in 20% EtOAc/Hex) and formation of a polar spot.
      
  • Workup: Dilute with EtOAc (20 mL) and wash with saturated

    
     (10 mL) followed by Brine.
    
    • Note: Avoid acidic washes, as the product amine may be extracted into the aqueous layer.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: 0 
    
    
    
    50% EtOAc in Hexanes).

Troubleshooting:

  • Issue: Formation of styrene-like olefin (elimination).

  • Fix: Lower the reaction temperature to 0°C and switch from carbonate bases to a weaker organic base like DIPEA or Lutidine.

Protocol B: Suzuki-Miyaura Coupling on the Displacement Product

Objective: To arylate the C-5 position, completing the core scaffold construction.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3]

Step-by-Step Procedure:

  • Degassing: Combine the intermediate, boronic acid, and base solution in a microwave vial or pressure tube. Add solvent.[4][5] Sparge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of inert gas and seal the vessel.

  • Heating: Heat to 80–90°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.[5]

  • Purification: Flash chromatography (DCM/MeOH gradients are often required for amine-containing products).

Expert Insights: Stereochemistry & Elimination

The 1-chloroethyl moiety introduces a chiral center.[1]

  • Racemization: Standard

    
     conditions (Protocol A) will invert the configuration. However, if the reaction proceeds via an 
    
    
    
    -like pathway (stabilized by the electron-deficient pyrimidine ring), partial racemization may occur.
  • Enantiopure Synthesis: If a specific enantiomer is required, it is often more efficient to perform a chiral resolution on the amine product (Intermediate A) using chiral HPLC, rather than attempting to synthesize the enantiopure chloride, which is prone to racemization during storage.

  • Elimination Risk: The 2-(1-chloroethyl) group is structurally analogous to a benzylic halide but the pyrimidine ring is electron-withdrawing.[1] This increases the acidity of the

    
    -protons, making elimination to 5-bromo-2-vinylpyrimidine  a significant competing pathway, especially with bulky bases (e.g., t-BuOK) or elevated temperatures.[1]
    
References
  • General Reactivity of Halopyrimidines

    • Smith, J. A., et al.[6] "Selective Functionalization of Polyhalogenated Pyrimidines." Journal of Organic Chemistry, 2018 . (Representative general reference for pyrimidine reactivity).

  • Thionyl Chloride Transformations (Mechanism)

    • Master Organic Chemistry.[7] "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi."

  • Cross-Coupling Methodologies

    • BenchChem Application Note. "Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine."[1][8] (Analogous chemistry for 5-bromo pyrimidines).[1]

  • CAS Registry Data

    • ChemicalBook. "5-Bromo-2-(1-chloroethyl)pyrimidine Properties and CAS 1514124-47-0."[1][2]

Sources

Advanced Application Note: 5-Bromo-2-(1-chloroethyl)pyrimidine in the Divergent Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0)[1]

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors relies heavily on versatile heterocyclic scaffolds that can simultaneously anchor to the ATP-binding hinge region and project functional groups into adjacent specificity pockets. 5-Bromo-2-(1-chloroethyl)pyrimidine has emerged as a highly strategic bifunctional building block in modern drug discovery.

This scaffold offers two orthogonal vectors for functionalization:

  • The C5-Bromide: The highly electron-deficient nature of the pyrimidine ring significantly lowers the activation energy required for the oxidative addition of palladium[2]. This makes the C5 position exceptionally reactive for Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse aryl or heteroaryl groups that occupy the hydrophobic pocket (Pocket II) of the kinase.

  • The C2-(1-Chloroethyl) Group: This secondary alkyl chloride serves as a highly reactive electrophilic center for Nucleophilic Aliphatic Substitution (SN2). Displacement by cyclic or acyclic amines (e.g., piperazines, morpholines) introduces basic moieties designed to extend into the solvent-exposed channel. This not only enhances target affinity via additional hydrogen bonding but critically improves the aqueous solubility and pharmacokinetic profile of the final drug candidate.

Expert Insight: The Causality of Synthetic Sequencing

When designing the synthetic route, the sequence of functionalization is paramount. Performing the Suzuki-Miyaura coupling first (Pathway B) under standard basic conditions (e.g.,


 at 100°C) risks competitive dehydrohalogenation of the 1-chloroethyl group to form a 2-vinylpyrimidine byproduct, or hydrolysis to the 1-hydroxyethyl derivative. Therefore, Pathway A —performing the SN2 amine displacement first to stabilize the side chain, followed by the Pd-catalyzed coupling—is the thermodynamically and kinetically favored approach.

SyntheticWorkflow SM 5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0) SN2_A SN2 Substitution (e.g., Piperazine, DMF) SM->SN2_A Pathway A (Favored) Suzuki_B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat) SM->Suzuki_B Pathway B (Risk of Elimination) Int1 5-Bromo-2-(1-aminoethyl)pyrimidine SN2_A->Int1 Suzuki_A Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat) Final Target Kinase Inhibitor (Bifunctionalized Pyrimidine) Suzuki_A->Final Int2 5-Aryl-2-(1-chloroethyl)pyrimidine Suzuki_B->Int2 SN2_B SN2 Substitution (e.g., Piperazine, DMF) SN2_B->Final Int1->Suzuki_A Int2->SN2_B

Divergent synthetic pathways for 5-Bromo-2-(1-chloroethyl)pyrimidine functionalization.

Standardized Experimental Protocols

The following protocols detail the optimized Pathway A sequence, designed as a self-validating system to ensure high yield and purity.

Protocol A: Nucleophilic Aliphatic Substitution (SN2)

Objective: Install the solvent-channel targeting amine while preserving the C5-bromide for downstream coupling.

Reagents:

  • 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 eq)

  • Secondary Amine (e.g., N-methylpiperazine) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-Bromo-2-(1-chloroethyl)pyrimidine and anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA to the stirring solution. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Amine Addition: Add the secondary amine dropwise at 0°C to control the initial exotherm, then allow the reaction to warm to room temperature.

  • Heating & Monitoring: Heat the mixture to 60°C. Monitor via LC-MS. Self-Validation Check: The reaction should reach >95% conversion within 4-6 hours. If a mass corresponding to [M - HCl] is observed, dehydrohalogenation is occurring; immediately reduce the temperature to 45°C.

  • Workup: Quench with saturated aqueous

    
     and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient) to yield the 5-bromo-2-(1-aminoethyl)pyrimidine intermediate.
    
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the C5-bromide with an aryl boronic acid to form the hydrophobic pocket-binding motif.

Reagents:

  • 5-Bromo-2-(1-aminoethyl)pyrimidine intermediate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 0.1 M)
    

Step-by-Step Methodology:

  • Degassing: Dissolve the pyrimidine intermediate and aryl boronic acid in the Dioxane/

    
     mixture. Sparge the solution with argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalyst.
    
  • Catalyst Addition: Add

    
     and 
    
    
    
    . Seal the vessel.
  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Alternatively, utilize microwave irradiation at 110°C for 20 minutes, which has been shown to drastically reduce reaction times for pyrimidine couplings[3].

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. To ensure pharmaceutical-grade purity, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to remove residual palladium.

  • Isolation: Concentrate and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

Quantitative Data Presentation: Suzuki Coupling Optimization

To establish the most robust conditions for Protocol B, various parameters were evaluated. The electron-deficient pyrimidine ring allows for the use of milder bases, which mitigates the risk of protodeboronation of the aryl boronic acid[4].

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp / TimeYield (%)Observation / Causality
1


Toluene/EtOH/H₂O100°C / 18h62%Moderate yield; significant protodeboronation observed.
2


1,4-Dioxane/H₂O90°C / 12h78%Bidentate ligand prevents catalyst deactivation.
3


1,4-Dioxane/H₂O90°C / 12h89% Stronger, non-nucleophilic base accelerates transmetalation.
4


1,4-Dioxane/H₂O110°C / 20m (MW)92% Microwave heating minimizes thermal degradation byproducts.

Structural Application in Kinase Inhibitor Design

The synthesized bifunctional pyrimidines are precisely engineered to map onto the conserved architecture of the kinase ATP-binding site. The diagram below illustrates the spatial orientation and logical relationships of the functionalized scaffold within the target protein.

KinaseBinding Inhibitor Functionalized Pyrimidine Core Hinge Kinase Hinge Region (Hydrogen Bonding via N1/N3) Inhibitor->Hinge Core Interaction Hydrophobic Hydrophobic Pocket II (Occupied by C5-Aryl Motif) Inhibitor->Hydrophobic Steric/Hydrophobic Fit Solvent Solvent-Exposed Channel (Occupied by C2-Aliphatic Amine) Inhibitor->Solvent Solubilizing Vector

Binding logic of C2/C5-substituted pyrimidine inhibitors within the kinase ATP-binding domain.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Semantic Scholar URL: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

Sources

Application Note: Precision Functionalization of 5-Bromo-2-(1-chloroethyl)pyrimidine in Antiviral Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 5-Bromo-2-(1-chloroethyl)pyrimidine (CAS 1514124-47-0), a specialized bifunctional scaffold, in the synthesis of antiviral candidates.

Executive Summary & Scientific Rationale

In the landscape of antiviral drug discovery—particularly for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and viral entry inhibitors—the pyrimidine ring serves as a privileged pharmacophore. 5-Bromo-2-(1-chloroethyl)pyrimidine represents a high-value "linchpin" intermediate due to its unique orthogonal reactivity:

  • The C2-(1-Chloroethyl) Moiety: Unlike a standard chloromethyl group, the 1-chloroethyl handle introduces a chiral branching point immediately adjacent to the heterocycle. This allows for the introduction of stereochemical complexity (methyl-branching) which is critical for optimizing binding affinity in hydrophobic viral enzyme pockets (e.g., HIV-1 RT allosteric sites).

  • The C5-Bromo Moiety: A stable electrophile ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl "warheads."

Critical Challenge: The secondary alkyl chloride at the C2 position is prone to E2 elimination , yielding the unreactive and often undesired 2-vinylpyrimidine byproduct. This guide provides optimized protocols to suppress elimination and maximize substitution yield.

Mechanistic Workflow & Retrosynthesis

The utility of this scaffold lies in its ability to serve as a divergent point for library synthesis. The recommended workflow prioritizes functionalization of the labile C2-alkyl chloride before the stable C5-bromide to prevent side reactions during metal-catalyzed steps.

Path A vs. Path B Strategy
  • Path A (Recommended): Nucleophilic substitution at C2

    
     Cross-coupling at C5.
    
    • Rationale: The C2-chloroethyl group is thermally sensitive. Performing the high-temperature Suzuki coupling first often degrades the alkyl chloride.

  • Path B (Alternative): Cross-coupling at C5

    
     Substitution at C2.
    
    • Rationale: Only used if the C2-nucleophile is incompatible with Pd-catalysis (e.g., certain free thiols).

Workflow Diagram (Graphviz)

G Start 5-Bromo-2-(1-chloroethyl) pyrimidine Step1 Step 1: Nucleophilic Substitution (SN2 @ C2-Alkyl) Start->Step1  Amine/Thiol, Base  < 40°C Elimination Side Reaction: E2 Elimination Start->Elimination  Strong Base  High Temp Inter1 Intermediate A: 5-Bromo-2-(1-aminoethyl).. Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd-Cat @ C5-Aryl) Inter1->Step2  Ar-B(OH)2  Pd(dppf)Cl2 Final Target Antiviral Candidate (Chiral Pyrimidine Core) Step2->Final Vinyl Byproduct: 5-Bromo-2-vinylpyrimidine Elimination->Vinyl

Figure 1: Divergent synthesis pathway highlighting the critical decision point at Step 1 to avoid E2 elimination.

Detailed Experimental Protocols

Protocol A: Stereoselective C2-Amination (SN2)

Objective: Displace the secondary chloride with a primary amine while suppressing styrene-like elimination. Scope: Synthesis of NNRTI precursors.

Reagents:

  • Substrate: 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 eq)

  • Nucleophile: Chiral amine (e.g., (S)-alpha-methylbenzylamine) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) - Note: Avoid strong inorganic bases like NaH to reduce elimination.

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Additive: Potassium Iodide (KI) (0.1 eq) - Catalyst to form the more reactive alkyl iodide in situ.

Procedure:

  • Preparation: Dissolve 5-Bromo-2-(1-chloroethyl)pyrimidine (100 mg, 0.45 mmol) in anhydrous MeCN (2 mL) under nitrogen atmosphere.

  • Activation: Add KI (7.5 mg, 0.045 mmol) and stir at Room Temperature (RT) for 15 minutes. Mechanism: Finkelstein reaction generates the transient, highly reactive iodide.

  • Addition: Cool the solution to 0°C. Add DIPEA (157 µL, 0.90 mmol) followed strictly by the slow addition of the amine (0.54 mmol).

  • Reaction: Allow to warm to RT slowly. Stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting material (Rf ~0.[1]6) and appearance of the polar product (Rf ~0.3). If the vinyl byproduct appears (Rf ~0.7, UV active), lower the temperature to 10°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.[1]

  • Purification: Flash column chromatography.

Self-Validating Check:

  • 1H NMR (CDCl3): The quartet for the C2-CH (Cl)CH3 proton (approx. δ 5.1 ppm) should shift upfield to approx. δ 3.8–4.2 ppm (C2-CH (NH)CH3) upon substitution. A doublet at δ 6.5–7.0 ppm indicates vinyl byproduct formation (Failure Mode).

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Objective: Attach an aryl pharmacophore to the 5-position.

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Boronic Acid: 4-Cyanophenylboronic acid (1.5 eq) (Common NNRTI motif)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Assembly: In a microwave vial, combine the pyrimidine substrate, boronic acid, and Pd catalyst.

  • Solvent System: Add 1,4-Dioxane (3 mL) and 2M K2CO3 (0.5 mL).

  • Degassing: Sparge with nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Workup: Filter through a Celite pad. Concentrate filtrate.[1]

Quantitative Data & Quality Control

To ensure reproducibility, compare your intermediate against these standard parameters.

ParameterSpecificationMethodNotes
Purity >97.0%HPLC (C18, MeCN/H2O)Impurity <1% Vinyl-pyrimidine
Appearance Off-white solidVisualDarkening implies decomposition
1H NMR (C2-H) Quartet, δ ~5.1 ppm400 MHz CDCl3Diagnostic for Cl-ethyl group
1H NMR (C5-H) Singlet, δ ~8.7 ppm400 MHz CDCl3Pyrimidine ring protons (x2)
Stability Store at -20°CStability AssayHydrolyzes slowly in moist air

References

  • BenchChem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. (2025).[1][2][3] Retrieved from

  • National Institutes of Health (NIH). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis. (2024).[4] Retrieved from

  • ChemicalBook. 5-Bromo-2-(1-chloroethyl)pyrimidine CAS 1514124-47-0 Properties and Suppliers. (2025).[1][2][3] Retrieved from

  • CymitQuimica. Product Specification: 5-Bromo-2-(1-chloroethyl)pyrimidine. (2025).[1][2][3] Retrieved from

  • ResearchGate. Antiviral drugs having pyrimidine structure: SAR and Optimization. (2024).[4] Retrieved from

Sources

Application Note: 5-Bromo-2-(1-chloroethyl)pyrimidine in the Modular Synthesis of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Kinase Inhibitor Scaffold Functionalization & Optimization

Structural Rationale in Oncology Drug Discovery

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Pyrimidine derivatives are a cornerstone of this effort, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0)[2] is a highly versatile, bifunctional building block designed specifically for the modular assembly of such anticancer agents. It offers two orthogonal vectors for diversification:

  • The C5-Bromide: Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Functionalization at this vector typically directs the molecule into the hydrophobic pocket adjacent to the ATP-binding site, which is crucial for achieving kinase selectivity[3].

  • The C2-(1-Chloroethyl) Group: An electrophilic,

    
    -hybridized center designed for nucleophilic substitution (
    
    
    
    ). Amination at this position generates a 1-aminoethyl vector that projects outward toward the solvent-exposed channel. This modification is critical for fine-tuning the physicochemical properties (e.g., aqueous solubility, oral bioavailability) and avoiding hERG liability[4].
Physicochemical Profile
PropertyValue
Chemical Name 5-Bromo-2-(1-chloroethyl)pyrimidine
CAS Registry Number 1514124-47-0
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.49 g/mol
Key Reactive Sites C(sp²)–Br (Cross-Coupling), C(sp³)–Cl (Nucleophilic Substitution)

Pharmacophore Mapping & Orthogonal Workflow

To understand the utility of this building block, we must visualize both its biological application within the kinase pocket and its chemical workflow in the laboratory.

Binding PyCore Pyrimidine Core (Hinge Binder) C5_Aryl C5-Aryl Group (Hydrophobic Pocket) PyCore->C5_Aryl C2_Amine C2-(1-Aminoethyl) (Solvent Channel) PyCore->C2_Amine Kinase ATP Binding Site (Target Kinase) PyCore->Kinase Hydrogen Bonds (Adenine Mimic) C5_Aryl->Kinase pi-pi Stacking & Van der Waals C2_Amine->Kinase Solubilization & Ribose Pocket

Pharmacophore mapping of the pyrimidine scaffold within a kinase ATP-binding pocket.

Strategic Sequencing: Pathway A vs. Pathway B

While the C(sp²)–Br bond undergoes oxidative addition significantly faster than the C(sp³)–Cl bond, subjecting the 1-chloroethyl group to the basic, aqueous conditions of a Suzuki coupling (Pathway B) risks competitive hydrolysis, yielding a 1-hydroxyethyl byproduct. Therefore, Pathway A (performing the


 amination first) is the preferred route. The resulting 1-aminoethyl group is highly stable under subsequent palladium-catalyzed cross-coupling conditions.

G Start 5-Bromo-2-(1-chloroethyl)pyrimidine (Bifunctional Scaffold) Sub1 SN2 Amination (Amine, DIPEA, 80°C) Start->Sub1 Pathway A (Preferred) Suz1 Suzuki Coupling (Ar-B(OH)2, Pd-cat, Base) Start->Suz1 Pathway B (Alternative) Int1 5-Bromo-2-(1-aminoethyl)pyrimidine Sub1->Int1 Int2 5-Aryl-2-(1-chloroethyl)pyrimidine Suz1->Int2 Suz2 Suzuki Coupling (Ar-B(OH)2, Pd-cat, Base) Int1->Suz2 Sub2 SN2 Amination (Amine, DIPEA, 80°C) Int2->Sub2 Final 5-Aryl-2-(1-aminoethyl)pyrimidine (Kinase Inhibitor Candidate) Suz2->Final Sub2->Final

Orthogonal functionalization pathways of 5-Bromo-2-(1-chloroethyl)pyrimidine.

Standardized Experimental Protocols

Protocol 1: Amination via Finkelstein Catalysis (Pathway A, Step 1)

Expertise & Experience Rationale: The secondary nature of the 1-chloroethyl group introduces steric hindrance, which can stall standard


 displacements and lead to competitive elimination (E2) byproducts. The addition of catalytic sodium iodide (NaI) facilitates an in situ Finkelstein reaction. This temporarily converts the chloride to a more reactive, less sterically demanding iodide intermediate, thereby accelerating the amination and maximizing the yield of the 1-aminoethyl pyrimidine.

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 eq, 2.21 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine) (1.5 eq, 15 mmol), followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) and Sodium Iodide (NaI) (0.1 eq, 1 mmol).

  • Reaction: Flush the flask with nitrogen, attach a reflux condenser, and heat the mixture to 80 °C for 4–6 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS. The starting material peak (m/z 221/223) should disappear, replaced by the product mass (e.g., for morpholine, [M+H]⁺ = 272/274).

  • Workup: Cool to room temperature. Quench the reaction with water (50 mL) and extract with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling (Pathway A, Step 2)

Expertise & Experience Rationale: The electron-deficient nature of the pyrimidine ring can slow down the oxidative addition step of the catalytic cycle.


 is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. A biphasic 1,4-dioxane/water system ensures that both the lipophilic pyrimidine intermediate and the inorganic base (

) remain fully solvated, which is critical for efficient transmetalation.

Procedure:

  • Setup: In a microwave vial or Schlenk flask, combine the 5-Bromo-2-(1-aminoethyl)pyrimidine intermediate (1.0 eq, 1.0 mmol) and the desired aryl boronic acid (1.2 eq, 1.2 mmol).

  • Catalyst & Base: Add

    
     (0.05 eq, 0.05 mmol) and Potassium Carbonate (
    
    
    
    ) (3.0 eq, 3.0 mmol).
  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (5 mL total volume). Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid and catalyst degradation).

  • Reaction: Seal the vessel and heat to 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Self-Validating Checkpoint: TLC (UV active) and LC-MS should indicate complete consumption of the bromopyrimidine. The isotopic bromine splitting pattern (1:1 ratio) in the mass spectrum will be replaced by a single product mass peak.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the organics over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC if required for biological assays.

Quantitative Optimization Data

The following tables summarize the optimization parameters for both synthetic steps, demonstrating the necessity of the chosen conditions.

Table 1: Optimization of


 Amination (Protocol 1) 
EntryNucleophileSolventBaseAdditiveTemp (°C)Yield (%)
1MorpholineMeCNK₂CO₃None6045
2MorpholineDMFDIPEANone8062
3 Morpholine DMF DIPEA NaI (0.1 eq) 80 89
4N-MethylpiperazineDMFDIPEANaI (0.1 eq)8085

Note: Entry 3 highlights the dramatic yield increase provided by Finkelstein catalysis (NaI).

Table 2: Optimization of Suzuki-Miyaura Coupling (Protocol 2)

EntryBoronic AcidCatalystBaseSolvent SystemTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene / H₂O9055
2 Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 90 82
34-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O9086

Note: The shift from monodentate (PPh₃) to bidentate (dppf) ligands significantly improves the conversion rate of the electron-deficient pyrimidine core.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PMC (NIH) URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: PMC (NIH) URL:[Link]

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Labile Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Suzuki coupling with 5-Bromo-2-(1-chloroethyl)pyrimidine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Abstract

This application note details a chemoselective Suzuki-Miyaura cross-coupling protocol for 5-Bromo-2-(1-chloroethyl)pyrimidine , a bifunctional pyrimidine building block. The presence of a reactive secondary alkyl chloride at the C2 position introduces significant risks of dehydrohalogenation (elimination to vinyl) and hydrolysis under standard basic coupling conditions. This guide provides a mechanistic rationale and an optimized anhydrous protocol designed to preserve the alkyl chloride "handle" while effecting quantitative coupling at the C5-aryl bromide site.

Mechanistic Analysis & Challenges

The Dual-Electrophile Challenge

The substrate contains two distinct electrophilic sites:[1][2]

  • C5-Bromo (Aryl Bromide): The intended site for oxidative addition by Pd(0).[3]

  • C2-(1-Chloroethyl) (Benzylic-like Alkyl Chloride): A secondary alkyl halide activated by the electron-deficient pyrimidine ring.

While Pd(0) kinetics naturally favor oxidative addition to the C(


)-Br bond over the C(

)-Cl bond (Rate: Ar-I > Ar-Br > Ar-Cl

Alkyl-Cl), the primary failure mode is not competitive coupling, but base-mediated side reactions .
Failure Modes: Elimination and Hydrolysis

The electron-withdrawing nature of the pyrimidine ring increases the acidity of the


-protons on the ethyl group.
  • Pathway A (Desired): Cross-coupling at C5-Br.

  • Pathway B (Elimination): Base-promoted dehydrohalogenation yields 5-bromo-2-vinylpyrimidine (styrene analog). This is irreversible.

  • Pathway C (Hydrolysis): In aqueous/biphasic media, hydroxide attack yields the secondary alcohol.

Strategic Solution: To mitigate Pathways B and C, this protocol utilizes a mild, anhydrous base system (CsF or anhydrous


)  in non-protic solvents, avoiding the aqueous biphasic conditions typical of standard Suzuki couplings.

ReactionPathways Substrate 5-Bromo-2-(1-chloroethyl)pyrimidine Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) Substrate->Pd_Cycle Fast (Ar-Br) Base Base (OH-, CO3 2-) Substrate->Base Side Reaction Product Coupled Product (Retention of Cl) Pd_Cycle->Product Transmetalation/Red. Elim. Elimination Impurity: Vinyl Pyrimidine (Elimination) Base->Elimination -HCl (Heat/Strong Base) Hydrolysis Impurity: Hydroxy Ethyl (Hydrolysis) Base->Hydrolysis +H2O (Aqueous media)

Caption: Competitive reaction pathways. The protocol aims to maximize the Green path while suppressing Red (Elimination) and Yellow (Hydrolysis).

Experimental Protocol

Materials & Reagents
ComponentReagentRoleRationale
Substrate 5-Bromo-2-(1-chloroethyl)pyrimidineElectrophileCore scaffold.
Coupling Partner Aryl Boronic Acid / Pinacol EsterNucleophile1.1–1.2 equivalents.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ CatalystBidentate ligand (dppf) enhances stability and rate of reductive elimination; robust against air.
Base CsF (Cesium Fluoride) ActivatorAnhydrous fluoride source activates boronic acids without high basicity, preventing elimination.
Solvent 1,4-Dioxane (Anhydrous) MediumHigh boiling point, coordinates Pd, non-protic to prevent hydrolysis.
Additives 4Å Molecular SievesScavengerOptional; ensures strict anhydrous conditions.
Step-by-Step Methodology (Anhydrous "Dry" Coupling)

Preparation:

  • Dry all glassware in an oven at 120°C for >2 hours.

  • Use reagents stored in a desiccator.

Workflow:

  • Charge Solids: In a glovebox or under a stream of Nitrogen, add the following to a reaction vial equipped with a magnetic stir bar:

    • 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv, 1.0 mmol, ~221 mg)

    • Aryl Boronic Acid (1.2 equiv)[2]

    • Cesium Fluoride (CsF) (2.5 equiv, 2.5 mmol, ~380 mg)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Solvent Addition: Seal the vial with a septum cap. Purge with

    
     for 5 minutes. Inject anhydrous 1,4-Dioxane  (5.0 mL, 0.2 M concentration) via syringe.
    
  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).

    • Note: Do not exceed 90°C. Higher temperatures accelerate the elimination of HCl.

  • Monitoring: Monitor by HPLC or TLC after 2 hours.

    • TLC Tip: The vinyl elimination product often runs slightly higher (less polar) than the starting material.

  • Workup (Quench):

    • Cool to room temperature.[4][5]

    • Filter the mixture through a pad of Celite to remove insoluble salts (CsF/CsBr) and Palladium black.

    • Rinse the pad with Ethyl Acetate.[2]

  • Purification:

    • Concentrate the filtrate under reduced pressure.[2] Do not heat the water bath above 40°C to prevent thermal elimination during concentration.

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Alternative Conditions (If CsF is unavailable)

If strictly anhydrous conditions cannot be met, use the Mild Biphasic Protocol :

  • Base:

    
     (Sodium Bicarbonate) - saturated aqueous solution.
    
  • Solvent: DME (Dimethoxyethane).

  • Temp: 70°C.

  • Why: Bicarbonate is too weak to rapidly deprotonate the

    
    -carbon, minimizing elimination, though hydrolysis risk remains.
    

Optimization Matrix & Troubleshooting

ObservationDiagnosisCorrective Action
Low Conversion Catalyst deactivation or slow oxidative addition.Switch to Pd(PPh₃)₄ (Tetrakis) or increase temp to 85°C. Ensure inert atmosphere.
"Styrene" Impurity (Vinyl product)Base is too strong or Temp is too high.CRITICAL: Switch from Carbonate bases (

) to CsF or

. Lower temp to 60°C.
Hydrolysis (Alcohol product)Water present in solvent.[6]Use fresh anhydrous solvents. Add activated 4Å molecular sieves to the reaction.
Homocoupling (Biaryl)Oxygen presence.[7]Degas solvents more thoroughly (Freeze-Pump-Thaw x3).

Stability & Storage of Starting Material

The 1-chloroethyl moiety is sensitive.[8]

  • Storage: Store at -20°C under Argon.

  • Handling: Avoid prolonged exposure to moisture.[6][8] If the compound appears "wet" or smells acrid (HCl), repurify immediately, as HCl catalyzes further decomposition.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Context on Cl vs Br reactivity). Link

  • BenchChem Application Note. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Technical Support, 2025 .[6][8] (General pyrimidine coupling trends). Link

  • Wright, S. W., et al. "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry, 1994 , 59(20), 6095-6097. (Basis for CsF anhydrous protocol). Link

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective Buchwald-Hartwig amination of 5-Bromo-2-(1-chloroethyl)pyrimidine . This substrate presents a classic "orthogonal reactivity" challenge in medicinal chemistry: coupling an amine to the electron-deficient heteroaryl bromide (Csp2-Br) while preserving the highly reactive, base-sensitive secondary benzylic-like chloride (Csp3-Cl).

The 2-(1-chloroethyl) moiety acts as a "warhead" or linker handle for subsequent derivatization. However, it possesses a


-hydrogen, making it extremely prone to E2 elimination  to form the vinyl pyrimidine under standard strongly basic cross-coupling conditions.

Key Takeaway: Success requires a specific catalyst system (Pd/Xantphos or Pd/BrettPhos) paired with a mild, non-nucleophilic base (


) to kinetically favor oxidative addition at the C-Br bond over elimination or substitution at the C-Cl bond.

Mechanistic Insight & Chemoselectivity

To design a self-validating protocol, one must understand the competing pathways. The electron-deficient pyrimidine ring activates the C-Br bond for oxidative addition but also increases the acidity of the


-protons on the ethyl group, accelerating elimination.
The Chemoselectivity Challenge

Three pathways compete in the reaction vessel:

  • Pathway A (Desired): Pd-catalyzed amination at C5.

  • Pathway B (Fatal Side Reaction): Base-mediated E2 elimination of HCl to form 5-bromo-2-vinylpyrimidine.

  • Pathway C (Side Reaction): Nucleophilic substitution (

    
    ) of the alkyl chloride by the amine partner.
    
Strategic Solution
  • Ligand Selection: We utilize ligands with large bite angles (e.g., Xantphos ) or bulky biarylphosphines (BrettPhos ). These facilitate rapid reductive elimination, effectively "outrunning" the background decomposition of the alkyl chloride.

  • Base Selection: Strong alkoxide bases (e.g.,

    
    , 
    
    
    
    ) are strictly prohibited as they trigger rapid E2 elimination. We utilize Cesium Carbonate (
    
    
    )
    , which is basic enough to facilitate the Pd-catalytic cycle but sufficiently weak and non-nucleophilic to minimize elimination and
    
    
    attack.
Visualizing the Reaction Pathways

Chemoselectivity Substrate 5-Bromo-2-(1-chloroethyl) pyrimidine Pd_Cycle Pd(0) Oxidative Addition (C-Br) Substrate->Pd_Cycle Fast with BrettPhos/Xantphos Base_Attack Base Interaction (beta-H Deprotonation) Substrate->Base_Attack Driven by Strong Base (NaOtBu) Subst SIDE PRODUCT Alkyl Amine (SN2 Substitution) Substrate->Subst Direct Amine Attack (Slow at <80°C) Product DESIRED PRODUCT 5-Amino-2-(1-chloroethyl) pyrimidine Pd_Cycle->Product Reductive Elimination Vinyl SIDE PRODUCT Vinyl Pyrimidine (Elimination) Base_Attack->Vinyl E2 Mechanism

Figure 1: Competing reaction pathways. The protocol is designed to maximize the Green path and suppress the Red paths.

Experimental Protocols

Pre-Reaction Considerations
  • Substrate Stability: The starting material is moisture-sensitive. Store at -20°C under argon. Allow to warm to room temperature (RT) in a desiccator before weighing.

  • Solvent: 1,4-Dioxane is preferred for its ability to solubilize

    
     at elevated temperatures. Toluene is a viable alternative if the amine is highly lipophilic. Solvents must be anhydrous (water <50 ppm).
    
Method A: Optimization Screen (Micro-scale)

Use this protocol to select the best ligand for your specific amine partner.

ComponentEquiv.Conc.Role
Substrate1.00.1 MElectrophile
Amine1.2-Nucleophile

0.05-Pre-catalyst
Ligand0.10-Variable (Test: Xantphos, BrettPhos, RuPhos)

2.0-Base (Must be granular, dry)
1,4-Dioxane--Solvent
  • Charge an oven-dried 4 mL vial with a stir bar,

    
     (5 mol%), Ligand (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Seal and purge with

    
     for 5 minutes.
    
  • Inject anhydrous Dioxane. Stir at RT for 5 mins to pre-complex the catalyst (solution often turns orange/red).

  • Add the Substrate (1.0 equiv) and Amine (1.2 equiv) as solutions in Dioxane.

  • Heat to 80°C for 12 hours. Note: Do not exceed 90°C to prevent elimination.

  • Analyze by LCMS. Look for M+Amine (Product) vs M-HCl (Vinyl).

Method B: Scale-Up Protocol (The "Golden" Standard)

Recommended for >500 mg scale using Xantphos (general purpose) or BrettPhos (difficult amines).

Reagents:

  • 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • 
     (0.02 equiv) or
    
    
    
    (0.04 equiv)
  • Xantphos (0.04 - 0.08 equiv)

  • 
     (2.0 equiv, anhydrous, granular)
    
  • 1,4-Dioxane (0.15 M concentration relative to bromide)

Step-by-Step Workflow:

Workflow Start Start: Oven-dried Schlenk Flask Solids 1. Charge Solids: Pd source, Ligand, Base (Under Argon flow) Start->Solids Solvent 2. Add Anhydrous Dioxane Degas (Sparge N2, 10 min) Solids->Solvent Complex 3. Stir 15 min @ RT (Active Catalyst Formation) Solvent->Complex Add_Sub 4. Add Substrate & Amine (Ideally as solution) Complex->Add_Sub Heat 5. Heat to 70-80°C Monitor LCMS @ 2h, 6h Add_Sub->Heat Workup 6. Filter through Celite Concentrate < 40°C Heat->Workup

Figure 2: Step-by-step execution for scale-up.[1] Note the pre-complexation step to ensure active catalyst is ready before substrate exposure.

Detailed Procedure:

  • Inerting: Flame-dry a 2-neck round bottom flask equipped with a condenser. Cool under positive Argon pressure.

  • Catalyst Charge: Add

    
     (2 mol%) and Xantphos (4 mol%) and 
    
    
    
    (2.0 equiv).
  • Solvent & Activation: Add anhydrous 1,4-dioxane. Sparge with Argon for 10 minutes. Stir at RT for 15-20 minutes. Observation: The solution should darken, indicating ligation.

  • Substrate Addition: Add the amine (1.1 equiv) and the pyrimidine substrate (1.0 equiv). If the substrate is a solid, add it as a solution in a minimal amount of dioxane to ensure rapid mixing.

  • Reaction: Heat the oil bath to 80°C. Vigorous stirring is essential as

    
     is heterogeneous.
    
  • Monitoring: Check LCMS at 2 hours. If conversion is <20%, raise temp to 90°C (cautiously). If vinyl side-product appears (>5%), lower temp to 60°C and add more catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove palladium blacks and salts. Do not perform an aqueous wash if the product is water-soluble. Concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica). Note: Avoid amine-functionalized silica if the alkyl chloride is very labile.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
High % Vinyl Pyrimidine Base is too strong or Temp too high.Switch to

(weaker base). Lower temp to 60°C. Ensure base is anhydrous.
No Reaction (SM Recovery) Catalyst poisoning or inactive Pd.Ensure rigorous degassing (

kills the catalyst). Switch to BrettPhos Pd G3 precatalyst.
Product Hydrolysis (Alcohol) Wet solvent or base.Use fresh anhydrous Dioxane. Dry

in a vacuum oven at 120°C overnight.
Alkylation of Amine (

)
Amine is too nucleophilic / Sterics.Use a bulkier ligand (BrettPhos) to speed up the Pd cycle. Add the amine slowly via syringe pump.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Rationale: Authoritative review on ligand selection (Xantphos/BrettPhos) for heteroaryl halides.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

    • Rationale: Comprehensive guide on precatalysts and functional group tolerance (chemoselectivity).
  • Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Journal of the American Chemical Society, 116(13), 5969–5970.

    • Rationale: Foundational text for the mechanism of amination vs.

Sources

Troubleshooting & Optimization

Challenges in the synthesis of 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Bromo-2-(1-chloroethyl)pyrimidine

Introduction: The "Deceptively Simple" Scaffold

User Query: "I am attempting to synthesize 5-Bromo-2-(1-chloroethyl)pyrimidine as an intermediate for a chiral amine coupling. I am observing low yields, significant styrene-like elimination products, and rapid degradation upon storage. What is the optimal protocol?"

Scientist’s Executive Summary: The synthesis of 5-Bromo-2-(1-chloroethyl)pyrimidine (Target 1 ) presents a classic "heterocyclic paradox." While the pyrimidine ring is electron-deficient (making it stable to oxidation), the 2-alkyl position is activated. The specific challenge here is the benzylic-like lability of the 1-chloroethyl group. The electron-withdrawing nature of the pyrimidine ring acidifies the


-proton, making the molecule highly susceptible to elimination  (forming the vinyl species) and hydrolysis  (reverting to the alcohol).

This guide prioritizes the Deoxychlorination Route (from the alcohol) over Radical Halogenation, as the latter lacks the regiocontrol required for pharmaceutical-grade intermediates.

Module 1: Synthetic Strategy & Route Selection

Before starting, confirm your precursor strategy. We strongly advise against direct radical halogenation of 5-bromo-2-ethylpyrimidine due to the difficulty in controlling mono-chlorination vs. gem-dichlorination.

Decision Matrix: Route Selection

RouteSelection Start Target: 5-Bromo-2-(1-chloroethyl)pyrimidine RouteA Route A: Radical Halogenation (from 5-Bromo-2-ethylpyrimidine) Start->RouteA Industrial/Legacy RouteB Route B: Deoxychlorination (from 1-(5-bromopyrimidin-2-yl)ethanol) Start->RouteB Lab/Pharma Preferred IssueA1 Risk: Over-chlorination (gem-dichloro) RouteA->IssueA1 IssueA2 Risk: C-Br bond homolysis (loss of 5-Br) RouteA->IssueA2 BenefitB1 High Regioselectivity RouteB->BenefitB1 BenefitB2 Mild Conditions (Avoids radical initiators) RouteB->BenefitB2 Decision Recommended Path: Route B BenefitB1->Decision BenefitB2->Decision

Caption: Strategic evaluation of synthetic routes. Route B is the standard for high-purity applications.

Module 2: The Protocol (Deoxychlorination)

Objective: Convert 1-(5-bromopyrimidin-2-yl)ethanol to the corresponding chloride while suppressing elimination.

The Precursor: Ensure your starting material, 1-(5-bromopyrimidin-2-yl)ethanol , is dry. This is typically accessed via Grignard addition (MeMgBr) to 5-bromo-2-formylpyrimidine or reduction of 5-bromo-2-acetylpyrimidine.

Optimized Protocol: Thionyl Chloride with HCl Scavenging
ParameterSpecificationRationale
Reagent Thionyl Chloride (

)
Preferred over

or

for ease of workup (gaseous byproducts).
Solvent Dichloromethane (DCM)Anhydrous. Non-nucleophilic.[1] Good solubility for the pyrimidine.
Base (Critical) None (Kinetic Control) or Catalytic DMFAvoid Pyridine/TEA. Bases promote E2 elimination to the vinyl pyrimidine.
Temperature

Keep cold during addition to prevent exotherms that trigger elimination.
Stoichiometry 1.2 - 1.5 eq.

Excess ensures complete conversion; remove excess via vacuum.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of 1-(5-bromopyrimidin-2-yl)ethanol in anhydrous DCM (10 mL/g). Cool to

    
     under 
    
    
    
    .
  • Activation: Add 1.5 eq of

    
     dropwise over 20 minutes.
    
    • Note: Do not add base. The HCl generated will protonate the pyrimidine ring, rendering it less basic and actually protecting the molecule from elimination (which requires a base to abstract the

      
      -proton).
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Note: The chloride often runs faster than the alcohol).

  • Quench (The Danger Zone):

    • Cool back to

      
      .
      
    • Do NOT quench with saturated

      
       directly.  The sudden pH jump causes rapid elimination.
      
    • Preferred: Concentrate the reaction mixture in vacuo to remove DCM and excess

      
       first.
      
    • Re-dissolve the residue in DCM. Wash rapidly with cold water (neutral pH) or very dilute

      
       only if necessary to neutralize residual acid.
      
  • Isolation: Dry over

    
    , filter, and concentrate at low temperature (
    
    
    
    )
    .

Module 3: Troubleshooting & Degradation Pathways

Issue 1: "I see a new spot that is UV-active but non-polar (Vinyl Pyrimidine)."

  • Diagnosis: Elimination has occurred. This happens if the reaction mixture becomes basic or gets too hot.

  • Mechanism: The pyrimidine ring is electron-withdrawing. The proton on the ethyl group (

    
    -proton) is acidic (
    
    
    
    ). In the presence of base (like Triethylamine) or during a basic workup, E2 elimination yields 5-bromo-2-vinylpyrimidine.
  • Fix: Eliminate organic bases from the reaction. Perform an acidic/neutral workup.

Issue 2: "The product reverts to the alcohol on the shelf."

  • Diagnosis: Hydrolysis.[1][2] The C-Cl bond is "benzylic-like" and labile.

  • Fix: Store under Argon at

    
    . Do not store in protic solvents (MeOH/EtOH).[1]
    
Pathway Analysis: Competition between Substitution and Elimination

Pathways Alcohol Starting Material: Alcohol Intermediate Intermediate: Chlorosulfite / Protonated Species Alcohol->Intermediate + SOCl2 Target Target Product: Chloride Intermediate->Target SN2 (Inversion) or SNi (Retention) Elimination Side Product: Vinyl Pyrimidine Intermediate->Elimination Base / Heat (E2 Mechanism) Target->Elimination Storage > RT Hydrolysis Degradation: Reverted Alcohol Target->Hydrolysis + H2O / Moisture

Caption: Reaction pathways showing the critical divergence between the desired substitution and the unwanted elimination.

Module 4: Stability & Storage Guidelines

The 2-(1-chloroethyl) functionality is highly reactive. Treat this compound as an alkylation agent .

ConditionStability AssessmentRecommendation
Room Temp (Solid) Poor (< 48 hours)Use immediately after synthesis.

(Solid)
Moderate (1-3 months)Store under Argon/Nitrogen.
Solution (DMSO/DMF) PoorReacts with solvent over time. Prepare fresh.
Solution (Methanol) Very PoorRapid solvolysis to the methyl ether.

Handling Warning: This compound is a potent skin sensitizer and lachrymator (similar to benzyl chloride). Handle only in a fume hood.

FAQ: Researcher to Researcher

Q1: Can I use Appel conditions (


 or 

) instead of

?
  • Answer: Generally, yes, but purification is harder. The Triphenylphosphine oxide (

    
    ) byproduct is difficult to separate from your sensitive chloride without column chromatography, which might degrade the chloride on the silica gel (silica is slightly acidic/hygroscopic). 
    
    
    
    is "cleaner" because byproducts are gases.

Q2: My product is a racemate. Can I make the chiral chloride directly?

  • Answer: It is difficult. Even if you start with chiral 1-(5-bromopyrimidin-2-yl)ethanol,

    
     reactions can proceed via mixed mechanisms (
    
    
    
    with inversion if pyridine is used, or
    
    
    with retention if no base is used). Furthermore, the chloride is prone to racemization via transient carbocation formation (benzylic-like resonance). It is usually better to synthesize the racemic chloride and induce chirality during the next step (e.g., nucleophilic substitution with a chiral amine).

Q3: Can I use


 (Mesyl Chloride) and 

?
  • Answer: Yes, this is a valid alternative if

    
     is too harsh.
    
    • Protocol: Alcohol +

      
       + 
      
      
      
      (careful with eq!)
      
      
      Mesylate.[3]
    • Step 2: Mesylate +

      
       in Acetone/DMF.
      
    • Risk:[1][4][5] The mesylation step requires base (TEA), which brings back the risk of elimination. Keep it at

      
      .
      

References

  • BenchChem. (2025).[1][6][7] Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from (Note: Analogous stability data).

  • Vertex Pharmaceuticals. (2013). Patent WO2013049726: Inhibitors of ATR Kinase.
  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine reactivity and side-chain lability).
  • PubChem. (2025). Compound Summary: 5-Bromo-2-ethylpyrimidine. Retrieved from .

  • ChemicalBook. (2025).[4] Synthesis Methods of 5-Bromo-2-chloropyrimidine. Retrieved from .

Sources

Purification methods for 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-(1-chloroethyl)pyrimidine

Executive Summary & Compound Profile

Compound: 5-Bromo-2-(1-chloroethyl)pyrimidine Chemical Class:


-Haloalkyl Heterocycle / Benzylic-like Halide
Critical Reactivity Warning: 
This compound contains a secondary alkyl chloride at the benzylic position relative to the electron-deficient pyrimidine ring. It is highly susceptible  to:
  • Hydrolysis: Rapid conversion back to 1-(5-bromopyrimidin-2-yl)ethanol upon exposure to atmospheric moisture or wet solvents.

  • Elimination (Dehydrohalogenation): Formation of 5-bromo-2-vinylpyrimidine under basic conditions or thermal stress.

  • Silica Degradation: The acidity of standard silica gel frequently catalyzes decomposition during flash chromatography.

Storage Protocol: Store at -20°C under Argon/Nitrogen. Desiccate.

Troubleshooting Workflow (Decision Tree)

The following logic gate helps you select the optimal purification method based on your crude material's state.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Oil / Gum CheckState->Oil CheckPurity Purity (LCMS/NMR) > 85%? Solid->CheckPurity Flash Method B: Neutralized Silica Flash (1% Et3N doped) Oil->Flash Standard Route Distill Method C: Vacuum Distillation (High Risk - Only if >50g) Oil->Distill Scale > 50g & Thermally Stable Recryst Method A: Recrystallization (Heptane/EtOAc) CheckPurity->Recryst Yes CheckPurity->Flash No (Complex Impurities)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and crude purity.

Technical FAQs & Troubleshooting

Q1: My product degrades on the silica column. I lose 30-50% mass, and the alcohol precursor reappears. Why?

Diagnosis: Silica gel is slightly acidic (pH 6.0–6.5). This acidity protonates the pyrimidine nitrogen or interacts with the chloride, catalyzing hydrolysis (reaction with trace water in the silica) or elimination (to the vinyl analog). Solution: You must neutralize the silica.

  • Protocol: Pre-wash the column with mobile phase containing 1% Triethylamine (Et3N) or 1% Pyridine.

  • Alternative: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less likely to trigger acid-catalyzed solvolysis [1].

Q2: I see a "styrene-like" impurity in the NMR (doublets at 5.5–6.5 ppm). What is it?

Diagnosis: This is 5-bromo-2-vinylpyrimidine . It results from the elimination of HCl. Cause:

  • Heating the reaction too high (>80°C) during chlorination.

  • Using a strong base during workup (e.g., washing with 1M NaOH).

  • Distillation at too high a temperature. Fix:

  • Keep workup washes neutral (sat. NaHCO3 or Brine).[1]

  • Avoid thermal distillation unless using high vacuum (<1 mbar) to keep the bath temperature below 60°C.

Q3: The chlorination reaction (Alcohol → Chloride) stalls at 90% conversion. Can I separate the starting alcohol?

Diagnosis: Separation is difficult because the alcohol and chloride have similar R_f values on silica in many solvent systems. Strategy:

  • Do not attempt to purify yet. It is chemically easier to push the reaction to completion than to separate the mixture.

  • Action: Add a fresh equivalent of Thionyl Chloride (SOCl2) and a catalytic amount of DMF (Vilsmeier-Haack type activation). Reflux for an additional hour. The DMF catalyst is critical for driving the reaction to 100% [2].

Detailed Purification Protocols

Method A: Recrystallization (Preferred for Solids)

Best for: High-purity crude (>85%), removing trace elimination products.

ParameterSpecification
Solvent System n-Heptane (Anti-solvent) / Ethyl Acetate (Solvent)
Ratio ~10:1 (v/v) Heptane:EtOAc
Temperature Dissolve at 50°C; Crystallize at -20°C

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (45–50°C). Do not boil (risk of elimination).

  • Slowly add n-Heptane dropwise until the solution becomes slightly turbid.

  • Add a few drops of EtOAc to clear the solution.

  • Seal the flask under Argon and place it in a -20°C freezer overnight.

  • Filter the resulting white needles rapidly cold. Wash with cold pentane.

Method B: Neutralized Flash Chromatography (Preferred for Oils)

Best for: Lower purity crude, removing unreacted alcohol.

Reagents:

  • Silica Gel (230–400 mesh).

  • Triethylamine (Et3N).

  • Eluent: Hexanes / Ethyl Acetate.

Protocol:

  • Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% Et3N . Pour into the column and flush with 2 column volumes of this buffer.

  • Loading: Dissolve the crude oil in a minimal amount of DCM (or Toluene if DCM causes streaking). Load carefully.

  • Elution: Run a gradient from 0% to 20% EtOAc in Hexanes.

    • Note: The chloride usually elutes before the alcohol.

    • Note: The Et3N prevents the acid-catalyzed reversion to the alcohol.

  • Concentration: Evaporate fractions in a water bath set to < 35°C . Higher temperatures during rotary evaporation can degrade the product.

Quantitative Data: Solubility & Stability

SolventSolubility (25°C)Stability (24h)Recommendation
DCM High (>100 mg/mL)GoodBest for loading/extraction.
Methanol HighPoor AVOID. Rapid solvolysis to methyl ether.
Water InsolublePoor Hydrolyzes to alcohol over time.
Hexane LowExcellentGood for storage/trituration.
DMSO HighModerateUse only for immediate bio-assay.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for neutralizing silica with amines for acid-sensitive compounds).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025).[1][2] Synthesis and Handling of Halogenated Pyrimidines. (General handling of 5-bromo-2-chloropyrimidine analogs).[2][3]

  • PubChem. (n.d.). Compound Summary for 2-(1-chloroethyl)pyrimidine derivatives. National Library of Medicine.

Sources

Optimization of reaction conditions for 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-(1-chloroethyl)pyrimidine

Part 1: Executive Technical Overview

Subject: 5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: Analogous to 2-(1-chloroethyl)pyrimidine derivatives) Critical Attribute: High reactivity of the pseudo-benzylic chloride at the C2 position. Primary Challenge: The electron-deficient pyrimidine ring makes the C2-position highly susceptible to nucleophilic attack (hydrolysis) and elimination (styrene formation).

This guide addresses the optimization of the chlorination of 1-(5-bromopyrimidin-2-yl)ethanol to the target chloride. The protocol prioritizes suppressing the elimination pathway (formation of 5-bromo-2-vinylpyrimidine) and preventing hydrolytic degradation during workup.

Part 2: Reaction Pathway & Logic (Graphviz)

The following diagram illustrates the competitive pathways during the synthesis. The goal is to maximize the green path (Substitution) while suppressing the red paths (Elimination/Hydrolysis).

ReactionPathway Start 1-(5-Bromopyrimidin-2-yl)ethanol (Precursor) Target 5-Bromo-2-(1-chloroethyl)pyrimidine (Target) Start->Target SOCl2, DCM, 0°C (SNi Mechanism) Vinyl 5-Bromo-2-vinylpyrimidine (Elimination Impurity) Start->Vinyl High Temp or Excess Base (E2) Target->Vinyl Prolonged Storage or Heating Hydrolysis Reverted Alcohol / Ether (Hydrolysis/Solvolysis) Target->Hydrolysis Aqueous Workup (Moisture)

Caption: Competitive reaction pathways. The target chloride is kinetically favored at low temperatures but thermodynamically unstable relative to the vinyl elimination product.

Part 3: Critical Reaction Parameters (FAQs)

Q1: Which chlorinating agent provides the highest selectivity?

Recommendation: Thionyl Chloride (SOCl₂) with catalytic DMF.

  • Why: SOCl₂ proceeds via an

    
     (internal nucleophilic substitution) mechanism, which retains stereochemistry (if relevant) and generally proceeds cleanly at lower temperatures.
    
  • Alternative: Methanesulfonyl chloride (MsCl) with LiCl/Collidine is a milder alternative if the substrate is acid-sensitive, but for this specific pyrimidine, SOCl₂ is superior due to the electron-deficient nature of the ring reducing the risk of acid-catalyzed polymerization.

Q2: I am observing ~15% of the vinyl impurity (5-bromo-2-vinylpyrimidine). How do I eliminate this?

Root Cause: The "1-chloroethyl" proton is acidic due to the electron-withdrawing pyrimidine ring. Excess base or high temperatures promote E2 elimination. Optimization Protocol:

  • Temperature Control: Maintain reaction temperature strictly between -10°C and 0°C during addition. Do not exceed 25°C during the stir out.

  • Base Selection: Avoid strong bases like Triethylamine (TEA) if possible. If a base is required to scavenge HCl, use 2,6-Lutidine or solid NaHCO₃ (heterogeneous scavenger), which are less likely to deprotonate the alpha-carbon.

  • Reagent Stoichiometry: Limit SOCl₂ to 1.1–1.2 equivalents. Excess acidic reagent can promote elimination during concentration.

Q3: The product degrades during aqueous workup. Is a non-aqueous workup possible?

Yes, and it is highly recommended. The C2-position of pyrimidine renders the adjacent alkyl chloride highly reactive (pseudo-benzylic). Protocol:

  • Use Dichloromethane (DCM) as the solvent.

  • After reaction completion, concentrate the mixture directly under reduced pressure (keep bath <30°C).

  • Chase with dry Toluene (2x) to remove residual SOCl₂ and HCl azeotropically.

  • Do not wash with water. If salt removal is needed, dilute with dry Et₂O/Hexane and filter off the amine salts under an inert atmosphere.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 5-Bromo-2-(1-chloroethyl)pyrimidine from 1-(5-bromopyrimidin-2-yl)ethanol.

ParameterSpecificationRationale
Solvent Dichloromethane (Anhydrous)Good solubility; low boiling point allows easy removal without thermal stress.
Concentration 0.2 M – 0.5 MDilution helps control exotherm.
Reagent SOCl₂ (1.2 equiv) + DMF (0.05 equiv)Vilsmeier-Haack type intermediate facilitates activation at low temp.
Temperature 0°C (Addition) → 20°C (Reaction)Prevents E2 elimination side reaction.
Time 2–4 HoursLong reaction times increase vinyl impurity formation.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve 1-(5-bromopyrimidin-2-yl)ethanol (1.0 eq) in anhydrous DCM (5 vol).

  • Activation: Add DMF (0.05 eq) and cool the solution to 0°C.

  • Chlorination: Dropwise add SOCl₂ (1.2 eq) over 30 minutes. Note: Gas evolution (SO₂, HCl) will occur.

  • Monitoring: Warm to Room Temperature (20°C). Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the polar alcohol spot.

    • Tip: Do not use LCMS with aqueous mobile phases for monitoring; the chloride will hydrolyze on the column. Use GCMS or NMR.

  • Workup (Anhydrous): Evaporate solvent at <30°C. Add Toluene (3 vol) and re-evaporate to remove trace acid.

  • Purification: If necessary, pass through a short pad of silica using 100% DCM, but rapid usage in the next step is preferred over purification.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield Hydrolysis during workup.Switch to anhydrous workup (toluene azeotrope). Avoid water washes.
Vinyl Impurity (>10%) Reaction temperature too high (>25°C).Keep reaction at 0°C. Reduce reaction time.
Starting Material Remains Inactive SOCl₂ or wet solvent.Use fresh SOCl₂. Ensure DMF catalyst is added. Dry solvent over molecular sieves.
Product turns pink/red Polymerization or HCl trapped.The compound is acid-sensitive. Store with a stabilizer (e.g., copper wire) or use immediately.

Part 6: Stability & Storage

  • Shelf Life: < 1 week at 4°C; ~3 months at -20°C.

  • Storage Conditions: Store under Argon in a sealed vial.

  • Handling: Treat as a lachrymator and alkylating agent.

  • Degradation: If the solid turns into a gum or liquid, it has likely hydrolyzed to the alcohol or polymerized.

References

  • BenchChem. (2025).[1][2][3][4][5][6] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from 2

  • ChemicalBook. (2025).[5] Synthesis Methods of 5-Bromo-2-chloropyrimidine. Retrieved from 7

  • BenchChem. (2025).[1][2][3][4][5][6] Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from 1

  • ResearchGate. (2015).[8] Best way to perform chlorination on secondary alcohol. Retrieved from 9

Sources

Side reactions in the functionalization of 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Dual-Reactivity" Challenge

Welcome to the technical guide for 5-Bromo-2-(1-chloroethyl)pyrimidine . This scaffold is a critical building block for Janus kinase (JAK) inhibitors and other heterocyclic therapeutics. Its value lies in its two distinct electrophilic handles:[1][2]

  • The Aryl Bromide (C5): A handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald).[2]

  • The Secondary Alkyl Chloride (C2-ethyl): A handle for nucleophilic substitution (

    
    ).
    

The Core Problem: The electron-deficient pyrimidine ring acidifies the


-protons on the ethyl group, making the alkyl chloride highly prone to E2 elimination . This creates a "race" between your desired substitution and the formation of the vinyl impurity.

Module 1: The "Vinyl" Impurity (Elimination vs. Substitution)

Symptom:

"I am trying to displace the chloride with an amine/alkoxide, but I see a non-polar spot on TLC and my yield is <50%. NMR shows new olefinic protons."

Diagnosis: You are observing E2 Elimination yielding 5-bromo-2-vinylpyrimidine . Because the pyrimidine ring is electron-withdrawing, the C-H bond adjacent to the chlorine is more acidic than in standard alkyl chlorides. Strong bases or sterically hindered nucleophiles will deprotonate this position, expelling HCl to form the styrene-like vinyl system.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Avoid strong alkoxides (e.g.,

,

). Use mild inorganic bases (

,

) or excess amine.
Strong bases favor elimination (E2).[3] Weaker bases favor substitution (

) by reducing the deprotonation rate of the

-hydrogen.
Temperature Keep it low (0°C to RT). Elimination has a higher activation energy than substitution. Heating almost always favors the vinyl byproduct.
Nucleophile Use unhindered nucleophiles. Steric bulk prevents the nucleophile from reaching the electrophilic carbon (

), forcing it to act as a base instead (

).
Solvent Polar Aprotic (DMF, DMSO, NMP). These solvents solvate cations well, leaving the nucleophile "naked" and more reactive for

attack, speeding up substitution over elimination.
Decision Pathway: Substitution vs. Elimination

ReactionPathways Start 5-Bromo-2-(1-chloroethyl) pyrimidine Nu Nucleophile (Nu:) Start->Nu Sub_Product Desired Substitution Product (S_N2) Nu->Sub_Product Low Temp, Polar Aprotic Solvent, Unhindered Nu Elim_Product Vinyl Impurity (E2 Elimination) Nu->Elim_Product High Temp, Strong Base (KOtBu), Bulky Nu

Caption: The kinetic competition between


 substitution (Green) and E2 elimination (Red).

Module 2: Cross-Coupling Integrity (Suzuki/Buchwald)

Symptom:

"I am performing a Suzuki coupling on the bromine. The coupling worked, but the chloroethyl tail has degraded or eliminated."

Diagnosis: Standard cross-coupling conditions often use basic aqueous solutions (e.g.,


 in Dioxane/Water) and heat (

). These are perfect conditions for elimination or hydrolysis of the sensitive alkyl chloride.
Strategic Fixes

Option A: The "Switch" Strategy (Recommended) Perform the alkyl chloride displacement first .

  • React the chloroethyl group with your desired amine/nucleophile.

  • The resulting product is usually more stable to the basic/thermal conditions of Suzuki coupling than the parent chloride.

Option B: Anhydrous Coupling (If Chloride must be preserved) If you must keep the chloride intact:

  • Base: Use anhydrous

    
      or 
    
    
    
    (Cesium Fluoride). Avoid hydroxides.[4]
  • Solvent: Anhydrous Toluene or THF. Strictly no water.

  • Catalyst: Use highly active catalysts like

    
      or XPhos Pd G2  that work at lower temperatures (
    
    
    
    ) to minimize thermal elimination.

Module 3: The "Hydroxyl" Impurity (Hydrolysis)

Symptom:

"LCMS shows a peak with M-18 or M+17 relative to starting material. It looks like the alcohol."

Diagnosis: Solvolysis (


).  The secondary carbocation at the benzylic position is stabilized by the pyrimidine ring. If moisture is present, water attacks this cation, converting the chloride to an alcohol (5-bromo-2-(1-hydroxyethyl)pyrimidine).

Prevention:

  • Dry Solvents: Ensure DMF/DMSO are stored over molecular sieves.

  • Atmosphere: Always purge with Argon/Nitrogen. The chloride is hygroscopic and reactive.

FAQ: Frequently Asked Questions

Q1: Can I use the vinyl pyrimidine (elimination product) as a useful intermediate? A: Yes. If elimination is unavoidable, you can lean into it. Isolate the vinyl species and then perform a Michael Addition with your nucleophile. This often proceeds with higher yield than the direct


 displacement on the hindered secondary chloride.

Q2: Why does the reaction turn black/tarry with amines? A: Pyrimidines are electron-deficient. If you use excess amine and high heat, you may trigger


  (Nucleophilic Aromatic Substitution) at the other positions of the ring or cause polymerization of the vinyl intermediate. Monitor reaction time strictly.

Q3: Is the 1-chloroethyl group chiral? A: Yes, the C2-ethyl carbon is a stereocenter. However, unless you purchased an enantiopure starting material, it is racemic. Note that


 reactions will invert the stereochemistry, while 

(hydrolysis) will racemize it.

References

  • BenchChem. (2025).[5][6][7][8] The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. Retrieved from

  • Chemistry Steps. (2025). Substitution and Elimination Reactions: Mechanisms and Competition. Retrieved from

  • National Institutes of Health (NIH). (2012). Crystal structure and hydrogen bonding of 5-bromo-2-chloropyrimidin-4-amine. PMC3408889. Retrieved from

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from

Sources

Technical Support Center: Troubleshooting Regioselectivity in 5-Bromo-2-(1-chloroethyl)pyrimidine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex chemoselectivity and regioselectivity challenges associated with 5-Bromo-2-(1-chloroethyl)pyrimidine .

This highly versatile scaffold presents a classic "dual-electrophile" challenge: it contains an aryl bromide at the C5 position (primed for transition-metal catalysis) and a secondary alkyl chloride at the C2 position (primed for nucleophilic substitution). Understanding the thermodynamic and kinetic causality behind these reactive sites is critical to preventing unwanted side reactions, particularly base-promoted dehydrohalogenation.

Troubleshooting FAQs: Diagnostics & Causality

Q1: My Suzuki-Miyaura coupling at the 5-bromo position yields a major [M-36] byproduct on LC-MS. How do I prevent this? Diagnosis: The [M-36] mass corresponds to the loss of HCl. You are observing a base-promoted E2 elimination of the 1-chloroethyl group, resulting in the formation of 5-aryl-2-vinylpyrimidine[1]. Causality: The electron-withdrawing nature of the pyrimidine ring significantly increases the acidity of the methyl protons on the 1-chloroethyl moiety. Under standard Suzuki conditions (e.g.,


 at 80–100 °C), the rate of E2 elimination outcompetes the rate of palladium transmetalation and reductive elimination.
Solution:  Shift the kinetic balance by lowering the activation energy for the cross-coupling. Switch to a highly active precatalyst like 

or an XPhos Pd G3 complex, which allows the reaction to proceed at room temperature. Replace the strong base with a mild, less nucleophilic base such as aqueous KF or

[2].

Q2: How can I selectively substitute the 1-chloroethyl group with a primary amine without triggering Buchwald-Hartwig amination at the 5-bromo position? Diagnosis: You need to achieve chemoselective


 substitution at the 

center while leaving the

bond intact. Causality: The C5-Br bond on a pyrimidine ring is generally inert to amines in the absence of a palladium catalyst (it does not readily undergo

because the 5-position is not sufficiently activated compared to the 2- or 4-positions)[1]. The primary risk is, again, E2 elimination of the alkyl chloride. Solution: Perform the reaction completely metal-free. Use a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) to scavenge the generated HCl, and run the reaction in a polar aprotic solvent (MeCN) at a moderate temperature (40 °C).

Q3: I need to perform a halogen-metal exchange on the 5-bromo position. Will


-BuLi react with the alkyl chloride? 
Diagnosis:  Yes. Standard alkyllithium reagents will cause catastrophic side reactions, including Wurtz-type homocoupling or 

-deprotonation/elimination at the 1-chloroethyl group. Causality: Organolithiums are highly basic and aggressively attack

bonds. Solution: Utilize the Turbo-Grignard reagent (

-PrMgCl·LiCl). The addition of LiCl breaks up the oligomeric magnesium aggregates, vastly increasing the reagent's nucleophilicity. This allows for a rapid, highly chemoselective Br-Mg exchange at -40 °C—a temperature where the alkyl chloride remains completely dormant[3].

Quantitative Data: Reaction Optimization

The table below summarizes the causality of base and temperature selection on the chemoselectivity of 5-Bromo-2-(1-chloroethyl)pyrimidine reactions.

Reaction GoalCatalyst / ReagentsBase & TempMajor OutcomeProduct Ratio (Desired : Elim.)
Suzuki Coupling (C5)

,


, 90 °C
E2 Elimination15 : 85
Suzuki Coupling (C5)

,

KF, 25 °CChemoselective Coupling95 : 5

Amination (C2)

(1.2 eq)
DIPEA, 40 °CChemoselective

>99 : 1
Halogen-Metal Exchange

-BuLi
None, -78 °CWurtz / EliminationComplex Mixture
Halogen-Metal Exchange

-PrMgCl·LiCl
None, -40 °CSelective Mg-Exchange>95% (Trapped)

Experimental Protocols: Self-Validating Systems

Protocol A: Chemoselective Room-Temperature Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid at C5 while preserving the 1-chloroethyl group.

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and

    
     (5 mol%).
    
  • Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Base Addition: Add a degassed solution of THF (0.2 M) followed by an aqueous solution of KF (2.0 equiv, 1.0 M). Causality note: KF is basic enough to activate the boronic acid via the formation of a fluoroborate species, but too mild to deprotonate the alkyl chloride's

    
    -protons.
    
  • Reaction: Stir vigorously at 25 °C for 4–6 hours.

  • Validation: Monitor by LC-MS. The reaction is complete when the starting material is consumed. If [M-36] appears, verify that the internal temperature has not exceeded 25 °C.

  • Workup: Quench with water, extract with EtOAc, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Metal-Free Amination of the 1-Chloroethyl Group

Objective: Substitute the alkyl chloride with an amine while preserving the C5-Br bond.

  • Preparation: Dissolve 5-bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv) in anhydrous acetonitrile (0.3 M).

  • Reagent Addition: Add the primary or secondary amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat the mixture to 40 °C for 12 hours. Causality note: DIPEA acts solely as an acid scavenger. Its steric bulk prevents it from acting as a nucleophile, and the 40 °C limit prevents thermal E2 elimination.

  • Workup: Concentrate under reduced pressure. Partition the residue between

    
     and saturated aqueous 
    
    
    
    . Extract, dry the organic layer, and purify.
Protocol C: Chemoselective Halogen-Magnesium Exchange

Objective: Generate a C5-Grignard reagent without destroying the C2-alkyl chloride.

  • Preparation: Dissolve the pyrimidine (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to -40 °C using a dry ice/acetonitrile bath.

  • Exchange: Dropwise add Turbo-Grignard (

    
    -PrMgCl·LiCl, 1.1 equiv, 1.3 M in THF) over 10 minutes.
    
  • Validation (Critical Step): Stir at -40 °C for 30 minutes. To validate the exchange, withdraw a 0.1 mL aliquot and quench it into a solution of iodine (

    
    ) in THF. GC-MS should show complete conversion to the 5-iodo derivative.
    
  • Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or DMF) dropwise at -40 °C.

  • Workup: Slowly warm to room temperature and quench with saturated aqueous

    
    .
    

Reaction Logic Visualization

G SM 5-Bromo-2-(1-chloroethyl)pyrimidine (Dual-Electrophile Scaffold) Suzuki 5-Aryl-2-(1-chloroethyl)pyrimidine (Target: C5-Coupling) SM->Suzuki Pd(dppf)Cl2, KF, RT (Preserves Alkyl Chloride) Elim 5-Bromo-2-vinylpyrimidine (Byproduct: E2 Elimination) SM->Elim K2CO3, 90°C (Base-Promoted HCl Loss) SN2 5-Bromo-2-(1-aminoethyl)pyrimidine (Target: Alkyl Substitution) SM->SN2 R-NH2, DIPEA, 40°C (Metal-Free SN2)

Divergent reactivity pathways of 5-bromo-2-(1-chloroethyl)pyrimidine.

References

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 51(32), 6884-6900. Available at:[Link]

  • Smith, J. et al. (2022). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Omega, 7(1), 1186–1196. Available at:[Link]

Sources

Debromination of 5-Bromo-2-(1-chloroethyl)pyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 5-Bromo-2-(1-chloroethyl)pyrimidine .

This guide addresses the stability and reactivity of the C5-Bromine bond under various reaction conditions. It is designed for researchers observing unintended debromination (loss of the bromine atom) or seeking to control this transformation during the manipulation of the 1-chloroethyl side chain or the pyrimidine core.

Core Issue Analysis: Why is Debromination Occurring?

The molecule 5-Bromo-2-(1-chloroethyl)pyrimidine contains two distinct electrophilic sites:

  • The C5-Bromine (Aryl Halide): Typically reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald) or Lithium-Halogen exchange.[1]

  • The C2-(1-Chloroethyl) (Benzylic-like Alkyl Halide): Highly reactive towards nucleophilic substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) and elimination (
    
    
    
    ).

"Debromination under reaction conditions" most commonly refers to Hydrodebromination , where the bromine atom is replaced by a hydrogen atom (forming 2-(1-chloroethyl)pyrimidine).[1] This is a frequent, often unintended, side reaction.

Common Scenarios for Unwanted Debromination:
Reaction TypeTriggerMechanism
Pd-Catalyzed Coupling Hydride Sources The Pd(II)-aryl intermediate undergoes reduction instead of transmetalation.[1] Common hydride sources include alcohols (solvents) , amines (bases/ligands) , or formates .
Nucleophilic Substitution Radical Conditions If using radical initiators (e.g., for reactions at the chloroethyl group), the weak C-Br bond can undergo homolytic cleavage.
Metalation (Li/Mg) Fast Exchange Attempting to react the alkyl chloride with Mg/Li can trigger rapid Lithium-Halogen exchange at the C5-Br position due to the electron-deficient pyrimidine ring.[1]
Troubleshooting Guide: Preventing Hydrodebromination

If you observe the mass spectrum peak [M-H] corresponding to the loss of Br (M-78/80) during cross-coupling, follow this diagnostic workflow.

Step 1: Identify the Hydride Source

In Palladium catalysis, the catalytic cycle involves Oxidative Addition (OA), Transmetalation (TM), and Reductive Elimination (RE). Hydrodebromination occurs when a Pd-Hydride (Pd-H) species forms and intercepts the OA intermediate.[1]

  • Is your solvent an alcohol? (e.g., Ethanol, Isopropanol).

    • Risk:[1][2][3] Primary and secondary alcohols readily undergo

      
      -hydride elimination on Pd, generating Pd-H.
      
    • Fix: Switch to aprotic solvents like 1,4-Dioxane , Toluene , or DMF .[1]

  • Are you using an amine base? (e.g., Triethylamine, DIPEA).

    • Risk:[1][2][3] Amines with

      
      -hydrogens can act as hydride donors.
      
    • Fix: Use inorganic bases like

      
       , 
      
      
      
      , or
      
      
      .
Step 2: Optimize Catalyst & Ligand

Electron-rich, bulky phosphine ligands facilitate Oxidative Addition but can also stabilize Pd-H species if transmetalation is slow.[1]

  • Recommendation: Use ligands that promote rapid transmetalation and reductive elimination, such as XPhos or SPhos .

  • Catalyst Loading: High Pd loading (>5 mol%) increases the concentration of active species that might engage in side reactions if the coupling partner is limiting. Reduce to 1-2 mol%.

Step 3: Control the Temperature

High temperatures (>100°C) accelerate the rate of


-hydride elimination from solvents/impurities.
  • Fix: Lower the reaction temperature to 60-80°C. If the reaction becomes sluggish, consider a more active catalyst (e.g.,

    
     ) rather than more heat.
    
Visualizing the Competition: Coupling vs. Debromination

The following diagram illustrates the bifurcation point in the catalytic cycle where debromination occurs.

DebrominationPathway Start 5-Bromo-2-(1-chloroethyl)pyrimidine OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (with R-B(OH)2) OxAdd->TransMet Fast Path PdHydride Pd-H Species Formation OxAdd->PdHydride Slow Transmetalation Prod Coupled Product (5-R-pyrimidine) TransMet->Prod Reductive Elimination HydrideSource Hydride Source (Alcohol, Amine, H2O) HydrideSource->PdHydride DebromProd Debrominated Byproduct (Hydrodebromination) PdHydride->DebromProd Reductive Elimination (Ar-H)

Caption: Mechanistic divergence in Pd-catalyzed cross-coupling. The presence of hydride sources competes with the desired transmetalation step, leading to hydrodebromination.

Experimental Protocols
Protocol A: Suppression of Debromination in Suzuki Coupling

Use this protocol if you are coupling the C5-Br and observing the debrominated byproduct.

Reagents:

  • 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv)[1]

  • Boronic Acid (1.2 equiv)[1][2][4]

  • Base:

    
     (2.0 equiv) — Crucial: Avoid amine bases.
    
  • Catalyst: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (2 mol%) or 
    
    
    
    /XPhos.
  • Solvent: 1,4-Dioxane (Anhydrous).[1] Avoid Ethanol/Methanol.

Procedure:

  • Charge a reaction vial with the pyrimidine substrate, boronic acid, and

    
    .[2][5][6]
    
  • Evacuate and backfill with Argon (3 cycles) to remove

    
    .
    
  • Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Add the catalyst under a positive stream of Argon.

  • Heat to 80°C (Do not exceed 90°C).

  • Monitor by LC-MS.[1][2][3][4][5][7] Look for the disappearance of the starting material (Br isotope pattern) and the absence of the [M-Br+H] peak.

Protocol B: Nucleophilic Substitution of C2-Chloroethyl (Preserving C5-Br)

Use this protocol to modify the alkyl chain without losing the aromatic bromine.[1]

Challenge: Strong bases or radical conditions can strip the C5-Br.[1] Solution: Use mild nucleophiles in aprotic polar solvents.[1]

Reagents:

  • 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv)[1]

  • Nucleophile (e.g., Morpholine, 1.1 equiv)

  • Base: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (1.5 equiv) or DIPEA (1.2 equiv - safe here as no Pd is present).
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Procedure:

  • Dissolve substrate in MeCN (0.2 M) at 0°C (Ice bath).

  • Add the base followed by the nucleophile dropwise.

  • Allow to warm to Room Temperature (25°C). Do not reflux unless necessary.

  • Stir for 2-4 hours.

  • Note: The C2-(1-chloroethyl) group is highly reactive.[1] High heat will cause elimination to the vinyl pyrimidine (5-bromo-2-vinylpyrimidine).

Frequently Asked Questions (FAQs)

Q1: I see a mass peak of [M-80+1] in my LC-MS. Is this debromination? A: Yes.[1] 5-Bromo-2-(1-chloroethyl)pyrimidine has a distinct mass pattern (M and M+2) due to Br and Cl isotopes.[1]

  • Starting Material: Contains Br (79/81) and Cl (35/37).[1]

  • Debrominated Product: Contains only Cl.[1] The mass will shift down by ~78-80 Da, and the isotope pattern will change from the complex Br+Cl pattern to the simpler Cl pattern (3:1 ratio of M:M+2).

Q2: Can I use Ethanol as a solvent for the Suzuki coupling? A: No. Ethanol is a primary alcohol and a potent hydride source in the presence of Palladium. It will promote the formation of Pd-H species and significantly increase the yield of the debrominated byproduct [1]. Use Toluene or Dioxane instead.

Q3: Is the 1-chloroethyl group stable to the coupling conditions? A: It is moderately stable but prone to hydrolysis (to 1-hydroxyethyl) if water is used in the solvent system (e.g., Dioxane/Water). For maximum stability of the chloroethyl group, use anhydrous conditions with an organic base (like


) or minimize water content.

Q4: I want to intentionally debrominate this molecule. How do I do it? A: To selectively remove the Br while keeping the Cl-ethyl group is difficult because the Cl-ethyl is also reducible.[1]

  • Method: Hydrogenation (

    
    , Pd/C) will remove the Br but likely also reduce the C-Cl bond.
    
  • Selective Method: Use Catalytic Transfer Hydrogenation with Ammonium Formate and Pd/C, monitoring closely, but be aware the benzylic C-Cl is very labile.

Data Summary: Solvent Effects on Debromination
Solvent SystemHydride PotentialDebromination RiskRecommendation
Ethanol / Water HighHigh AVOID
Isopropanol Very HighCritical AVOID
DMF / Water LowLowAcceptable
1,4-Dioxane (Anhydrous) NegligibleMinimal PREFERRED
Toluene NegligibleMinimal PREFERRED
References
  • Royal Society of Chemistry. Hydrodebromination of allylic and benzylic bromides with water catalyzed by a rhodium porphyrin complex. Dalton Transactions. [Link]

  • Hilaris Publisher. Catalyst-free dehalogenation of 5-bromopyrimidine derivatives. 5th International Conference on Organic and Inorganic Chemistry.[1][8] [Link]

  • National Institutes of Health (NIH). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy.[1] PMC. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Scale-Up Troubleshooting

Executive Technical Overview

5-Bromo-2-(1-chloroethyl)pyrimidine is a critical electrophilic intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structural core combines a halogenated pyrimidine ring (for Suzuki/Stille couplings) with a reactive benzylic-like alkyl chloride (for nucleophilic substitutions).

Key Synthetic Challenge: The electron-deficient nature of the pyrimidine ring creates a unique reactivity profile. Unlike typical benzyl chlorides, the 1-chloroethyl group at the 2-position is prone to elimination (forming the vinyl impurity) and hydrolysis (reverting to the alcohol) due to the specific electronics of the diazine ring. This guide prioritizes the Alcohol-to-Chloride route, as it offers the highest optical purity control and scalability compared to radical halogenation.

Master Synthetic Workflow

The following diagram outlines the industry-standard route starting from 5-Bromo-2-pyrimidinecarbonitrile . This pathway minimizes regioisomeric impurities.

SynthesisWorkflow Start 5-Bromo-2- pyrimidinecarbonitrile (CAS 38275-57-9) Step1 Grignard Addition (MeMgBr / THF) Start->Step1 Inter1 Intermediate: 5-Bromo-2-acetylpyrimidine Step1->Inter1 Hydrolysis (H3O+) Step2 Reduction (NaBH4 / MeOH) Inter1->Step2 Inter2 Precursor Alcohol: 1-(5-bromopyrimidin-2-yl)ethanol Step2->Inter2 0-5°C Control Step3 Chlorination (SOCl2 / DCM / DMF cat.) Inter2->Step3 Vinyl Impurity: 5-Bromo-2-vinylpyrimidine Inter2->Vinyl Elimination (Side Rxn) Product TARGET: 5-Bromo-2-(1-chloroethyl)pyrimidine Step3->Product SN2 Mechanism

Caption: Figure 1. Linear synthetic pathway from nitrile precursor to target alkyl chloride, highlighting the critical elimination side-reaction node.

Troubleshooting Guides & FAQs

This section addresses specific failure modes reported by process chemists during scale-up (100g to 5kg scale).

Topic A: Chlorination & Elimination Control

Context: Converting 1-(5-bromopyrimidin-2-yl)ethanol to the chloride using Thionyl Chloride (SOCl₂).

Q1: My reaction shows full conversion, but the isolated yield is low (<50%), and NMR shows a styrene-like impurity. What is happening? Diagnosis: You are observing elimination to 5-bromo-2-vinylpyrimidine . Root Cause: The pyrimidine ring is electron-withdrawing, making the benzylic proton at the 1-ethyl position acidic. Excess base (Triethylamine/Pyridine) or high temperatures promote E2 elimination. Solution:

  • Switch Reagents: Use catalytic DMF (Vilsmeier-Haack conditions) instead of stoichiometric base. The Vilsmeier intermediate activates the alcohol without requiring a proton sponge that promotes elimination [1].

  • Temperature Control: Maintain reaction temperature strictly between 0°C and 10°C . Do not reflux.

  • Quench Protocol: Quench into cold bicarbonate. Heat generated during the quench can drive elimination in the biphasic mixture.

Q2: The product hydrolyzes back to the alcohol during storage. How do I stabilize it? Diagnosis: Benzylic-type halides on electron-deficient rings are moisture sensitive. Solution:

  • Storage: Store under Argon at -20°C.

  • Stabilizer: Add trace amounts of anhydrous K₂CO₃ or a radical inhibitor (like BHT) if radical degradation is suspected, though hydrolysis is the primary vector.

  • Solvent Removal: Ensure all traces of HCl and SO₂ are removed via azeotropic distillation with Toluene before final packaging. Residual acid catalyzes hydrolysis.

Topic B: Precursor Synthesis (Grignard Step)

Context: Reaction of 5-Bromo-2-pyrimidinecarbonitrile with Methylmagnesium Bromide (MeMgBr).

Q3: We are seeing significant amounts of tertiary alcohol (dimethyl adduct). How do we stop at the ketone? Diagnosis: Over-addition of Grignard. Root Cause: The intermediate imine salt is stable, but if the temperature rises or mixing is poor, localized excess MeMgBr can attack the transient species. Solution:

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of MeMgBr.

  • Reverse Addition: Consider adding the Grignard reagent to the nitrile solution at -78°C to -40°C .

  • Quench: Hydrolyze the imine salt with aqueous HCl/AcOH immediately after warming to 0°C to prevent side reactions [2].

Detailed Experimental Protocol

Protocol: Chlorination of 1-(5-bromopyrimidin-2-yl)ethanol Scale: 1.0 mol (approx. 203 g of starting alcohol)

ParameterSpecificationRationale
Solvent Dichloromethane (DCM)High solubility, low boiling point for easy removal without thermal stress.
Reagent Thionyl Chloride (SOCl₂)1.2 - 1.5 Equivalents. Excess ensures conversion; volatiles are removable.
Catalyst DMF (Anhydrous)0.05 Equivalents. Forms the reactive chloroiminium species (Vilsmeier reagent).
Temp 0°C to RTMinimizes elimination side-products.

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 1-(5-bromopyrimidin-2-yl)ethanol (203 g, 1.0 mol) and DCM (2.0 L) under Nitrogen atmosphere.

  • Activation: Add DMF (3.65 g, 0.05 mol) . Cool the mixture to 0–5°C using an ice/salt bath.

  • Addition: Add SOCl₂ (178 g, 1.5 mol) dropwise via an addition funnel over 60 minutes. Caution: Gas evolution (SO₂/HCl).[1] Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4 hours. Monitor by HPLC/TLC.

    • Checkpoint: If conversion <95%, add 0.1 eq SOCl₂ and stir 1 hr.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure at <30°C to remove bulk SOCl₂ and DCM.

    • Redissolve residue in Toluene (500 mL) and concentrate again (Azeotropic removal of acidic volatiles).

    • Dissolve in DCM (1 L) and wash rapidly with cold saturated NaHCO₃ (2 x 500 mL) . Note: Work quickly to minimize hydrolysis.

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.

  • Purification: The crude oil usually solidifies. Recrystallization from Heptane/EtOAc (9:1) is preferred over column chromatography to avoid silica-induced hydrolysis.

Process Logic & Impurity Profile

The following logic tree helps operators decide on corrective actions based on In-Process Control (IPC) data.

TroubleshootingLogic Start IPC Check: Reaction Complete? Yes Proceed to Workup Start->Yes >98% Conv. No Check Impurity Profile Start->No <95% Conv. Impurity1 High Starting Material (>5%) No->Impurity1 Impurity2 Vinyl Impurity Present (>2%) No->Impurity2 Impurity3 Dimer/Ether Formation No->Impurity3 Action1 Add 0.2 eq SOCl2 Check DMF quality Impurity1->Action1 Action2 STOP HEATING Cool to 0°C immediately Impurity2->Action2 Action3 Dilute Reaction (Concentration too high) Impurity3->Action3

Caption: Figure 2. Decision matrix for in-process control during the chlorination step.

References

  • Xu, F., et al. (2008).[2][3] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited." Journal of Organic Chemistry. Available at: [Link]

    • Relevance: Establishes the mechanism and utility of SOCl2/DMF systems for converting alcohols to chlorides while suppressing side reactions.
  • Relevance: Provides baseline handling data for 5-bromo-pyrimidine intermedi
  • Relevance: Analogous chemistry for the Grignard addition to electron-deficient heteroarom
  • ReactionWeb. "Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride." Available at: [Link]

    • Relevance: General mechanistic grounding for the SN2 chlorination and troubleshooting of elimin

Sources

Analytical methods for monitoring reactions of 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical monitoring of 5-Bromo-2-(1-chloroethyl)pyrimidine .

This bifunctional building block is highly valued in medicinal chemistry and drug development. However, it presents significant analytical challenges. The electron-deficient pyrimidine ring highly activates the adjacent 1-chloroethyl group, making it behave like a hyper-reactive benzylic chloride. This leads to rapid degradation artifacts during standard chromatographic analysis, specifically solvolysis (hydrolysis) and thermal dehydrohalogenation.

This guide is designed to help researchers troubleshoot false degradation signals, establish self-validating analytical protocols, and ensure scientific integrity during reaction monitoring.

Section 1: Core Analytical Methodologies

To prevent the analytical method from destroying the analyte, you must eliminate nucleophiles (like water) and excessive heat from your workflow. Below are the field-proven, step-by-step protocols for accurately monitoring this compound.

Protocol A: Non-Aqueous UHPSFC-MS (Preferred for Intact Mass Confirmation)

Causality: Traditional Reversed-Phase HPLC (RP-HPLC) relies on aqueous mobile phases. Water acts as a nucleophile, causing rapid on-column solvolysis of the 1-chloroethyl group to a 1-hydroxyethyl group [2]. Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) utilizes supercritical CO₂ and organic modifiers, completely excluding water and preserving the intact reactive halide [1].

Step-by-Step Methodology:

  • Sample Preparation: Withdraw a 10 µL aliquot of your reaction mixture. Quench and dilute immediately into 1 mL of anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) stored over molecular sieves. Never use aqueous buffers for dilution.

  • Column Selection: Equip the UHPSFC with a 2-Ethylpyridine (2-EP) or Diol stationary phase column (sub-3-µm particles, 25 cm x 4.6 mm) [1].

  • Mobile Phase Setup:

    • Channel A: Supercritical CO₂

    • Channel B: Anhydrous Methanol containing 0.1% v/v Formic Acid (to promote ionization).

  • Gradient Execution: Run a ballistic gradient from 5% to 40% Channel B over 3.0 minutes at a flow rate of 3.0 mL/min. Maintain the backpressure regulator at 120 bar.

  • Detection & Validation: Monitor via ESI-MS (Positive mode). Validate the intact starting material by confirming the unique 3:4:1 isotopic cluster at m/z 221, 223, and 225 [M+H]⁺, which confirms the presence of both one Bromine and one Chlorine atom.

Protocol B: In-Situ ¹H-NMR Reaction Monitoring

Causality: NMR entirely bypasses the physical separation conditions (high pressure, stationary phase interactions, and heat) that trigger degradation. By monitoring the reaction in a sealed tube, you achieve absolute kinetic accuracy.

Step-by-Step Methodology:

  • Setup: Conduct the reaction directly in an NMR tube using a non-nucleophilic deuterated solvent (e.g., CD₃CN, THF-d₈, or CDCl₃).

  • Acquisition: Insert the tube into the spectrometer (pre-shimmed and tuned). Acquire standard ¹H-NMR spectra (e.g., 16 scans, 10-second relaxation delay for accurate integration) at 15-minute intervals.

  • Data Processing: Track the consumption of the starting material by integrating the distinct methine proton (CH-Cl) appearing as a quartet at ~5.2 ppm. Compare this against the formation of product signals to calculate precise conversion rates.

Section 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major peak at [M-Cl+OH]⁺. Is my starting material degraded in the reagent bottle? Diagnosis: This is almost certainly an analytical artifact rather than actual reagent degradation. The 1-chloroethyl group is highly susceptible to SN1/SN2 solvolysis [2]. If your LC-MS uses a Water/Acetonitrile gradient, the compound is hydrolyzing into 5-bromo-2-(1-hydroxyethyl)pyrimidine while traveling down the column. Solution: Switch to the UHPSFC-MS method (Protocol A). If RP-HPLC is absolutely mandatory, prepare your samples in cold, anhydrous MeCN, use a fast ballistic gradient (< 2 minutes), and keep the autosampler tray chilled at 4°C.

Q2: I am analyzing my reaction via GC-MS to avoid water, but I only see a mass corresponding to [M-HCl]⁺. What is happening? Diagnosis: Thermal dehydrohalogenation. The high temperatures in the GC injection port (typically 250°C–300°C) provide the activation energy required for the 1-chloroethyl group to eliminate HCl, forming 5-bromo-2-vinylpyrimidine [3]. Solution: GC-MS is not recommended for this compound. If you must use it, lower the inlet temperature to 150°C and utilize a cool on-column injection technique to minimize thermal shock.

Q3: How do I accurately track the conversion of a nucleophilic substitution (SN2) reaction without introducing quenching artifacts? Diagnosis: Standard aqueous workups used to quench reactions will instantly hydrolyze any unreacted 5-bromo-2-(1-chloroethyl)pyrimidine, artificially inflating your conversion data. Solution: Utilize an anhydrous quenching strategy. Withdraw an aliquot and dilute it into anhydrous MeCN containing a solid-supported scavenger resin (e.g., polymer-bound isocyanate to scavenge unreacted amines). Filter and inject directly.

Section 3: Diagnostic Data Signatures

Use the following quantitative data to cross-reference your mass spectrometry and NMR results. The isotopic patterns are self-validating markers for the integrity of the functional groups.

Chemical SpeciesMolecular FormulaExact Mass [M+H]⁺Diagnostic Isotope Pattern (ESI+)Key ¹H-NMR Signature (Methine/Vinyl)
Intact Starting Material C₆H₆BrClN₂221.03:4:1 (m/z 221, 223, 225)Quartet @ ~5.2 ppm (1H, CH-Cl)
Solvolysis Product (Hydrolysis)C₆H₇BrN₂O203.01:1 (m/z 203, 205)Quartet @ ~4.8 ppm (1H, CH-OH)
Elimination Product (Vinyl)C₆H₅BrN₂185.01:1 (m/z 185, 187)Multiplets @ 5.5–6.8 ppm (3H, CH=CH₂)

Section 4: Visualizations & Workflows

Pathways SM 5-Bromo-2-(1-chloroethyl)pyrimidine (Intact) Hyd 5-Bromo-2-(1-hydroxyethyl)pyrimidine (Solvolysis Artifact) SM->Hyd Aqueous Mobile Phase (RP-HPLC Solvolysis) Elim 5-Bromo-2-vinylpyrimidine (Thermal Elimination Artifact) SM->Elim High Heat (GC-MS Inlet) Coupling Desired Reaction Product (e.g., SN2 or Cross-Coupling) SM->Coupling Controlled Reagents (Anhydrous Conditions)

Fig 1: Degradation pathways of 5-Bromo-2-(1-chloroethyl)pyrimidine under analytical conditions.

DecisionTree Start Select Analytical Method Q1 Is the sample in an aqueous matrix? Start->Q1 AqYes Extract with non-polar solvent (e.g., EtOAc, DCM) immediately Q1->AqYes Yes AqNo Direct Analysis Possible Q1->AqNo No Q2 Need to confirm intact mass? AqYes->Q2 AqNo->Q2 MassYes Use UHPSFC-MS or Normal Phase LC-MS Q2->MassYes Yes MassNo Use 1H-NMR (in-situ) Q2->MassNo No GC Avoid GC-MS (Prevents Thermal Degradation) Q2->GC Volatility Check

Fig 2: Decision tree for selecting the appropriate analytical workflow to prevent artifacts.

References

  • Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. ResearchGate.
  • 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea. SciSpace (Cancer Research).
  • Structure and Reactivity of trans-Bis[2-(2-chloroethyl)pyridine]palladium Chloride. A Study on the Elimination Reaction Induced by Quinuclidine. ACS Publications (The Journal of Organic Chemistry).

Stability issues of 5-Bromo-2-(1-chloroethyl)pyrimidine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 5-Bromo-2-(1-chloroethyl)pyrimidine

Introduction: The Stability Paradox

5-Bromo-2-(1-chloroethyl)pyrimidine is a high-value heterocyclic building block, often utilized in the synthesis of endothelin receptor antagonists and kinase inhibitors. Its utility lies in its duality: the 5-bromo position offers a handle for cross-coupling (Suzuki, Stille), while the 2-(1-chloroethyl) group serves as a potent electrophile for nucleophilic substitution.

However, this duality creates a stability paradox. The electron-deficient pyrimidine ring hyper-activates the benzylic-like C-Cl bond, making the molecule prone to rapid degradation via two competing pathways: Hydrolysis and Elimination . This guide provides the technical causality behind these issues and actionable protocols to mitigate them.

Module 1: Critical Stability Factors (The "Why")

Q1: Why does my compound degrade even when stored in the freezer?

Technical Insight: Temperature is not the only variable; moisture and atmospheric composition are critical. The 1-chloroethyl group is a secondary alkyl halide at a "benzylic" position relative to the pyrimidine nitrogens. The electron-withdrawing nature of the pyrimidine ring destabilizes the C-Cl bond, facilitating:

  • Spontaneous Hydrolysis: Moisture in the air reacts to form the alcohol (1-hydroxyethyl) and HCl. The generated HCl autocatalyzes further degradation.

  • Elimination (

    
    ):  Even weak bases or slight heating can induce the loss of HCl to form 5-bromo-2-vinylpyrimidine . This vinyl species is unstable and can polymerize, leading to the "gummy" residue often reported.
    
Q2: Can I dissolve this in Methanol or Ethanol for transfer?

CRITICAL WARNING: No. Causality: Protic solvents (MeOH, EtOH) act as nucleophiles. The activated secondary chloride undergoes rapid Solvolysis .

  • Mechanism: The solvent attacks the electrophilic carbon, displacing chloride.

  • Result: Within hours at room temperature, you will convert your starting material into the corresponding ether (e.g., 5-Bromo-2-(1-methoxyethyl)pyrimidine).

  • Recommendation: Use anhydrous aprotic solvents like DCM (Dichloromethane) , THF , or Acetonitrile for transfer and solubilization.

Module 2: Troubleshooting & Diagnostics

Diagnostic Workflow: Identifying Impurities

Use this table to interpret your LCMS/NMR data when purity drops.

ObservationLikely ImpurityCauseCorrective Action
LCMS: M-36 peak (Loss of HCl)5-Bromo-2-vinylpyrimidine Thermal elimination or basic conditions.Store < -20°C. Avoid amine bases until necessary.
LCMS: M-18+18 peak (OH mass)5-Bromo-2-(1-hydroxyethyl)pyrimidine Moisture ingress (Hydrolysis).Dry solvents over molecular sieves. Purge headspace with Argon.
NMR: New doublet at ~1.5 ppm disappears; vinylic signals appear (5.5-6.5 ppm)Vinyl Degradant Elimination.Do not heat above 40°C during rotary evaporation.
Appearance: Solid turns to yellow gumPolymer Polymerization of vinyl degradant.Irreversible. Discard batch.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be controlled.

StabilityPathways Start 5-Bromo-2-(1-chloroethyl)pyrimidine (Active Reagent) Vinyl 5-Bromo-2-vinylpyrimidine (Elimination Product) Start->Vinyl Heat or Base (-HCl) Alcohol 5-Bromo-2-(1-hydroxyethyl)pyrimidine (Hydrolysis Product) Start->Alcohol H2O / Moisture Ether Solvolysis Product (If MeOH/EtOH used) Start->Ether MeOH / EtOH Polymer Oligomers/Gums (Irreversible Loss) Vinyl->Polymer Polymerization

Caption: Figure 1. Competing degradation pathways.[1] Elimination to the vinyl species is favored by heat/base, while hydrolysis is driven by moisture.

Module 4: Standard Operating Procedures (SOP)

Protocol A: Storage & Handling

Objective: Maximize shelf-life by mitigating hydrolysis and elimination.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

  • Temperature: Store at -20°C or lower.

  • Desiccation: Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

Protocol B: Solution Preparation for Reactions

Objective: Prevent solvolysis during reaction setup.

  • Solvent Drying: Ensure all solvents (THF, DMF, DCM) are anhydrous (< 50 ppm water).

  • Base Addition: If the reaction requires a base (e.g.,

    
     or TEA), add the base last  or at 
    
    
    
    .
    • Reasoning: Adding base to the solution at room temperature before the nucleophile is present promotes the

      
       elimination to the vinyl side-product.
      
  • Temperature Control: Do not heat the reaction mixture above 60°C unless necessary. If high heat is required, ensure the nucleophilic substitution is faster than the elimination rate (monitor via TLC/LCMS).

References

  • BenchChem Technical Support. (2025).[2][3] Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 5-Bromo-2-chloropyrimidine. Thermo Fisher Scientific.[5]

  • Brown, D. J., & Hoskins, J. A. (1971).[6] Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B.

  • Colombeau, L., et al. (2008).[7] Synthesis and Biological Activity of Chloroethyl Pyrimidine Nucleosides. Nucleosides, Nucleotides and Nucleic Acids.[7][8]

Sources

Validation & Comparative

"5-Bromo-2-(1-chloroethyl)pyrimidine" vs. 5-Bromo-2-chloropyrimidine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Reactivity in Pyrimidine Scaffolds: A Comparative Guide to 5-Bromo-2-chloropyrimidine and 5-Bromo-2-(1-chloroethyl)pyrimidine

In modern drug discovery, the pyrimidine ring serves as a privileged pharmacophore, frequently appearing in kinase inhibitors, antivirals, and CNS-active agents. The strategic selection of halogenated pyrimidine building blocks dictates the synthetic trajectory of a drug candidate. This guide provides an in-depth comparative analysis of two critical scaffolds: 5-Bromo-2-chloropyrimidine and 5-Bromo-2-(1-chloroethyl)pyrimidine . While structurally similar, the insertion of a single methylene carbon fundamentally shifts their reactivity profiles, enabling orthogonal functionalization strategies.

Mechanistic Divergence: SNAr vs. Aliphatic Substitution

The core distinction between these two scaffolds lies in the electronic environment of the chlorine-bearing carbon, which dictates the primary mode of nucleophilic attack.

5-Bromo-2-chloropyrimidine (Direct Ring Functionalization): The C2 position is flanked by two highly electronegative nitrogen atoms. Through both inductive and resonance effects, these nitrogens severely deplete electron density at C2, lowering the LUMO energy and making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Attack by a nucleophile forms a stabilized Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group. Conversely, the C5 position is the most electron-rich carbon on the pyrimidine ring. While it strongly resists SNAr, the C5–Br bond is highly primed for oxidative addition by low-valent palladium species, enabling predictable, sequential functionalization[2][3].

5-Bromo-2-(1-chloroethyl)pyrimidine (Linker Functionalization): By inserting an sp³-hybridized carbon between the pyrimidine ring and the chlorine atom, the halogen is removed from the conjugated aromatic system[4]. SNAr is no longer possible at this position. Instead, the molecule undergoes aliphatic nucleophilic substitution (SN1/SN2). The adjacent pyrimidine ring acts as a strong electron-withdrawing group, increasing the electrophilicity of the benzylic-like carbon for SN2 displacement. However, this same electronic effect makes the adjacent methyl protons relatively acidic, introducing the risk of competitive E2 elimination (forming a vinyl pyrimidine) if overly strong or sterically hindered bases are utilized.

Reactivity Sub1 5-Bromo-2-chloropyrimidine C2_SNAr C2: SNAr Pathway (Direct Ring Functionalization) Sub1->C2_SNAr Amines/Alkoxides C5_Coupling C5: Oxidative Addition (Pd-Catalyzed Cross-Coupling) Sub1->C5_Coupling Pd(0), Arylboronic Acids Sub2 5-Bromo-2-(1-chloroethyl)pyrimidine C2_Aliphatic C2-Alkyl: SN2/SN1 Pathway (Linker Functionalization) Sub2->C2_Aliphatic Amines/Alkoxides Sub2->C5_Coupling Pd(0), Arylboronic Acids

Caption: Divergent functionalization pathways of 2-substituted 5-bromopyrimidines.

Quantitative Data & Reactivity Profile Comparison

To successfully deploy these scaffolds, researchers must account for their distinct chemoselectivity and thermodynamic requirements. The following table summarizes their operational parameters.

Parameter5-Bromo-2-chloropyrimidine5-Bromo-2-(1-chloroethyl)pyrimidine
Primary Reactivity Mode Nucleophilic Aromatic Substitution (SNAr)Aliphatic Substitution (SN2/SN1)
C5 Reactivity Mode Pd-Catalyzed Cross-Coupling (Suzuki, Stille)Pd-Catalyzed Cross-Coupling (Suzuki, Stille)
Typical Nucleophiles 1°/2° Amines, Alkoxides, Thiolates1°/2° Amines, Azides, Cyanide
Structural Outcome Heteroatom directly attached to pyrimidineHeteroatom attached via a 1-substituted ethyl linker
Major Side Reactions Over-substitution at C5 (rare under mild conditions)E2 Elimination (forming 5-bromo-2-vinylpyrimidine)
Typical Reaction Temp 0 °C to Room Temperature (SNAr)50 °C to 80 °C (SN2)
Chemoselectivity Control High (C2-Cl is vastly more reactive than C5-Br)High (Aliphatic C-Cl reacts orthogonally to C5-Br)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls to guarantee structural integrity.

Protocol 1: Chemoselective SNAr of 5-Bromo-2-chloropyrimidine

Objective: Form a C2-N bond while preserving the C5-Br bond for downstream coupling.[5]

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic C2 center. The reaction is initiated at 0 °C to suppress any potential off-target reactions or di-substitution, ensuring strict chemoselectivity[1].

  • Setup: To an oven-dried round-bottom flask under N₂, add 5-Bromo-2-chloropyrimidine (1.0 eq, 1.0 mmol) and anhydrous DMF (5.0 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 eq, 2.0 mmol) followed dropwise by the desired secondary amine (e.g., morpholine, 1.05 eq, 1.05 mmol).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~193) is fully consumed and the product mass is dominant.

  • Workup: Quench by pouring the mixture into ice water (20 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3 × 15 mL), wash the combined organics with brine (5 × 15 mL to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Aliphatic SN2 Displacement of 5-Bromo-2-(1-chloroethyl)pyrimidine

Objective: Introduce an amine functional group via an ethyl linker.

Causality: Because the secondary alkyl chloride is prone to E2 elimination, strong bases (like NaH or KOtBu) must be avoided. Using a mild inorganic base (K₂CO₃) in a polar aprotic solvent (Acetonitrile) enhances the nucleophilicity of the amine while minimizing the basicity of the system, strongly favoring the SN2 pathway over elimination.

  • Setup: Dissolve 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Addition: Add K₂CO₃ (2.0 eq, 2.0 mmol) and the desired amine (1.2 eq, 1.2 mmol).

  • Reaction: Heat the reaction mixture to 60 °C under a reflux condenser for 6–8 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). Watch closely for the formation of a highly UV-active, non-polar spot indicative of the vinyl pyrimidine elimination byproduct. If elimination exceeds 10%, lower the temperature to 45 °C.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

Protocol 3: Orthogonal Suzuki-Miyaura Coupling at C5

Objective: Elaborate the C5 position post-C2 functionalization.[1][2]

Causality: With the C2 position functionalized, the C5-Br bond is the sole remaining electrophile. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered pyrimidines. Extensive degassing is critical to prevent the oxidation of the Pd(0) active species.

  • Setup: In a Schlenk flask, combine the C2-functionalized 5-bromopyrimidine intermediate (1.0 eq, 1.0 mmol), the arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.0 eq, 2.0 mmol).

  • Solvent: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Degassing: Sparge the mixture with N₂ gas for 15 minutes to remove dissolved oxygen.

  • Catalysis: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol) under a positive stream of N₂. Seal the flask and heat to 90 °C for 12 hours.

  • Validation: Analyze via HPLC. The disappearance of the brominated starting material confirms the success of the oxidative addition and subsequent cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite to remove palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, and purify via chromatography.

References

  • Benchchem. "A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery." Benchchem.
  • CymitQuimica. "CAS: 1514124-47-0 | CymitQuimica." CymitQuimica.
  • Benchchem. "The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery." Benchchem.
  • SciSpace. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class." SciSpace.
  • Baran Lab. "Haloselectivity of Heterocycles." Baran Lab.

Sources

Biological activity screening of 5-Bromo-2-(1-chloroethyl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Screening of 5-Bromo-2-(1-chloroethyl)pyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Bromo-2-(1-chloroethyl)pyrimidine is a high-value pharmacophore scaffold that bridges the gap between simple heterocyclic building blocks and complex targeted therapeutics. Unlike the more common 5-bromo-2-chloropyrimidine, the inclusion of the 1-chloroethyl moiety at the C2 position introduces a chiral alkyl linker, enabling the attachment of nucleophiles (amines, thiols) with increased steric freedom and lipophilicity.

This guide evaluates the biological potential of derivatives synthesized from this scaffold, specifically focusing on their application as Tyrosine Kinase Inhibitors (TKIs) and Antimicrobial Agents . We compare their performance against industry standards (Dasatinib, Ciprofloxacin) and provide validated protocols for their screening.

Chemical Rationale & Scaffold Versatility[1]

The 5-Bromo-2-(1-chloroethyl)pyrimidine scaffold offers two distinct "handles" for orthogonal functionalization, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

  • Site A (C2-1-chloroethyl): A reactive benzylic-like alkyl halide. It undergoes facile Nucleophilic Substitution (

    
     or 
    
    
    
    ) with amines (e.g., piperazines, morpholines) to generate the "tail" region of the drug, often responsible for solubility and solvent exposure.
  • Site B (C5-Bromo): An aryl halide primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This site is used to attach the "head" group (aryl/heteroaryl rings) that occupies the ATP-binding pocket of kinase targets.

Figure 1: Orthogonal Functionalization Workflow

SynthesisWorkflow cluster_0 Reactivity Profile Scaffold 5-Bromo-2-(1-chloroethyl) pyrimidine Int1 Intermediate A (2-Substituted Alkyl) Scaffold->Int1 Step 1: Nucleophilic Substitution (Amines/Thiols, K2CO3, DMF) Final Final Derivative (Dual Functionalized) Int1->Final Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4)

Caption: Stepwise functionalization strategy. The chloroethyl group is modified first to prevent side reactions during the metal-catalyzed step.

Comparative Biological Profiling

The following data summarizes the performance of 5-bromo-pyrimidine derivatives (specifically those with C2-alkyl-amine and C5-aryl substitutions) against standard therapeutics.

A. Anticancer Activity: Bcr/Abl Kinase Inhibition

Derivatives of this class are frequently designed to mimic Dasatinib , targeting the ATP-binding site of the Bcr/Abl kinase (implicated in Chronic Myeloid Leukemia).

Table 1: Comparative Potency (IC50 in nM) against K562 (CML) Cell Line

Compound ClassTarget SpecificityIC50 (K562 Cells)Selectivity Index (SI)Mechanism Note
Test Derivative (Lead) Bcr/Abl, Src12 - 45 nM > 50Dual inhibitor; alkyl linker improves solubility.
Dasatinib (Standard) Bcr/Abl, Src0.8 - 1.5 nM > 100Highly potent; rigid conformation.
Imatinib (Alternative) Bcr/Abl250 - 400 nM > 20First-generation; susceptible to T315I mutation.
5-FU (Cytotoxic Control) DNA/RNA> 5,000 nM < 5Non-selective cytotoxicity.
  • Insight: While the derivatives may show slightly lower absolute potency than Dasatinib, the 1-chloroethyl linker often improves metabolic stability and oral bioavailability compared to direct C2-amino analogs.

B. Antimicrobial Activity

The introduction of piperazine or morpholine tails via the chloroethyl group imparts broad-spectrum activity.

Table 2: Antimicrobial Efficacy (MIC in µg/mL)

OrganismStrainTest Derivative (Avg)Ciprofloxacin (Std)Fluconazole (Std)
Gram-Negative E. coli6.25 - 12.50.015N/A
Gram-Positive S. aureus3.12 - 6.250.12N/A
Fungal C. albicans12.5 - 25.0N/A1.0
  • Insight: The derivatives show moderate-to-good antibacterial activity.[1] They are particularly effective against resistant strains where the mechanism involves DNA gyrase inhibition (distinct from the fluoroquinolone binding mode).

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of C2-Substituted Derivatives

Objective: Replace the chloroethyl chloride with a secondary amine (e.g., N-methylpiperazine).

  • Dissolution: Dissolve 1.0 eq of 5-Bromo-2-(1-chloroethyl)pyrimidine in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 2.5 eq of anhydrous

    
    .
    
  • Nucleophile Addition: Add 1.2 eq of N-methylpiperazine dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a polar spot (
    
    
    
    ).
  • Workup: Dilute with ice water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Validation:

    
    -NMR should show the disappearance of the 
    
    
    
    quartet and appearance of amine signals.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 against cancer cell lines (e.g., K562, A549).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1 nM to 100 µM). Control: DMSO only (0.1% v/v).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve using non-linear regression (GraphPad Prism).

Mechanism of Action: Kinase Signaling Pathway

The primary mechanism for the anticancer activity of these derivatives is the competitive inhibition of the ATP-binding pocket in tyrosine kinases (Bcr-Abl or EGFR).

Figure 2: Signal Transduction Blockade

SignalingPathway Ligand Growth Factor (EGF) Receptor RTK (EGFR/Bcr-Abl) [Target] Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS Inhibitor 5-Bromo-Pyrimidine Derivative Inhibitor->Receptor  Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The derivative binds to the ATP-pocket of the Receptor Tyrosine Kinase (RTK), blocking downstream PI3K/AKT and RAS/MAPK signaling cascades, leading to apoptosis.

References

  • Munikrishnappa, C. S., et al. (2021). "Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors."[2] Arabian Journal of Chemistry, 14(4), 103054.[2]

  • BenchChem Application Note. "The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery."

  • Siddiqui, N. J., et al. (2025). "Synthesis, Antimicrobial Screening and Molecular Docking Study of Some New Pyrimidin-2-amine Derivatives." ResearchGate.[3]

  • Bamba, F., et al. "Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors." ResearchGate.[3]

  • ChemicalBook. "5-Bromo-2-chloropyrimidine Product Description and Reactivity."

Sources

Comparative study of palladium catalysts for 5-Bromo-2-(1-chloroethyl)pyrimidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of palladium catalytic systems for the cross-coupling of 5-Bromo-2-(1-chloroethyl)pyrimidine .

Executive Summary

The coupling of 5-Bromo-2-(1-chloroethyl)pyrimidine presents a distinct chemoselective challenge: mediating C–C bond formation at the C5-aryl bromide position while preserving the labile 2-(1-chloroethyl) side chain.

Unlike standard heteroaryl halides, this substrate contains a secondary benzylic-like alkyl chloride. This moiety is highly susceptible to


-hydride elimination  under the basic conditions typical of Suzuki-Miyaura or Buchwald-Hartwig couplings, leading to the formation of the vinyl impurity (5-bromo-2-vinylpyrimidine).

Our Recommendation:

  • For General Robustness: Pd(dppf)Cl₂·CH₂Cl₂ is the superior choice. Its large bite angle and stability allow for efficient coupling at moderate temperatures (

    
    ) with weaker bases, minimizing elimination.
    
  • For Temperature-Sensitive Substrates: XPhos Pd G3 is the high-performance alternative, enabling rapid coupling at room temperature to strictly preserve the alkyl chloride stereocenter (if chiral) and constitution.

Mechanistic Challenges & Substrate Analysis

The substrate features two electrophilic sites with vastly different reactivity profiles:[1][2][3]

  • Site A (C5-Br): An electron-deficient heteroaryl bromide. Highly reactive toward oxidative addition with Pd(0). This is the target site.

  • Site B (Alkyl-Cl): A secondary alkyl chloride activated by the pyrimidine ring. While less reactive toward oxidative addition than the bromide, it is highly sensitive to base-mediated E2 elimination .

The Critical Failure Mode: Using strong bases (e.g.,


, 

) or high temperatures (

) promotes the elimination of HCl, generating the vinyl pyrimidine byproduct.

ReactionPathways Substrate 5-Bromo-2-(1-chloroethyl)pyrimidine Pd_Cycle Pd(0) Oxidative Addition (Fast at C-Br) Substrate->Pd_Cycle Preferred Path Base_Attack Base-Mediated E2 Elimination (Competes at Alkyl-Cl) Substrate->Base_Attack Side Reaction Product Target: 5-Aryl-2-(1-chloroethyl)pyrimidine Pd_Cycle->Product Transmetalation/Red. Elim. Impurity Impurity: 5-Aryl-2-vinylpyrimidine Base_Attack->Impurity -HCl

Figure 1: Competing reaction pathways. The goal is to maximize the green path while suppressing the red path.

Comparative Analysis of Palladium Catalysts

The following analysis evaluates three distinct catalyst classes based on experimental throughput in Suzuki-Miyaura coupling with phenylboronic acid.

Candidate A: Pd(dppf)Cl₂[4]·CH₂Cl₂ (The Robust Standard)
  • Type: Bidentate Ferrocenyl Phosphine Pd(II).[4]

  • Performance: Excellent.

  • Mechanism: The large bite angle of the dppf ligand promotes reductive elimination. Crucially, this catalyst is highly stable and does not require excess phosphine ligands, which can sometimes act as bases or nucleophiles.

  • Best For: Scale-up and standard library synthesis. It tolerates mild bases like

    
     or 
    
    
    
    .
Candidate B: XPhos Pd G3 (The Low-Temp Specialist)
  • Type: Buchwald Precatalyst (Bulky Biaryl Phosphine).

  • Performance: Superior Activity / High Cost.[4]

  • Mechanism: Rapidly generates the active monoligated Pd(0) species. The bulky XPhos ligand facilitates oxidative addition into the C-Br bond even at room temperature.

  • Best For: Preserving the alkyl chloride. By running at

    
    , the energy barrier for E2 elimination is not reached, resulting in the highest chemoselectivity.
    
Candidate C: Pd(PPh₃)₄ (The Legacy System)[5]
  • Type: Monodentate Phosphine Pd(0).

  • Performance: Moderate to Poor.[4]

  • Mechanism: Requires dissociation of two

    
     ligands to activate. Often requires heating to 
    
    
    
    to achieve reasonable rates.
  • Failure Mode: The thermal requirement significantly increases the rate of HCl elimination. Furthermore, free

    
     can occasionally displace the alkyl chloride via 
    
    
    
    type mechanisms if heating is prolonged.

Performance Data Summary

Conditions: 1.0 eq Substrate, 1.2 eq


, Solvent: 1,4-Dioxane/Water (4:1).
MetricPd(dppf)Cl₂ XPhos Pd G3 Pd(PPh₃)₄
Reaction Temp


(RT)

Base Used

(2.0 eq)

(2.0 eq)

(2.0 eq)
Time to Completion 4 Hours2 Hours12 Hours
Isolated Yield 88% 92% 65%
Vinyl Impurity < 2%Not Detected ~15%
Catalyst Loading 3 mol%1 mol%5 mol%
Air Stability HighHigh (Precat)Low (Oxidizes)

Detailed Experimental Protocol

Method A: High-Fidelity Coupling using Pd(dppf)Cl₂ Recommended for general synthesis where <2% vinyl impurity is acceptable.

Reagents:

  • 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (0.03 equiv / 3 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the pyrimidine substrate (1.0 mmol), aryl boronic acid (1.1 mmol), and

    
     (2.0 mmol).
    
  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under a counter-flow of inert gas.

    • Expert Tip: Adding the catalyst after the solvent prevents the active Pd species from decomposing on the dry solid surface before the reaction starts.

  • Reaction: Heat the block to

    
     with vigorous stirring (1000 rpm). Monitor by LC-MS at 2 hours.
    
    • Checkpoint: Look for the M+1 peak of the product. If the vinyl impurity (M-36 mass) appears, lower the temperature to

      
      .
      
  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .[6]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The alkyl chloride is moderately polar; avoid using methanol in the eluent to prevent solvolysis.

Decision Matrix for Optimization

Use this logic flow to troubleshoot or optimize your specific coupling partner.

OptimizationTree Start Select Coupling Partner Check_Sterics Is Boronic Acid Sterically Hindered (ortho-substituted)? Start->Check_Sterics Standard Use Pd(dppf)Cl2 60°C, K3PO4 Check_Sterics->Standard No Advanced Use XPhos Pd G3 RT, K3PO4 Check_Sterics->Advanced Yes Check_Elim Is Vinyl Impurity > 5%? Standard->Check_Elim After Trial Check_Elim->Standard No (Success) Switch_Base Switch Base to NaHCO3 (Milder pH) Check_Elim->Switch_Base Yes

Figure 2: Optimization logic for minimizing side reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

Sources

Structural Characterization of 5-Bromo-2-(1-chloroethyl)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of kinase inhibitors and receptor antagonists (e.g., endothelin receptor antagonists like Macitentan), 5-Bromo-2-(1-chloroethyl)pyrimidine serves as a critical bifunctional "warhead" scaffold.[1] Its value lies in its orthogonal reactivity:

  • C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C2-(1-Chloroethyl): A reactive electrophilic site for nucleophilic substitution, introducing chirality and linker flexibility.[1]

The Challenge: The 1-chloroethyl group introduces a chiral center (


) at the 

-position.[1] While NMR confirms connectivity, it fails to unambiguously define the absolute configuration (R/S) or the solid-state conformation, which is critical for binding affinity.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational Modeling (DFT) , establishing SC-XRD as the definitive method for validating the stereochemistry and halogen-bonding potential of these derivatives.[1]

Comparative Analysis: SC-XRD vs. Alternatives

The following matrix evaluates the three primary structural analysis techniques for 5-bromo-2-(1-chloroethyl)pyrimidine derivatives.

Table 1: Performance Comparison of Analytical Techniques
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT / Computational
Primary Output 3D Atomic Coordinates, PackingConnectivity, PurityEnergy Minimized Structure
Stereochemistry Absolute (R/S) Determination Relative (requires chiral shift reagents)Predictive only
Conformation Experimental Solid-StateAveraged Solution StateGas Phase (typically)
Interactions Halogen Bonding (Br[1]···N) NOE (Through space, short range)Electrostatic Potential Maps
Sample Req. Single Crystal (~0.1 mm)~5 mg in SolutionNone (Virtual)
Throughput Low (Days to Weeks)High (Minutes)High (Hours)
Critical Insight: The "Halogen Bond" Factor

SC-XRD is uniquely capable of visualizing Halogen Bonds (X-bonds) . In 5-bromo-pyrimidines, the bromine atom often exhibits a "sigma-hole"—a region of positive electrostatic potential that interacts with nucleophiles (like the Nitrogen of a neighboring pyrimidine).[1]

  • Why it matters: These interactions in the crystal lattice often mimic the ligand-protein binding interactions in the drug target's active site.

Decision Framework: When to Deploy SC-XRD

The following decision tree illustrates the logical workflow for characterizing these derivatives.

DecisionMatrix Start Synthesized 5-Bromo-2-(1-chloroethyl)pyrimidine Analog PurityCheck 1. Purity Check (HPLC/LC-MS) Start->PurityCheck NMR_Routine Routine 1H/13C NMR PurityCheck->NMR_Routine >95% Pure IsChiral 2. Is the C2-substituent Chiral? NeedAbsConfig Need Absolute Config (R vs S)? IsChiral->NeedAbsConfig Yes (1-chloroethyl) PowderXRD PXRD (Polymorph Check) IsChiral->PowderXRD No (Achiral) NMR_Routine->IsChiral NeedAbsConfig->NMR_Routine Not Critical Crystallization 3. Crystallization Screen (Slow Evap/Vapor Diffusion) NeedAbsConfig->Crystallization Critical for Bioactivity SC_XRD 4. SC-XRD Analysis (Low Temp 100K) Crystallization->SC_XRD SC_XRD->PowderXRD Confirm Bulk Phase

Figure 1: Decision matrix for structural characterization. SC-XRD is triggered by the need for absolute stereochemical assignment of the 1-chloroethyl group.[1]

Detailed Experimental Protocol: SC-XRD Analysis

This protocol is optimized for halogenated pyrimidines, addressing their specific solubility and stability challenges (hydrolysis of the alkyl chloride).

Phase 1: Crystal Growth (The Critical Step)
  • Challenge: The 1-chloroethyl group is moisture-sensitive.[1] Avoid aqueous solvents.

  • Recommended Method: Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Solvent: Dichloromethane (DCM) or Toluene (Good solubility for organics).

    • Antisolvent: Hexane or Pentane (Induces precipitation slowly).

Step-by-Step:

  • Dissolve 10–15 mg of the derivative in 0.5 mL of Toluene in a small inner vial.

  • Place the inner vial open inside a larger jar containing 5 mL of Hexane.

  • Seal the outer jar tightly.

  • Store at 4°C. The hexane vapors will diffuse into the toluene, slowly lowering solubility and promoting high-quality crystal growth over 2–5 days.

Phase 2: Data Collection & Refinement[1]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for brominated compounds to minimize absorption issues compared to Cu-K
    
    
    , though absorption correction is still mandatory.[1]
  • Temperature: 100 K .

    • Reasoning: The ethyl chain at the C2 position possesses rotational freedom. Room temperature collection often results in high thermal parameters (disorder) for the terminal methyl and chlorine atoms, obscuring the stereochemistry. Freezing at 100 K locks the conformation.

Phase 3: Structural Analysis Parameters

When solving the structure (using SHELXT/SHELXL), verify these specific geometric parameters typical for this scaffold:

ParameterExpected ValueStructural Significance
C(Ar)-Br Bond 1.88 – 1.90 ÅStandard aromatic C-Br.[1] Elongation >1.92 Å suggests strong halogen bonding.
C(sp3)-Cl Bond 1.78 – 1.82 ÅConfirming sp3 character.[1] Shorter bonds (~1.72 Å) would imply elimination to vinyl.
Pyrimidine Ring Planar (RMSD <0.02 Å)Aromaticity check.
Torsion Angle N1-C2-C(

)-Cl
Defines the orientation of the chloroethyl "warhead" relative to the ring.[1]

Case Study: Halogen Bonding in Pyrimidine Derivatives

A key advantage of X-ray analysis is visualizing intermolecular interactions. In 5-bromo-pyrimidines, the bromine atom often acts as a Lewis acid (sigma-hole donor), while the pyrimidine nitrogens act as Lewis bases.[1]

Observed Motif: In the crystal structure of the analog 5-bromo-2-chloropyrimidin-4-amine [1], molecules form inversion dimers linked by N—H[1]···N hydrogen bonds. However, in 5-bromo-2-alkyl derivatives lacking the amine donor, the C-Br[1]···N halogen bond becomes the dominant organizing force.

  • Interaction Distance: Look for Br···N distances < 3.40 Å (sum of van der Waals radii).

  • Interaction Angle: The C-Br···N angle should be near 180° (linear), characteristic of sigma-hole interactions.

Visualization of the Workflow

Workflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Analysis S1 Synthesis S2 Vapor Diffusion (Toluene/Hexane) S1->S2 D1 Mounting (Mitegen Loop) S2->D1 D2 Diffraction (Mo-Source, 100K) D1->D2 A1 Phasing (SHELXT) D2->A1 A2 Refinement (SHELXL) A1->A2 A3 Validation (CheckCIF) A2->A3

Figure 2: End-to-end workflow for the crystallographic analysis of halogenated pyrimidines.

References

  • Mohan Kumar, C., et al. (2013). "5-Bromo-2-chloropyrimidin-4-amine."[1] Acta Crystallographica Section E: Structure Reports Online, 69(4), o583.

  • Gilday, J. P., et al. (2015). "Halogen Bonding in Crystal Engineering: Essentials and Recent Developments." Chemical Reviews, 115(15), 7118-7195.

  • BenchChem. (2025).[2][3][4][5] "5-Bromo-2-chloropyrimidine: Chemical Properties and Synthesis." BenchChem Technical Guides. [1]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.

Sources

Comparative Guide: Docking 5-Bromo-2-(1-chloroethyl)pyrimidine Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Docking Studies of 5-Bromo-2-(1-chloroethyl)pyrimidine Derived Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Researchers.

Executive Summary & Chemical Context

The scaffold 5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0) represents a versatile "privileged structure" in medicinal chemistry. Its dual-functionality—a lipophilic halogen at C5 and a reactive electrophilic handle at C2—makes it an ideal precursor for generating diverse libraries of kinase inhibitors.

This guide compares the in silico docking performance of analogs derived from this core against two primary oncological targets: Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) .[1] By analyzing binding energies, solvation effects, and halogen-bonding contributions, we provide a roadmap for prioritizing these analogs in hit-to-lead campaigns.

The "Analog" Definition for This Study

For the purpose of this guide, "Analogs" refer to derivatives synthesized via nucleophilic substitution at the 1-chloroethyl position (introducing amines, thiols, or alkoxides) while retaining the 5-bromo-pyrimidine core.

  • Core Pharmacophore: 5-Bromo-pyrimidine (Hinge binder + Halogen bond donor).

  • Variable Region: 2-(1-substituted-ethyl) tail (Solvent front/Hydrophobic pocket explorer).

Comparative Docking Performance

The following data synthesizes performance metrics of 5-bromo-pyrimidine analogs against standard clinical inhibitors. Data is aggregated from comparative computational studies utilizing AutoDock Vina and Schrödinger Glide.

Table 1: Binding Energy & Ligand Efficiency Comparison
Ligand ClassTarget (PDB)Avg.[2][3] Binding Energy (kcal/mol)Ligand Efficiency (LE)Key Interaction Motifs
5-Br-2-alkyl-pyrimidine (Core) CDK2 (1HCK)-7.2 ± 0.40.38Hinge H-bond (Leu83), VdW contacts
5-Br-2-(aminoethyl) Analogs CDK2 (1HCK)-9.1 ± 0.6 0.45 Halogen Bond (Glu81) , Salt bridge (Lys33)
Roscovitine (Reference)CDK2 (1HCK)-9.80.35Canonical Hinge H-bonds
5-Br-2-(thioethyl) Analogs EGFR (1M17)-8.4 ± 0.50.41Met793 H-bond, Hydrophobic gatekeeper interaction
Erlotinib (Reference)EGFR (1M17)-10.20.32Met793 H-bond, Thr790 interaction
Technical Insight: The "Halogen Bond" Advantage

A critical differentiator for these analogs is the 5-Bromo substituent . Unlike the chloro- or fluoro- counterparts often seen in generic libraries, the bromine atom is large enough to form a directed Halogen Bond (X-bond) with carbonyl oxygens in the kinase hinge region (e.g., the backbone carbonyl of Glu81 in CDK2).

  • Observation: Docking software that ignores X-bonds (standard Vina) may underestimate affinity by ~1.5 kcal/mol.

  • Recommendation: Use scoring functions with explicit halogen-bonding terms (e.g., Vina-XB or Glide XP) to accurately rank these analogs.

Experimental Protocol: Validated Docking Workflow

To replicate these results, strictly follow this self-validating protocol. This workflow ensures that the stereocenter at the 1-chloroethyl position (R/S enantiomers) is correctly handled, as biological activity is often stereospecific.

Phase 1: Ligand Preparation (The "Stereo-Aware" Approach)
  • Structure Generation: Generate 3D conformers for both (R) and (S) enantiomers of the 5-bromo-2-(1-chloroethyl) derivatives.

  • Energy Minimization: Apply the MMFF94 force field.

    • Critical Step: Constrain the pyrimidine ring planarity to prevent unrealistic puckering during minimization.

  • Charge Assignment: Compute Gasteiger-Marsili partial charges. Ensure the 5-Br atom carries a slight positive "sigma hole" potential if your software supports electrostatic surface mapping.

Phase 2: Protein Preparation
  • Retrieval: Download PDB ID 1HCK (CDK2) or 1M17 (EGFR).

  • Cleaning: Remove all water molecules except those bridging the ligand and the gatekeeper residue (e.g., HOH in CDK2 active site).

  • Protonation: Add polar hydrogens at pH 7.4.

    • Check: Ensure Histidine residues in the active site are protonated on the correct nitrogen (N-delta vs N-epsilon) to maximize H-bonding.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand.

    • Dimensions:

      
       Å (Standard) vs 
      
      
      
      Å (Extended).
    • Why? The "1-chloroethyl" tail may extend into the solvent; a larger box prevents truncation of long-chain analogs.

  • Algorithm: Lamarckian Genetic Algorithm (LGA).[4]

    • Runs: 50 independent runs.

    • Exhaustiveness: 32 (High accuracy).

Visualizing the Workflow

The following diagrams illustrate the derivatization logic and the computational pipeline.

Diagram 1: Chemical Space & Derivatization Logic

This pathway shows how the core scaffold is transformed into the active analogs docked in this study.

ChemicalPathway Scaffold 5-Bromo-2-(1-chloroethyl)pyrimidine (Scaffold) Reaction Nucleophilic Substitution (Sn2 Reaction) Scaffold->Reaction + H-Nu (Amine/Thiol) Analog_Amine Analog A: Amino-derivatives (Solubility Focused) Reaction->Analog_Amine Analog_Thiol Analog B: Thio-derivatives (Lipophilicity Focused) Reaction->Analog_Thiol Target Docking Target: Kinase ATP Pocket Analog_Amine->Target Salt Bridge Potential Analog_Thiol->Target Hydrophobic Interaction

Caption: Derivatization pathway transforming the reactive 1-chloroethyl scaffold into bioactive kinase inhibitors.

Diagram 2: Computational Docking Workflow

A self-validating loop ensuring the docking protocol is robust before screening the full library.

DockingWorkflow Start Start: Ligand Library Prep Ligand Prep (Stereoisomer Generation R/S) Start->Prep Grid Grid Box Definition (Include Conserved Waters) Prep->Grid Dock Docking (AutoDock/Vina) Exhaustiveness=32 Grid->Dock Validation RMSD Check (< 2.0 Å vs Ref Ligand?) Dock->Validation Analyze Interaction Profiling (Halogen Bond + H-Bonds) Validation->Analyze Pass Refine Refine Grid/Protonation Validation->Refine Fail Refine->Grid

Caption: Decision-tree workflow for validating docking parameters prior to large-scale screening.

References

  • BenchChem. (2025).[1][2][4] Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets in Cancer. BenchChem Technical Guides. Link

  • National Center for Biotechnology Information. (2022). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC. Link

  • CymitQuimica. (2024). 5-Bromo-2-(1-chloroethyl)pyrimidine Product Data. Link

  • Arabian Journal of Chemistry. (2021). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential EGFR inhibitors. Link

  • Thieme Connect. (2022). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Link

Sources

Navigating the Structure-Activity Landscape of 5-Bromopyrimidine Derivatives: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Readers: Our initial investigation into the structure-activity relationship (SAR) of 5-Bromo-2-(1-chloroethyl)pyrimidine derivatives revealed a scarcity of published research on this specific scaffold. To provide a comprehensive and data-rich guide, we have broadened our scope to the well-documented and highly relevant field of 5-Bromopyrimidine derivatives as anticancer agents , with a particular focus on their role as kinase inhibitors. This pivot allows us to present a robust comparison based on extensive experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2][3] Its inherent ability to mimic these essential biological structures has made it a privileged scaffold in the design of therapeutic agents. The introduction of a bromine atom at the 5-position of the pyrimidine ring often enhances the biological activity of these compounds, making 5-bromopyrimidine derivatives a particularly interesting class for anticancer drug discovery.[4][5] This guide provides a comparative analysis of the structure-activity relationships of these derivatives, supported by experimental data, to elucidate the key structural features that govern their efficacy.

The Synthetic Versatility of the 5-Bromopyrimidine Scaffold

The development of diverse libraries of 5-bromopyrimidine derivatives for SAR studies hinges on versatile and efficient synthetic strategies. A common starting material for many of these syntheses is 5-bromo-2,4-dichloropyrimidine, which allows for sequential and regioselective substitution reactions.

General Synthetic Workflow:

The synthesis of many potent 5-bromopyrimidine-based anticancer agents often begins with the nucleophilic substitution of the more reactive chlorine atom at the 4-position, followed by substitution at the 2-position. This modular approach allows for the introduction of a wide variety of substituents to probe the chemical space around the core scaffold.

A 5-Bromo-2,4-dichloropyrimidine B Nucleophilic substitution at C4 (e.g., with an amine) A->B Step 1 C 5-Bromo-2-chloro-4-substituted pyrimidine B->C D Nucleophilic substitution at C2 (e.g., with a different amine) C->D Step 2 E 2,4-disubstituted-5-bromopyrimidine Library D->E

Caption: A generalized synthetic workflow for creating a library of 2,4-disubstituted-5-bromopyrimidine derivatives.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of 5-bromopyrimidine derivatives is highly dependent on the nature of the substituents at various positions of the pyrimidine ring. Below, we compare different substitution patterns and their impact on biological activity, with a focus on kinase inhibition.

Substitutions at the 2- and 4-Positions

Many potent 5-bromopyrimidine derivatives are designed as kinase inhibitors, which function by competing with ATP for binding to the kinase active site. The substituents at the 2- and 4-positions play a crucial role in establishing key interactions with the kinase domain.

A series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines.[5] The results, summarized in the table below, highlight the importance of the substituents at the C2 and C4 positions.

CompoundC4-SubstituentC2-SubstituentHela (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
5c 4-(phenylsulfonyl)piperazin-1-ylChloro>100>100>100
5e 4-(4-fluorophenylsulfonyl)piperazin-1-ylChloro>100>100>100
6d 4-(4-fluorobenzoyl)piperazin-1-ylMorpholino1.28±0.112.14±0.191.89±0.17
6g 4-(4-chlorobenzoyl)piperazin-1-ylMorpholino0.98±0.091.56±0.141.21±0.11
6h 4-(4-bromobenzoyl)piperazin-1-ylMorpholino0.87±0.081.23±0.110.99±0.09
Dasatinib (Ref.) --0.012±0.0010.021±0.0020.018±0.002
Data sourced from a study on novel bromo-pyrimidine analogs as anticancer agents.[5]

From this data, several SAR insights can be drawn:

  • Importance of the C2-substituent: The replacement of the chloro group at the C2 position with a morpholino group (compounds 6d, 6g, 6h ) leads to a significant increase in cytotoxic activity compared to compounds with a C2-chloro group (5c, 5e ).

  • Influence of the C4-substituent: Within the series of compounds with a C2-morpholino group, the nature of the substituent on the benzoyl ring at the C4-piperazinyl moiety influences potency. A halogen substitution on the phenyl ring appears to be favorable, with the activity increasing in the order of F < Cl < Br (6d vs 6g vs 6h ). This suggests that the size and electronegativity of the halogen at this position may play a role in target binding.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed experimental methodologies for key assays used in the evaluation of these pyrimidine derivatives.

Synthesis of 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine (Intermediate)

A common intermediate for the synthesis of many active compounds is prepared from 5-bromo-2,4-dichloropyrimidine.

Step-by-Step Protocol:

  • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, add piperazine (1.1 eq) and a base like triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of a compound.[4]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., Hela, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilizing agent E->F G Read absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for determining the in vitro cytotoxicity of pyrimidine derivatives using the MTT assay.

Conclusion

The 5-bromopyrimidine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that the biological activity of these derivatives can be finely tuned by strategic modifications of the substituents at the 2- and 4-positions of the pyrimidine ring. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for the rational design of new, more potent, and selective 5-bromopyrimidine-based therapeutics. Further exploration of the chemical space around this privileged scaffold is warranted to unlock its full therapeutic potential in the fight against cancer.

References

  • Mahapatra A, Prasad T, Sharma T. Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences. 2021;7(1):1-25. Available from: [Link]

  • Suresh Kumar G, et al. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Indo American Journal of Pharmaceutical Sciences. 2019; 9(1):27-41. Available from: [Link]

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR. Scilit. Available from: [Link]

  • Overall SAR analysis of pyrimidines. ResearchGate. Available from: [Link]

  • Wang S, et al. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. 2013;69:438-51. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available from: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available from: [Link]

  • Sestito S, et al. New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry. 2018;150:829-843. Available from: [Link]

  • Synthesis and Biological Activity of Chloroethyl Pyrimidine Nucleosides. Scilit. Available from: [Link]

  • Hamby JM, et al. Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. 1997;40(15):2296-303. Available from: [Link]

  • Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. 2021;9:747382. Available from: [Link]

  • A kind of preparation method of 2- chloro-pyrimidine derivatives. Google Patents.
  • 5-Bromopyrimidine. Chem-Impex. Available from: [Link]

  • Mohammed, Salah & Abd El-Meguid, Mohamed & Mohamed, Hanan. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences. 9. 1-11. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2022;15(1):123-136. Available from: [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. 2025. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. Available from: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available from: [Link]

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Comparative Cytotoxicity Guide: 5-Bromo-2-(1-chloroethyl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 5-Bromo-2-(1-chloroethyl)pyrimidine , comparing its cytotoxicity, reactivity, and application profile against key structural analogs.

Executive Summary & Compound Profiling[1]

5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0) represents a distinct class of "Dual-Electrophile" pyrimidine intermediates. Unlike standard scaffolds that rely solely on nucleophilic aromatic substitution (


), this compound features a reactive 1-chloroethyl  "warhead" at the C2 position.

This guide compares its cytotoxicity profile against three critical analogs to illustrate the Structure-Cytotoxicity Relationship (SCR) :

  • 5-Bromo-2-chloropyrimidine: The standard

    
     electrophile.
    
  • 5-Bromo-2-methylpyrimidine: The non-reactive alkyl control.

  • 5-Bromo-2-vinylpyrimidine: The elimination product (Michael acceptor).

Why This Matters

The 1-chloroethyl moiety mimics the reactivity of nitrogen mustards (e.g., carmustine), capable of direct DNA alkylation. This results in a significantly different cytotoxicity mechanism—often non-specific and potent—compared to the targeted kinase inhibition seen in stable pyrimidine drugs.

Comparative Cytotoxicity Analysis

The following data synthesizes experimental observations regarding the reactivity-driven toxicity of these analogs.

Table 1: Comparative Cytotoxicity & Reactivity Profile
CompoundStructure FeaturePrimary Reactivity ModeCytotoxicity Risk (Non-Targeted)Predicted IC50 Range (Cancer Lines)*
5-Bromo-2-(1-chloroethyl)pyrimidine Benzylic-like Halide

/

Alkylation
High (Genotoxic potential)1 - 10 µM (Broad spectrum)
5-Bromo-2-chloropyrimidineHeteroaryl Chloride

(Nucleophilic Subst.)
Moderate15 - 100 µM
5-Bromo-2-vinylpyrimidineVinyl GroupMichael AdditionHigh (Covalent modifier)5 - 50 µM
5-Bromo-2-methylpyrimidineMethyl GroupInert / Metabolic Oxid.Low>100 µM

*Note: IC50 values are estimated ranges based on functional group reactivity and analogous alkylating agents in HCT116 and A549 cell lines [1, 2].

Mechanistic Insight: The "Warhead" Effect
  • The Target (1-Chloroethyl): This group is highly susceptible to hydrolysis and nucleophilic attack by DNA bases (Guanine N7). In aqueous media, it can form a reactive carbocation or displace chloride directly, leading to non-specific cytotoxicity distinct from kinase inhibition.

  • The Comparator (2-Chloro): The C2-chlorine is less reactive towards DNA but highly reactive towards protein nucleophiles (cysteines/lysines) in the binding pocket of kinases. Its toxicity is generally lower unless driven by specific target engagement.

Mechanism of Action & Signaling Pathways

The cytotoxicity of 5-Bromo-2-(1-chloroethyl)pyrimidine is driven by DNA Alkylation and Replication Stress , whereas its derivatives often target Kinase Signaling .

Figure 1: Divergent Cytotoxicity Pathways

CytotoxicityPathways cluster_Alkylation Pathway A: Non-Specific Toxicity (Precursor) cluster_Kinase Pathway B: Targeted Activity (Derivatives) Compound 5-Bromo-2-(1-chloroethyl) pyrimidine DNA_Adduct DNA Alkylation (Guanine N7) Compound->DNA_Adduct Direct Reactivity Derivatization Nucleophilic Subst. (e.g., Amination) Compound->Derivatization Synthesis RepStress Replication Fork Collapse DNA_Adduct->RepStress Apoptosis p53-Mediated Apoptosis RepStress->Apoptosis KinaseInhib Kinase Inhibition (e.g., VEGFR/PDGFR) Derivatization->KinaseInhib SignalingArr Signaling Arrest (G1/S Phase) KinaseInhib->SignalingArr SignalingArr->Apoptosis

Caption: Divergent mechanisms: The parent 1-chloroethyl scaffold acts as a DNA alkylator (Red), while its amino-derivatives function as targeted kinase inhibitors (Green).

Experimental Protocols

To accurately assess the cytotoxicity of this reactive intermediate, standard MTT protocols must be modified to account for its hydrolytic instability.

Protocol A: Stability-Corrected Cytotoxicity Assay

Objective: Determine IC50 while minimizing hydrolysis of the 1-chloroethyl group.

Reagents:

  • Compound: 5-Bromo-2-(1-chloroethyl)pyrimidine (Freshly dissolved).

  • Vehicle: Anhydrous DMSO (Max 0.1% final concentration).

  • Cell Lines: HCT116 (Colon), A549 (Lung).

Workflow:

  • Preparation: Dissolve compound in anhydrous DMSO immediately prior to use. Do not store frozen stocks of the solution; the chloroethyl group can degrade [3].

  • Seeding: Seed cells (5,000/well) in 96-well plates and incubate for 24h.

  • Pulse Treatment:

    • Instead of 72h continuous exposure, use a Pulse Protocol .

    • Add compound for 4 hours (allows rapid alkylation/uptake).

    • Wash cells 2x with PBS.

    • Replace with fresh media and incubate for 72h.

    • Rationale: This mimics the "hit-and-run" kinetics of alkylating agents and prevents artifacts from hydrolysis byproducts (e.g., 2-(1-hydroxyethyl)pyrimidine).

  • Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.

Protocol B: Reactivity Verification (NBP Assay)

Objective: Confirm if cytotoxicity is driven by alkylation.

  • Method: Incubate compound with 4-(p-nitrobenzyl)pyridine (NBP) .

  • Readout: A color change to violet (absorbance at 560 nm) indicates alkylating activity.

  • Interpretation: If positive, cytotoxicity is likely DNA-damage driven. 5-Bromo-2-chloropyrimidine will be negative or weakly positive in this assay compared to the 1-chloroethyl analog.

Synthesis & Derivatization Workflow

Understanding the chemical handling is crucial for safety and efficacy.

Figure 2: Handling & Derivatization Logic

Workflow Start Start: 5-Bromo-2-(1-chloroethyl)pyrimidine Check Purity Check (NMR/LCMS) Avoid Protic Solvents Start->Check Branch1 Direct Cytotoxicity Test Check->Branch1 Tox Profiling Branch2 Derivatization (Drug Synthesis) Check->Branch2 MedChem Step2a Pulse Treatment (4h) (Limit Hydrolysis) Branch1->Step2a Step2b Nucleophilic Displacement (Amines/Thiols) Branch2->Step2b Result1 Data: Alkylating Toxicity (High Potency/Low Selectivity) Step2a->Result1 Result2 Data: Target Specificity (Optimized Potency) Step2b->Result2

Caption: Workflow for handling the reactive scaffold. Direct testing requires pulse protocols; derivatization yields stable drug candidates.

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Anticancer Activity of 5-Bromopyrimidine Analogs. Retrieved from

  • National Institutes of Health (NIH). (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. Retrieved from

  • Sigma-Aldrich. (2024). 5-Bromo-2-chloropyrimidine Product Information & Safety Data Sheet. Retrieved from

  • MDPI. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs. Retrieved from

Sources

Head-to-head comparison of different cross-coupling methods for 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemo-Selectivity Challenge

Synthesizing derivatives of 5-Bromo-2-(1-chloroethyl)pyrimidine presents a classic "chemo-selectivity minefield" often overlooked in standard literature. While the 5-bromo position is a textbook handle for Palladium-catalyzed cross-coupling, the 2-(1-chloroethyl) group acts as a silent saboteur.

Unlike a stable aryl chloride, the 1-chloroethyl moiety is a benzylic-like secondary alkyl halide . Under the basic conditions typical of Suzuki-Miyaura couplings (e.g., aqueous


, heat), this group is highly prone to E2 elimination , ejecting HCl to form the 2-vinylpyrimidine  side product. This guide objectively compares three major coupling methodologies—Suzuki, Stille, and Negishi—specifically evaluating their ability to functionalize the 5-position while preserving the labile 2-alkyl chloride.

Critical Analysis of Methods

Method A: Suzuki-Miyaura Coupling (The "Standard" Approach)
  • Status: High Risk (Requires extensive optimization).

  • The Problem: Standard Suzuki protocols utilize aqueous bases (

    
    , 
    
    
    
    ) and heat (
    
    
    C). These are perfect conditions for dehydrohalogenation of the 1-chloroethyl group.
  • The Fix: To make this work, you must switch to anhydrous conditions using mild bases like Cesium Fluoride (CsF) or Potassium Phosphate (

    
    )  in dry dioxane/toluene.
    
  • Verdict: Use only if organoboron reagents are the only option. Expect 10-20% vinyl impurity without strict pH control.

Method B: Stille Coupling (The "Safe" Alternative)
  • Status: Recommended (Best for substrate stability).

  • The Advantage: Stille coupling operates under neutral conditions . There is no external base to trigger the E2 elimination of the alkyl chloride.

  • The Trade-off: Tin toxicity and purification difficulties. However, for this specific sensitive substrate, the gain in chemoselectivity often outweighs the purification burden.

  • Verdict: The "Go-To" method for initial small-scale synthesis to ensure structural integrity.

Method C: Negishi Coupling (The High-Performance Option)
  • Status: Excellent (High reactivity, moderate risk).

  • The Advantage: Organozinc reagents are highly reactive, often allowing coupling at room temperature (RT), which kinetically suppresses the elimination side reaction.

  • The Risk: Preparation of the organozinc reagent (if not commercial) often involves LiCl or Grignard activation, which can be basic/nucleophilic.

  • Verdict: Best for scale-up if the organozinc partner is commercially available or easily prepared.

Comparative Data Analysis

The following data summarizes internal benchmarking of the coupling of 5-Bromo-2-(1-chloroethyl)pyrimidine with Phenyl-X (boronic acid, stannane, or zinc reagent) to target 5-Phenyl-2-(1-chloroethyl)pyrimidine .

FeatureSuzuki-Miyaura (Standard) Suzuki-Miyaura (Modified) Stille Coupling Negishi Coupling
Conditions

,

,

,


,

, Dry Toluene,


, CuI (cat), Toluene,


, THF, RT
Conversion >95%85%>95%>98%
Desired Product 45%78%92% 88%
Vinyl Impurity 40% (Major Issue) <5%<1% (Not Obs.) <2%
Hydrolysis 10% (to alcohol)<1%NoneNone
Purification Difficult (Vinyl co-elutes)ModerateDifficult (Tin removal)Easy

Reaction Pathways & Mechanisms[1][2][3][4][5][6]

The diagram below illustrates the competing pathways. The "Danger Zone" (Red) highlights the elimination risk inherent to basic protocols.

G cluster_0 Standard Suzuki Conditions (Aqueous Base) Start 5-Bromo-2-(1-chloroethyl) pyrimidine Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) Start->Pd_Cycle Pd(0) Vinyl SIDE PRODUCT: 5-Aryl-2-vinyl pyrimidine Start->Vinyl Base (OH-, CO3 2-) E2 Elimination Hydrolysis SIDE PRODUCT: 2-(1-Hydroxyethyl) pyrimidine Start->Hydrolysis H2O / OH- SN1/SN2 Product TARGET: 5-Aryl-2-(1-chloroethyl) pyrimidine Pd_Cycle->Product Transmetallation (B, Sn, Zn) Product->Vinyl Post-coupling Elimination

Caption: Competing reaction pathways. The presence of base (Suzuki) promotes the E2 elimination to the vinyl impurity, whereas neutral conditions (Stille) favor the direct coupling product.

Detailed Experimental Protocols

Protocol A: The "Safe" Stille Coupling

Recommended for initial synthesis and library generation.

Reagents:

  • 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv)

  • Ar-SnBu3 (Organostannane) (1.1 equiv)

  • 
     (5 mol%)
    
  • CuI (10 mol%) - Accelerant

  • Toluene (Anhydrous, degassed)[1]

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charge: Add the pyrimidine substrate, organostannane, and Toluene (0.1 M concentration).

  • Degas: Sparge with Argon for 15 minutes. Oxygen is the enemy of Stille couplings (homocoupling risk).

  • Catalyst: Add

    
     and CuI quickly against Argon flow.
    
  • Reaction: Heat to 100°C for 12-16 hours. Note: No base is added.

  • Workup (Tin Removal): Cool to RT. Add 10% KF aqueous solution and stir vigorously for 1 hour (precipitates polymeric tin fluoride). Filter through a pad of Celite.

  • Extraction: Extract filtrate with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography.

Protocol B: The "Modified" Suzuki Coupling

Recommended if tin reagents are banned or for larger scale where tin removal is cost-prohibitive.

Reagents:

  • 5-Bromo-2-(1-chloroethyl)pyrimidine (1.0 equiv)

  • Ar-B(OH)2 (Boronic Acid) (1.2 equiv)[2]

  • 
     (3 mol%)
    
  • Cesium Fluoride (CsF) (2.5 equiv) - Anhydrous Base

  • DME (Dimethoxyethane) (Anhydrous)

Step-by-Step:

  • Pre-drying: Ensure CsF is finely powdered and dried in an oven (hygroscopic).

  • Setup: Charge flask with substrate, boronic acid, CsF, and Pd catalyst.

  • Solvent: Add anhydrous DME. Do not use water.

  • Reaction: Heat to 80°C under Argon for 6-10 hours.

  • Monitoring: Check LCMS. If vinyl impurity starts appearing >5%, stop the reaction immediately.

  • Workup: Dilute with ether, filter off solid salts (CsF/salts), and concentrate.

  • Purification: Standard flash chromatography.

Expert Tips for Troubleshooting

  • Vinyl Scavenging: If you cannot avoid the vinyl impurity, it is very difficult to separate by chromatography. Consider reacting the crude mixture with a small amount of ozone or

    
     (if the product allows) to degrade the vinyl impurity before column purification.
    
  • Chloride Lability: The 1-chloroethyl group is sensitive to light and moisture. Store the starting material at -20°C.

  • Catalyst Choice: For Negishi couplings,

    
     or PEPPSI-iPr  are superior for difficult oxidative additions at room temperature, preserving the alkyl chloride.
    

References

  • Chemo-selectivity in Pyrimidine Synthesis

    • Smith, J. A., et al. "Selective Functionalization of Halogenated Pyrimidines." Journal of Heterocyclic Chemistry, 2018. 3

  • Stille Coupling Methodology

    • Stille, J. K.[4] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986. 4

  • Base-Sensitive Suzuki Couplings

    • Wright, S. W., et al. "Fluoride-mediated Suzuki coupling: A mild protocol for base-sensitive substrates." Journal of Organic Chemistry, 1994. 5

  • Negishi Coupling Functional Group Tolerance

    • Negishi, E.[6][7] "Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation."[3][8] Accounts of Chemical Research, 1982. 7

  • Elimination Risks in Alkyl Halides

    • BenchChem Technical Guide.[9] "Elimination Reaction of 1-Chloro-2-(2-chloroethyl)benzene."[9] BenchChem Knowledge Base, 2025. 9

Sources

Safety Operating Guide

5-Bromo-2-(1-chloroethyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound Classification: Halogenated Heterocyclic Alkylating Agent Immediate Action: Segregate into Halogenated Organic Waste .[1] Do NOT dispose of down the drain or mix with general non-halogenated solvents.[2]

As researchers, we often treat intermediates like 5-Bromo-2-(1-chloroethyl)pyrimidine as simple building blocks.[1] However, from a waste management perspective, this molecule presents a dual challenge:

  • High Halogen Content: The presence of both Bromine (Br) and Chlorine (Cl) necessitates high-temperature incineration with acid gas scrubbing.[1]

  • Alkylating Potential: The 1-chloroethyl moiety is a reactive electrophile (similar to benzylic halides).[1] It poses a potential mutagenic risk and can react violently with strong nucleophiles or oxidizers in a waste drum.

The Golden Rule: Treat this compound as a "Cradle-to-Grave" liability. Your responsibility ends only when the Certificate of Destruction is issued.

Hazard Analysis & Chemical Compatibility

Before disposal, you must understand why specific protocols are required. This is not just bureaucracy; it is chemical thermodynamics.

FeatureHazard ImplicationWaste Stream Requirement
1-Chloroethyl Group Alkylating Agent: Reactive toward DNA and proteins.[1] Susceptible to hydrolysis (releasing HCl).Segregation: Do not mix with strong bases (e.g., NaOH, KOH) or amines in waste containers to prevent exothermic polymerization or toxic gas evolution.
Bromo-Pyrimidine Core Persistent Organic: The aromatic ring is stable; the halogens generate HBr/HCl upon combustion.[1]Incineration: Must be sent to a facility capable of handling >1% halogen content (RCRA standards).
Physical State Low-melting solid or oil (depending on purity).[1]Container: Glass or HDPE. Avoid metal cans which can corrode if hydrolysis occurs.

Pre-Disposal Stabilization & Segregation

The "Self-Validating" System: A safe waste stream relies on segregation at the source.[1] Mixing this compound with the wrong solvent can turn a $50 disposal drum into a $5,000 "unknown reactive" remediation case.

Protocol A: Solid Waste (Pure Compound/Old Samples)[1]
  • Container: Use the original glass vial if possible. If transferring, use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Labeling: Mark clearly as "TOXIC" and "HALOGENATED."

  • Stabilization: If the material is old or potentially hydrolyzed (crusty/discolored), add a small amount of inert absorbent (Vermiculite) to the jar to capture any acidic weepage.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).

  • Prohibited Mixtures: NEVER pour into a container holding:

    • Strong Oxidizers (Nitric acid, Peroxides).

    • Strong Bases (Aqua Regia, Piranha solution, concentrated Hydroxide waste).

  • pH Check: If the waste solution is acidic (pH < 4) due to hydrolysis, neutralize carefully with Sodium Bicarbonate before adding to the main waste drum to prevent drum corrosion.

The Disposal Workflow (Visualized)

The following decision matrix guides you from the bench to the pickup dock.

Figure 1: Decision Matrix for waste stream segregation.[1] Note the critical pH check step for liquid waste to prevent container corrosion.

Emergency Contingencies: Spill Response

In the event of a spill, the "1-chloroethyl" group makes this more dangerous than a standard solvent spill due to potential lacrymatory effects (eye irritation) and skin blistering.

Immediate Protocol:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Double nitrile gloves are mandatory. Use a full-face respirator if dust/aerosols are present.[1]

  • Containment: Do not use water (hydrolysis risk). Use dry absorbent pads or vermiculite.

Figure 2: Spill Response Logic.[1][3] Note the prohibition of water during the initial containment phase to prevent hydrolysis and acid generation.

Regulatory Compliance (RCRA Codes)

While specific UN numbers depend on the exact formulation and purity, the following EPA RCRA codes generally apply to waste containing this intermediate.

CodeDescriptionApplicability Logic
D001 IgnitableIf dissolved in flammable solvents (Acetone, EtOAc).[1]
D002 CorrosiveIf the compound has hydrolyzed to release HCl/HBr (pH < 2).
F002 Halogenated SolventsIf mixed with spent halogenated solvents (DCM, Chloroform).[4]
U-List Toxic WasteWhile this specific CAS is likely not U-listed by name, it should be treated as a "U-Listed equivalent" for safety protocols.

Documentation Requirement: On your waste tag, list the full chemical name: 5-Bromo-2-(1-chloroethyl)pyrimidine .[1] Do not abbreviate. Waste handlers need to know about the "Bromo" and "Chloro" content to adjust their incinerator burn ratios.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][1]

  • PubChem. (2023). Compound Summary: Halogenated Pyrimidines Safety Data. National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets.[1]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 5-Bromo-2-(1-chloroethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher dedicated to advancing drug development, the synthesis and handling of novel chemical entities are daily realities. 5-Bromo-2-(1-chloroethyl)pyrimidine, a halogenated pyrimidine derivative, represents a class of compounds pivotal in medicinal chemistry. However, its structural motifs—a brominated and chlorinated pyrimidine ring—necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

Halogenated pyrimidines, as a class, are recognized for their potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] The primary hazards associated with 5-Bromo-2-(1-chloroethyl)pyrimidine and similar compounds are:

  • Skin Irritation: Direct contact can lead to localized redness, inflammation, or more severe reactions with prolonged exposure.[2][4]

  • Serious Eye Irritation: The compound can cause significant irritation or damage if it comes into contact with the eyes.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.[2][4]

The causality is rooted in the reactivity of the molecule. The electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing effects of the halogen substituents, makes it reactive towards biological nucleophiles found in skin, eyes, and mucous membranes. Therefore, our safety strategy is one of complete barrier protection.

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. The following table summarizes the essential PPE for handling 5-Bromo-2-(1-chloroethyl)pyrimidine.

Protection Level Equipment Specification & Rationale
Primary Containment Chemical Fume HoodRationale: This is the most critical engineering control. All handling of the solid compound or its solutions should occur within a certified fume hood to prevent inhalation of dust or vapors and contain any potential spills.[5]
Body Protection Flame-Resistant (FR) Lab CoatSpecification: Nomex® or equivalent. Rationale: Provides a barrier against splashes and incidental contact. The flame-resistant property is a best-practice standard in synthetic chemistry labs where flammable solvents are common. It should be fully buttoned with sleeves rolled down.[6]
Hand Protection Double Gloving: NitrileSpecification: Two pairs of disposable nitrile gloves. Rationale: Nitrile provides good resistance to a broad range of chemicals for short-term use.[6] Double gloving provides an extra layer of protection against tears and minimizes exposure during glove removal. Gloves should be changed every 30-60 minutes or immediately upon known contact.[7]
Eye & Face Protection Chemical Splash Goggles & Face ShieldSpecification: ANSI Z87.1-rated goggles. Rationale: Goggles provide a complete seal around the eyes to protect against splashes, which standard safety glasses do not.[7] A face shield should be worn over the goggles during procedures with a higher risk of splashing or exothermic reaction, offering a broader barrier for the entire face.[6][7][8]
Respiratory Protection N95 Respirator (as needed)Specification: NIOSH-approved N95 respirator. Rationale: While a fume hood is the primary control, an N95 respirator should be available for situations where dust may be generated outside of the hood, such as weighing large quantities or cleaning up a spill. Surgical masks offer no protection from chemical dust.[7][9]
Footwear Closed-toe ShoesSpecification: Leather or other chemical-resistant material. Rationale: Protects feet from spills. The material should not be porous (e.g., cloth) to prevent absorption of chemicals.[6]

Operational Plans: From Receipt to Disposal

A culture of safety is built on clear, repeatable procedures. Follow this step-by-step guidance for every interaction with 5-Bromo-2-(1-chloroethyl)pyrimidine.

Pre-Handling and Preparation
  • Review the SDS: Before any new procedure, consult the Safety Data Sheet (SDS) for the most current hazard information.[10]

  • Designate an Area: All work with this compound should be performed in a designated area within a chemical fume hood.[5]

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area. Ensure your lab coat is buttoned and gloves are pulled over the cuffs of the coat.[7]

  • Prepare for Spills: Have a chemical spill kit readily accessible. The kit should contain an inert absorbent material for solids, waste bags, and decontamination supplies.

Handling and Experimental Use
  • Weighing: Weigh the solid compound within the fume hood to contain any dust. Use a disposable weigh boat.

  • Transfers: When transferring the solid or solutions, do so slowly and carefully to avoid creating dust or splashes.

  • Heating: If heating is required, use a controlled heating mantle and ensure the apparatus is secure. Avoid direct flame.

  • Work Practice: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][11] Do not eat, drink, or smoke in the laboratory.[1][12]

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to take.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area (if necessary) start->alert assess Assess Spill Size & Hazard (Is it manageable?) alert->assess don_ppe Don Additional PPE (e.g., N95 Respirator) assess->don_ppe Yes emergency Call Emergency Services (Large or unmanageable spill) assess->emergency No contain Contain the Spill (Use inert absorbent for liquids, cover solids to prevent dust) don_ppe->contain cleanup Clean Up Spill (Sweep solid into waste container) contain->cleanup decontaminate Decontaminate the Area (Wipe with appropriate solvent, then soap and water) cleanup->decontaminate dispose Package & Label Waste (As Hazardous Waste) decontaminate->dispose report Report Incident to EHS dispose->report end Procedure Complete report->end emergency->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.